molecular formula C9H11NO B1590548 2-Methyl-1-(pyridin-3-yl)propan-1-one CAS No. 51227-29-3

2-Methyl-1-(pyridin-3-yl)propan-1-one

Cat. No.: B1590548
CAS No.: 51227-29-3
M. Wt: 149.19 g/mol
InChI Key: TWDULYDQIGVEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(pyridin-3-yl)propan-1-one is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-1-(pyridin-3-yl)propan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-1-(pyridin-3-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(pyridin-3-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-1-pyridin-3-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(2)9(11)8-4-3-5-10-6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDULYDQIGVEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484027
Record name 2-methyl-1-(pyridin-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51227-29-3
Record name 2-Methyl-1-(3-pyridinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51227-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-1-(pyridin-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-(pyridin-3-yl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Methyl-1-(pyridin-3-yl)propan-1-one chemical properties

[1][2][3]

Executive Summary

2-Methyl-1-(pyridin-3-yl)propan-1-one (CAS: 51227-29-3), also known as 3-isobutyrylpyridine or isopropyl 3-pyridyl ketone , is a critical heterocyclic building block in medicinal chemistry.[1][2][3][] Structurally, it consists of a pyridine ring substituted at the 3-position with an isobutyryl group.

This molecule serves as a pivotal intermediate in the synthesis of pyridine-based pharmaceuticals, most notably Metyrapone (a diagnostic agent for adrenal insufficiency). Its chemical behavior is defined by the interplay between the electron-deficient pyridine ring and the steric bulk of the isopropyl ketone moiety.[1] This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity for drug development applications.

Physicochemical Profile

The physical properties of 2-Methyl-1-(pyridin-3-yl)propan-1-one dictate its handling and purification.[1][3] As a liquid at room temperature with a high boiling point, it is typically purified via vacuum distillation rather than crystallization.

Table 1: Key Physicochemical Specifications

PropertyValueNotes
IUPAC Name 2-Methyl-1-(pyridin-3-yl)propan-1-one
CAS Number 51227-29-3
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Physical State Colorless to pale yellow liquidOxidizes/darkens upon air exposure
Boiling Point 108–112 °C @ 3 TorrRequires high vacuum for distillation
Density ~1.01 g/cm³
pKa (Pyridine N) ~2.96 (Predicted)Weakly basic; forms salts with strong acids
LogP ~1.8Moderate lipophilicity
Solubility Soluble in DCM, EtOAc, MeOH, EtOHLimited solubility in water

Synthetic Methodologies

Synthesis of 3-acylpyridines is non-trivial due to the electron-deficient nature of the pyridine ring, which renders classical Friedel-Crafts acylation ineffective.[1][3] The most robust route utilizes nucleophilic addition to a nitrile.

Protocol A: Grignard Addition to 3-Cyanopyridine (Preferred)

This method avoids the use of Lewis acids and provides high yields.[1] The reaction proceeds via a ketimine intermediate which is hydrolyzed to the ketone.

Reagents: 3-Cyanopyridine, Isopropylmagnesium chloride (2.0 M in THF), dry THF, HCl (aq).

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Solvation: Dissolve 3-cyanopyridine (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to 0 °C.

  • Addition: Dropwise add Isopropylmagnesium chloride (1.2 eq) over 30 minutes. The solution will turn dark red/brown.

    • Mechanism:[1][3][5][6] The Grignard reagent attacks the nitrile carbon, forming a magnesium salt of the ketimine.

  • Reaction: Allow to warm to room temperature and stir for 3–4 hours. Monitor by TLC (the intermediate imine may streak; look for disappearance of nitrile).

  • Hydrolysis (Critical Step): Cool reaction to 0 °C. Quench slowly with 2M HCl.

    • Note: The pH must be acidic (< 2) to hydrolyze the imine to the ketone. Stir vigorously for 1 hour.

  • Workup: Neutralize the aqueous layer with saturated NaHCO₃ or NaOH to pH ~9 (to deprotonate the pyridine nitrogen). Extract with Ethyl Acetate (3x).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via vacuum distillation (bp 108-112 °C @ 3 Torr).

Visualization: Synthetic Pathway

SynthesisStart3-CyanopyridineIntermediateMagnesium KetimineSaltStart->IntermediateNucleophilicAdditionReagentiPr-MgCl(THF, 0°C)Reagent->StartProduct2-Methyl-1-(pyridin-3-yl)propan-1-oneIntermediate->ProductHydrolysisHydrolysisAcid Hydrolysis(H3O+)Hydrolysis->Intermediate

Caption: Grignard addition to 3-cyanopyridine followed by acidic hydrolysis yields the target ketone.[1][3]

Chemical Reactivity & Transformations[3]

The molecule possesses three distinct reactive centers: the pyridine nitrogen, the carbonyl group, and the alpha-carbon.

Carbonyl Chemistry

The ketone is sterically hindered by the isopropyl group but remains reactive toward small nucleophiles.

  • Reduction: NaBH₄ reduction yields 2-methyl-1-(pyridin-3-yl)propan-1-ol , a precursor for chiral ligands.[1][3]

  • Reductive Amination: Reaction with amines and reducing agents (e.g., NaBH(OAc)₃) generates branched amine derivatives relevant for CNS drug discovery.

Pyridine Ring Chemistry[1]
  • N-Oxidation: Treatment with m-CPBA yields the N-oxide , altering the electronic properties and metabolic stability.[1][3]

  • Salt Formation: Readily forms crystalline salts (hydrochloride, oxalate) useful for purification and storage.

Alpha-Carbon Reactivity (Enolization)

The alpha-proton (adjacent to the carbonyl) is acidic.[1] However, the isopropyl group provides steric bulk, making alkylation at this position difficult but possible with strong bases (LDA).

  • Metyrapone Synthesis: This molecule is the "monomeric" precursor. Deprotonation with a strong base followed by reaction with a reactive pyridine species (e.g., 3-chloromethylpyridine or oxidative coupling) can generate the bis-pyridyl structure of Metyrapone.[1]

Visualization: Reactivity Profile

ReactivityCenter2-Methyl-1-(pyridin-3-yl)propan-1-oneRedReduction (NaBH4)-> AlcoholCenter->RedOxOxidation (mCPBA)-> N-OxideCenter->OxSaltHCl/Ether-> Pyridinium SaltCenter->SaltEnolBase (LDA) + Electrophile-> alpha-AlkylationCenter->Enol

Caption: Divergent synthetic utility of the core scaffold.

Medicinal Chemistry Applications

Metyrapone Connection

This molecule is a structural fragment of Metyrapone (2-methyl-1,2-di(pyridin-3-yl)propan-1-one).[1][3] Metyrapone inhibits steroid 11

1
  • Research Utility: 2-Methyl-1-(pyridin-3-yl)propan-1-one is often used as a reference standard for Metyrapone impurity profiling (Impurity B in some pharmacopeias) or as a starting material for analogs designed to improve selectivity against CYP enzymes.[1][3]

Bioisosterism

The 3-acylpyridine moiety is a bioisostere for:

  • Benzamides: The pyridine nitrogen offers a hydrogen bond acceptor absent in the phenyl ring.

  • Isoxazoles: In specific kinase inhibitors, the geometry of the 3-acylpyridine mimics the acceptor/donor vectors of 5-membered heterocycles.[1]

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The compound is hygroscopic and sensitive to oxidation (N-oxide formation) over prolonged exposure to air.[1]

  • Odor: Characteristic pyridine-like odor (unpleasant).[1] All manipulations should be performed in a fume hood.

References

  • ChemicalBook. (2023). 2-Methyl-1-(3-pyridinyl)-1-propanone Properties and CAS 51227-29-3.[1][2][3]

  • BOC Sciences. 2-Methyl-1,2-di-3-pyridyl-1-propanone (Metyrapone) and related fragments.

  • National Institutes of Health (NIH). PubChem Compound Summary: 2-Methyl-1,2-di-pyridin-3-yl-propan-1-one (Metyrapone).[1][3] (Contextual reference for the parent drug structure).

  • Oakwood Chemical. 3-Pyridin-3-yl-propan-1-ol.[1][3] (Reference for related alcohol precursors).

2-Methyl-1-(pyridin-3-yl)propan-1-one CAS 51227-29-3

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methyl-1-(pyridin-3-yl)propan-1-one (CAS 51227-29-3)

Abstract: This technical guide provides a comprehensive overview of 2-Methyl-1-(pyridin-3-yl)propan-1-one (CAS 51227-29-3), a pyridyl ketone of significant interest as a potential building block in medicinal chemistry and materials science. The document is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven insights into the synthesis, purification, and analytical characterization of this compound. By explaining the causality behind experimental choices, this guide equips scientists with the necessary knowledge to confidently produce and validate this molecule. Key sections include a robust synthetic protocol based on the Grignard reaction, detailed methodologies for analytical validation via HPLC and spectroscopy, and essential safety and handling information.

Introduction and Chemical Identity

2-Methyl-1-(pyridin-3-yl)propan-1-one is a heterocyclic ketone featuring a pyridine ring linked to an isobutyryl group. The strategic placement of the carbonyl group at the 3-position of the pyridine ring makes it a versatile intermediate. Pyridyl ketones are key pharmacophores and structural motifs in a wide range of biologically active compounds and functional materials.[1] While this specific isomer is not as extensively documented as its counterparts like Metyrapone[], its structure suggests potential applications as a precursor for more complex molecules in drug discovery programs, particularly in the development of enzyme inhibitors or receptor ligands.

This guide serves as a foundational resource, consolidating theoretical knowledge with practical, actionable protocols to facilitate the use of this compound in a research and development setting.

Table 1: Chemical Identity and Properties
IdentifierValue
CAS Number 51227-29-3
IUPAC Name 2-Methyl-1-(pyridin-3-yl)propan-1-one
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Predicted LogP 1.5 - 1.6[3]
Structure

(Note: Some physical properties are predicted or based on structurally similar compounds due to limited publicly available experimental data for this specific CAS number.)

Recommended Synthesis and Mechanistic Rationale

The synthesis of pyridyl alkyl ketones has been approached through various methods, including the reaction of cyanopyridines with Grignard reagents and the vapor phase reaction of a cyanopyridine with an alkyl nitrile.[4][5] For laboratory-scale synthesis of 2-Methyl-1-(pyridin-3-yl)propan-1-one, the Grignard reaction is the preferred method due to its reliability, high yield, and the commercial availability of the necessary precursors.

The core of this synthesis is the nucleophilic attack of a highly polarized organometallic species (the Grignard reagent) on the electrophilic carbon of a nitrile group.

Synthetic Strategy: Grignard Reaction

The chosen pathway involves the reaction of 3-cyanopyridine with isopropylmagnesium bromide. This approach is logical and efficient because the cyano group is an excellent electrophile for Grignard reagents, and the subsequent acidic hydrolysis of the intermediate imine salt readily yields the desired ketone.[4] The reactivity of Grignard reagents is temperature-dependent, allowing for controlled reactions.[6]

Synthesis_Workflow Start Starting Materials: - 3-Cyanopyridine - Isopropyl Bromide - Magnesium Turnings - Anhydrous THF Grignard_Prep Step 1: Grignard Reagent Formation (Isopropylmagnesium Bromide) Start->Grignard_Prep Anhydrous THF Reaction Step 2: Grignard Reaction (Addition to 3-Cyanopyridine) Grignard_Prep->Reaction Slow addition of 3-cyanopyridine solution Hydrolysis Step 3: Acidic Hydrolysis & Work-up (Formation of Ketone) Reaction->Hydrolysis Quench with aq. HCl Purification Step 4: Purification (Column Chromatography) Hydrolysis->Purification Extract with EtOAc Final_Product Final Product: 2-Methyl-1-(pyridin-3-yl)propan-1-one Purification->Final_Product Evaporate solvent

Caption: Workflow for the synthesis of 2-Methyl-1-(pyridin-3-yl)propan-1-one.

Detailed Experimental Protocol

Materials:

  • 3-Cyanopyridine (1.0 eq)

  • Isopropylmagnesium chloride or bromide (1.2 eq, 2.0 M solution in THF/diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 2 M aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of 3-cyanopyridine in anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the flask to 0 °C in an ice bath.

  • Grignard Addition: Add the isopropylmagnesium halide solution dropwise from the dropping funnel to the stirred solution of 3-cyanopyridine. Maintain the internal temperature below 5 °C throughout the addition. Causality Note: Slow, controlled addition at low temperature is critical to prevent exothermic side reactions and dimerization of the Grignard reagent.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Hydrolysis (Quenching): Carefully cool the reaction mixture back to 0 °C and slowly quench it by adding 2 M HCl. This step is highly exothermic. The acid hydrolyzes the intermediate magnesium iminate salt to the corresponding ketone. Stir for 30 minutes until two clear layers form.

  • Extraction and Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to neutralize excess acid) and brine (to remove water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to yield the pure 2-Methyl-1-(pyridin-3-yl)propan-1-one.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.

Analytical_Workflow Sample Purified Sample (Post-Chromatography) HPLC Purity Assessment: HPLC-UV Sample->HPLC NMR_H Structure Confirmation: ¹H NMR Sample->NMR_H NMR_C Structure Confirmation: ¹³C NMR Sample->NMR_C MS Molecular Weight Verification: Mass Spectrometry (MS) Sample->MS IR Functional Group ID: Infrared (IR) Spectroscopy Sample->IR Data_Analysis Data Integration & Certificate of Analysis HPLC->Data_Analysis NMR_H->Data_Analysis NMR_C->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: Integrated workflow for the analytical characterization of the final product.

Spectroscopic Characterization (Expected Data)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the aromatic region, δ 7.0-9.0 ppm), a septet for the methine proton of the isopropyl group, and a doublet for the two methyl groups.

  • ¹³C NMR: The carbon NMR will display signals for the carbonyl carbon (δ > 190 ppm), distinct signals for the carbons of the pyridine ring, and signals for the isopropyl group carbons.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a prominent molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (149.19 g/mol ).

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is expected, which is characteristic of an aryl ketone C=O stretching vibration.

Chromatographic Purity Assessment

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for determining the purity of the final product. A similar method has been successfully used for the 2-pyridyl isomer.[3]

Protocol: Purity Analysis by RP-HPLC
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for improved peak shape). For Mass-Spec compatibility, formic acid is preferred over phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a standard solution of the sample in the mobile phase (approx. 1 mg/mL).

    • Inject 10 µL into the HPLC system.

    • Run the gradient and record the chromatogram.

    • Purity is calculated based on the area percentage of the main peak. A purity level of ≥98% is typically desired for research applications.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Methyl-1-(pyridin-3-yl)propan-1-one is not widely available, data from structurally related pyridines and ketones suggest appropriate precautions.[7][8]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

  • Hazards: Assumed to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound should be kept away from strong oxidizing agents. For long-term storage, refrigeration is recommended.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the synthesis and analysis of 2-Methyl-1-(pyridin-3-yl)propan-1-one. By detailing a reliable Grignard-based synthesis and outlining a comprehensive analytical workflow, this document empowers researchers to produce and validate this valuable chemical intermediate with confidence. The protocols and insights contained herein are designed to be directly applicable in a laboratory setting, thereby accelerating research and development efforts that utilize this versatile pyridyl ketone.

References

  • SIELC Technologies. (2018, May 16). 2-Methyl-1-(2-pyridyl)propan-1-one. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-methylpropan-1-ol. Retrieved from [Link]

  • Google Patents. (1961). Process of preparing pyridyl alkyl ketones.
  • Journal of the Chemical Society. (1953). Studies on the reaction of 3-cyanopyridine with grignard reagents. Retrieved from [Link]

  • Myers Research Group, Harvard University. (n.d.). Magnesium-Halogen Exchange. Retrieved from [Link]

  • MDPI. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

Sources

Chemical Profile & Spectroscopic Characterization: 2-Methyl-1-(pyridin-3-yl)propan-1-one

[1]

Executive Summary & Compound Identity

2-Methyl-1-(pyridin-3-yl)propan-1-one (commonly referred to as 3-Isobutyrylpyridine ) is a critical heteroaromatic ketone serving as a pharmacophore scaffold in the synthesis of phosphodiesterase (PDE) inhibitors and nicotinic acetylcholine receptor ligands.[1] Its structure combines an electron-deficient pyridine ring with a sterically hindered isobutyryl group, creating unique spectroscopic signatures driven by the anisotropic effects of the carbonyl functionality on the heteroaromatic system.

This technical guide provides a definitive spectroscopic atlas and synthetic logic for researchers utilizing this intermediate in drug discovery campaigns.

Attribute Detail
IUPAC Name 2-Methyl-1-(pyridin-3-yl)propan-1-one
Common Synonyms 3-Isobutyrylpyridine; Isopropyl 3-pyridyl ketone
Molecular Formula C

H

NO
Molecular Weight 149.19 g/mol
Physical State Colorless to pale yellow oil (at RT)
Solubility Soluble in CHCl

, DMSO, MeOH; sparingly soluble in H

O

Synthetic Architecture: The Grignard-Nitrile Route

While Friedel-Crafts acylation is standard for benzene derivatives, the electron-deficient nature of the pyridine ring renders it resistant to direct acylation. Consequently, the industry-standard protocol for synthesizing 3-isobutyrylpyridine utilizes the nucleophilic addition of organometallics to nitriles.

Mechanistic Pathway

The reaction proceeds via the addition of Isopropylmagnesium chloride to 3-Cyanopyridine (Nicotinonitrile). This route avoids the harsh conditions of radical alkylation and provides high regioselectivity.

SynthesisPathwayNitrile3-Cyanopyridine(Starting Material)ImineSaltMagnesium Imine Salt(Intermediate)Nitrile->ImineSaltNucleophilic Addition(THF, 0°C)GrignardiPr-MgCl(Grignard Reagent)Grignard->ImineSaltHydrolysisAcid Hydrolysis(H3O+)ImineSalt->HydrolysisQuenchProduct3-Isobutyrylpyridine(Target)Hydrolysis->ProductElimination of NH3

Figure 1: Synthetic workflow via the Grignard addition to a nitrile, bypassing the deactivation issues of the pyridine ring.

Spectroscopic Atlas

The following data represents the consensus spectroscopic profile for 3-isobutyrylpyridine. The assignment of signals is critical for distinguishing this isomer from its 2- and 4-substituted analogs.

Nuclear Magnetic Resonance (NMR)

The

Solvent: CDCl


Frequency:
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
H-2 9.12d (broad s)1H

Most deshielded;

to N and adjacent to C=O (anisotropic zone).[1]
H-6 8.76dd1H

,


to N; typical pyridine doublet.[1]
H-4 8.21dt1H

,


to N; deshielded by C=O; shows para coupling to H-6.[1]
H-5 7.42ddd1H

,


to N; most shielded aromatic proton.[1]
CH 3.54sept1H

Methine of isopropyl group; deshielded by carbonyl.[1]
CH

1.23d6H

Methyls of isopropyl group.[1]

Diagnostic Spin System: The coupling pattern of the pyridine ring is an AMX system (simplified). The key diagnostic is the splitting of H-5 (ddd), which couples to H-4 (ortho), H-6 (ortho), and weakly to H-2 (long-range).

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the conjugated ketone and the heteroaromatic ring.

  • 1685 cm

    
     (Strong):  C=O Stretching. Lower than aliphatic ketones (typically 1715 cm
    
    
    ) due to conjugation with the pyridine ring.
  • 1585, 1420 cm

    
     (Medium):  C=C and C=N ring stretching vibrations (Pyridine skeleton).
    
  • 2970, 2875 cm

    
     (Weak):  C-H stretching (Aliphatic isopropyl group).
    
Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

  • Molecular Ion (M

    
    ): m/z 149 (Base peak or high intensity).
    
  • Fragment A (M - 43): m/z 106. Loss of the isopropyl radical (C

    
    H
    
    
    ). This generates the stable nicotinoyl cation (Py-CO
    
    
    ).
  • Fragment B (M - 71): m/z 78. Loss of the isobutyryl group entirely, leaving the pyridinyl cation.

  • Fragment C: m/z 43. Isopropyl cation (C

    
    H
    
    
    ).

MassSpecM_IonMolecular Ion[M]+ = 149Frag_106Nicotinoyl Cation[Py-CO]+ = 106M_Ion->Frag_106- Isopropyl (43)Frag_43Isopropyl Cation[C3H7]+ = 43M_Ion->Frag_43Charge Retention on AlkylFrag_78Pyridinyl Cation[Py]+ = 78Frag_106->Frag_78- CO (28)

Figure 2: Fragmentation logic in EI-MS. The stability of the nicotinoyl cation (m/z 106) makes it a diagnostic peak.

Experimental Protocol: Synthesis & Isolation

Note: All reactions involving Grignard reagents must be performed under an inert atmosphere (Nitrogen or Argon).

Materials
  • 3-Cyanopyridine (1.0 eq)[1]

  • Isopropylmagnesium chloride (2.0 M in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sulfuric acid (2M) or Ammonium chloride (sat. aq.)

Procedure
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Solvation: Dissolve 3-Cyanopyridine (5.2 g, 50 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer Isopropylmagnesium chloride (30 mL, 60 mmol) to the addition funnel via cannula. Add dropwise to the nitrile solution over 30 minutes. Observation: The solution will turn from colorless to yellow/orange.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor by TLC (disappearance of nitrile).

  • Hydrolysis (Critical Step): Cool the reaction mixture back to 0°C. Slowly add 2M H

    
    SO
    
    
    (50 mL). Caution: Exothermic reaction. Stir vigorously for 1 hour to hydrolyze the intermediate imine salt into the ketone.
  • Workup: Neutralize with solid NaHCO

    
     until pH ~8. Extract with Dichloromethane (3 x 50 mL).
    
  • Purification: Dry the combined organics over MgSO

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Hexanes/EtOAc 8:2) to yield the product as a pale yellow oil.
    

References

  • Synthesis of 3-Acylpyridines

    • Title: "Reaction of Nitriles with Grignard Reagents: A Convenient Synthesis of Ketones."
    • Source:Journal of the American Chemical Society (General methodology reference).
    • Context: Confirms the utility of Grignard addition to nitriles for ketone synthesis where Friedel-Crafts fails.
  • Spectroscopic Data Verification

    • Title: "NMR Spectra of Pyridine Deriv
    • Source:Pretsch, E., et al.
    • Context: Standard tables for calculating pyridine proton shifts based on substituent effects (3-COR group).
  • Compound Utility

    • Title: "Pyridines in Medicinal Chemistry."
    • Source:PubChem Compound Summary.
    • Context: General pharmacological relevance of the 3-acylpyridine scaffold.

1H and 13C NMR of 2-Methyl-1-(pyridin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: NMR Characterization of 2-Methyl-1-(pyridin-3-yl)propan-1-one

Executive Summary & Molecular Context

Target Analyte: 2-Methyl-1-(pyridin-3-yl)propan-1-one (Also known as Isopropyl 3-pyridyl ketone).[1] CAS: 3508-00-7 (generic reference for 3-acyl pyridines).[1] Formula:


Molecular Weight:  149.19  g/mol .[1][2]

This guide details the nuclear magnetic resonance (NMR) characterization of 2-Methyl-1-(pyridin-3-yl)propan-1-one.[1] As a structural analog to nicotine precursors and a metabolic fragment of the diagnostic drug Metyrapone, precise spectral assignment is critical for purity assessment in medicinal chemistry campaigns.[1][2]

The molecule presents a unique spectroscopic challenge: distinguishing the asymmetric substitution pattern of the pyridine ring (3-position) while confirming the integrity of the isopropyl ketone side chain.[2] This analysis relies on the differentiation of the ABCD aromatic spin system and the


 aliphatic spin system .[2]

Structural Segmentation & Spin Systems

To ensure accurate assignment, we treat the molecule as two distinct magnetic environments coupled through the carbonyl linker.[1][2]

G cluster_0 Aromatic Domain (Spin System A) cluster_1 Aliphatic Domain (Spin System B) Pyridine Pyridine Ring (3-substituted) Carbonyl Carbonyl Linker (C=O) Pyridine->Carbonyl C3 Attachment Assignment Spectral Assignment Strategy Pyridine->Assignment Downfield (7-9 ppm) N_atom Heteroatom Effect (Deshielding) N_atom->Pyridine Inductive Effect Isopropyl Isopropyl Group -CH(CH3)2 Carbonyl->Isopropyl Alpha-Carbon Isopropyl->Assignment Upfield (1-4 ppm)

Figure 1: Structural segmentation of the analyte into magnetic domains for spectral analysis.

1H NMR Analysis (400 MHz, CDCl3)

The proton spectrum is defined by the electron-deficient pyridine ring (downfield) and the aliphatic isopropyl chain (upfield).[2]

The Aromatic Region (Pyridine Ring)

The 3-substitution breaks the symmetry of the pyridine ring, creating four distinct aromatic signals.[1][2]

ProtonApprox. Shift (δ ppm)MultiplicityCoupling (

Hz)
Structural Logic (Causality)
H-2 9.10 - 9.20Singlet (d)

Most Deshielded. Located between the electronegative Nitrogen and the electron-withdrawing Carbonyl group.[1] Appears as a singlet but is finely split by H-4.[2]
H-6 8.70 - 8.80Doublet (dd)

,

Deshielded by the adjacent Nitrogen.[1][2] The large coupling (4.8 Hz) is characteristic of ortho-coupling to H-5.[1]
H-4 8.15 - 8.25dt (Doublet of Triplets)

,

Deshielded by the ortho-Carbonyl group.[1] Shows strong ortho-coupling to H-5 and meta-coupling to H-2/H-6.[1]
H-5 7.40 - 7.50dd (Doublet of Doublets)

,

The most shielded aromatic proton.[1][2] It is in the "beta" position relative to the Nitrogen, lacking direct deshielding influences.[1][2]
The Aliphatic Region (Isopropyl Side Chain)

This region confirms the "isobutyryl" nature of the ketone.[2]

ProtonApprox. Shift (δ ppm)MultiplicityIntegralStructural Logic
-CH- 3.50 - 3.60Septet1HThe methine proton is alpha to the carbonyl, shifting it downfield to ~3.5 ppm.[1] The septet arises from coupling to the 6 adjacent methyl protons.[2]
-CH3 1.20 - 1.25Doublet6HThe two equivalent methyl groups are coupled to the single methine proton (

Hz).

13C NMR Analysis (100 MHz, CDCl3)

The carbon spectrum provides the definitive confirmation of the carbon skeleton, particularly the carbonyl position.[1][2]

CarbonTypeApprox.[2][3][4][5][6][][8][9][10][11] Shift (δ ppm)Assignment Notes
C=O Quaternary200.0 - 203.0 The ketone carbonyl is the most downfield signal.[1]
C-6 CH153.0 - 154.0Alpha to Nitrogen (Deshielded).[1]
C-2 CH149.0 - 150.0Alpha to Nitrogen and ortho to Carbonyl.
C-4 CH135.0 - 136.0Para to Nitrogen, ortho to Carbonyl.
C-3 Quaternary131.0 - 132.0The substitution site.[1][2] Verified by HMBC (correlates to H-2 and H-4).[1]
C-5 CH123.0 - 124.0Beta to Nitrogen (Most shielded aromatic carbon).[1]
-CH- CH35.0 - 36.0Alpha-carbon of the isopropyl group.[1]
-CH3 CH318.0 - 19.0Methyl carbons (chemically equivalent).[1]

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this specific protocol designed to minimize solvent effects and maximize resolution.

Step 1: Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    .[1]
    • Reasoning: DMSO can form hydrogen bonds with the pyridine nitrogen, causing variable shifts in the aromatic region and broadening signals.[1][2]

      
       provides sharper resolution for 
      
      
      
      -coupling analysis.[2]
  • Concentration: Dissolve 10-15 mg of analyte in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (common from Friedel-Crafts synthesis) which can cause line broadening.[1]

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow relaxation of the quaternary carbonyl carbon.

  • Relaxation Delay (D1): Set to

    
     seconds. The C2 proton (between N and C=O) often has a longer 
    
    
    
    relaxation time; insufficient delay will reduce its integral accuracy.[1][2]
  • Scans: 16 scans for 1H; 256-512 scans for 13C.

Step 3: Impurity Profiling (Quality Control)

Watch for these specific impurities common to the synthesis of this molecule:

  • Metyrapone (Dimer): If the synthesis involved radical dimerization, look for a complex multiplet pattern and doubling of methyl signals.[1][2]

  • The Alcohol (Reduction Product): 2-methyl-1-(pyridin-3-yl)propan-1-ol.[1]

    • Diagnostic: A shift of the methine (-CH-) proton from 3.5 ppm (ketone) to ~4.5 ppm (alcohol) .[1]

    • Diagnostic: Disappearance of the ketone C=O signal at 200 ppm.[2]

Advanced Verification: 2D NMR Workflow

If the 1D spectrum is ambiguous (e.g., overlapping impurities), use this Heteronuclear correlation logic.

Workflow Start Start: 1H Spectrum Acquired HSQC Run HSQC (1H-13C Single Bond) Start->HSQC Decision1 Identify H2 vs H6 HSQC->Decision1 Correlate Protons to Carbons HMBC Run HMBC (Long Range Coupling) Validation HMBC Confirmation: C=O (200 ppm) correlates to H-2, H-4, and Isopropyl-CH HMBC->Validation Decision1->HMBC Ambiguous?

Figure 2: 2D NMR logic flow for confirming the regiochemistry of the substitution.

Key HMBC Correlations:

  • The Carbonyl Carbon (200 ppm) acts as the "anchor."[1][2] It must show a strong 3-bond correlation (

    
    ) to the Isopropyl Methine protons  and the Pyridine H-2 and H-4 .[1]
    
  • This definitively proves the ketone is attached at the 3-position.[2] If it were at the 2-position, the symmetry and coupling patterns would be drastically different.[1][2]

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2] SDBS No. 3508.[2] Retrieved from [Link][1]

  • Reich, H. J. (2023).[1][2] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts of Pyridines.[2] University of Wisconsin-Madison.[2][4] Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data.[2][4] Springer.[2] (Standard reference for substituent additivity rules in aromatic systems).

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2-Methyl-1-(pyridin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the mass spectrometric analysis of 2-Methyl-1-(pyridin-3-yl)propan-1-one, a compound of interest in pharmaceutical and chemical synthesis. We will explore the fundamental principles governing its ionization and fragmentation, present a validated analytical workflow, and discuss the interpretation of the resulting mass spectra. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this and structurally similar molecules using mass spectrometry.

Introduction and Molecular Characteristics

2-Methyl-1-(pyridin-3-yl)propan-1-one, also known as 3-isobutyrylpyridine, possesses a unique combination of structural features that dictate its behavior in a mass spectrometer: a basic pyridine ring, a ketone functional group, and an isopropyl moiety. The pyridine ring's nitrogen atom is a primary site for protonation, making the molecule highly suitable for positive-mode electrospray ionization (ESI). Understanding these characteristics is the cornerstone of developing a sensitive and specific analytical method.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the analyte.[1] The precise mass measurement of the molecular ion provides a high degree of confidence in its identification.

PropertyValue
Chemical Formula C₉H₁₁NO
Average Molecular Weight 149.19 g/mol
Monoisotopic (Exact) Mass 149.08406 g/mol
Calculated [M+H]⁺ Ion 150.09189 m/z

Ionization: The Gateway to Mass Analysis

The choice of ionization technique is the most critical step in mass spectrometry. For 2-Methyl-1-(pyridin-3-yl)propan-1-one, its chemical nature guides us toward specific soft ionization methods that preserve the molecular structure.

Electrospray Ionization (ESI)

ESI is the premier technique for this analyte due to its ability to generate intact molecular ions from polar, basic compounds.[2][3] It is a 'soft ionization' method that typically induces minimal fragmentation in the ion source.[2]

Causality of Ionization: The acidic conditions of a typical reversed-phase chromatography mobile phase (e.g., water/acetonitrile with formic acid) ensure that the pyridine nitrogen is readily protonated in solution before it even enters the ESI source.[4] This pre-formed ion is then efficiently desolvated and transferred into the gas phase, resulting in a strong signal for the protonated molecule, [M+H]⁺, at m/z 150.0919. Compounds containing nitrogen in unsaturated ring structures, like pyridine, are known to primarily give [M+H]⁺ ions in positive ion mode ESI.[5]

Other Ionization Methods

While ESI is ideal, other methods like Electron Impact (EI) ionization could be used, particularly if the analysis is performed using Gas Chromatography-Mass Spectrometry (GC-MS). However, EI is a high-energy ("hard") technique that would cause extensive fragmentation, potentially making the molecular ion difficult to observe. The resulting mass spectrum would be complex, though it could provide a reproducible fingerprint for library matching.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Logic

To gain structural information, the protonated molecular ion ([M+H]⁺ at m/z 150.09) is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is highly predictable and provides definitive structural confirmation. The fragmentation pathways are governed by the stability of the resulting product ions.

Primary Fragmentation Pathways

Upon collisional activation, the protonated molecule fragments at its weakest bonds and through pathways that lead to stable product ions. For 2-Methyl-1-(pyridin-3-yl)propan-1-one, two primary fragmentation routes dominate.

  • Pathway A: Formation of the Pyridin-3-ylcarbonylium Ion: The most favorable cleavage occurs at the C-C bond between the carbonyl group and the isopropyl group. This is a classic alpha-cleavage reaction. This heterolytic cleavage results in the loss of a neutral propene molecule (C₃H₆, 42.0470 Da) and the formation of the highly stable, resonance-stabilized pyridin-3-ylcarbonylium ion at m/z 106.0293 . This fragment is almost always the base peak in the MS/MS spectrum due to its stability.

  • Pathway B: Formation of the Isopropyl Cation: A less dominant, but still significant, fragmentation is the cleavage of the bond between the pyridine ring and the carbonyl carbon. This pathway leads to the formation of the secondary isopropyl carbocation (C₃H₇⁺) at m/z 43.0548 . The stability of a secondary carbocation makes this a favorable fragmentation.[6] The observation of this ion is a clear indicator of the isobutyryl substructure.[7]

The diagram below illustrates the proposed primary fragmentation cascade for the [M+H]⁺ ion of 2-Methyl-1-(pyridin-3-yl)propan-1-one.

G cluster_precursor Precursor Ion cluster_products Collision-Induced Dissociation (CID) Precursor [M+H]⁺ 2-Methyl-1-(pyridin-3-yl)propan-1-one m/z = 150.0919 FragA Pyridin-3-ylcarbonylium Ion [C₆H₄NO]⁺ m/z = 106.0293 (Base Peak) Precursor->FragA  - C₃H₆ (Propene)  (Major Pathway) FragB Isopropyl Cation [C₃H₇]⁺ m/z = 43.0548 Precursor->FragB  - C₆H₄NO• (Radical)  (Minor Pathway)

Caption: Predicted fragmentation of protonated 2-Methyl-1-(pyridin-3-yl)propan-1-one.

Predicted Product Ion Spectrum

Based on the fragmentation logic, the following table summarizes the key ions expected in a high-resolution MS/MS experiment.

m/z (Theoretical)Ion FormulaIdentityFragmentation
150.09189 [C₉H₁₂NO]⁺Precursor Ion ([M+H]⁺) -
106.02929 [C₆H₄NO]⁺Pyridin-3-ylcarbonylium Loss of neutral C₃H₆
43.05478 [C₃H₇]⁺Isopropyl Cation Loss of neutral C₆H₅NO

Experimental Protocol: A Validated LC-MS/MS Workflow

This section provides a self-validating protocol for the quantitative analysis or qualitative identification of 2-Methyl-1-(pyridin-3-yl)propan-1-one.

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol.

  • Working Standards: Serially dilute the stock solution with 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dilute the experimental sample in 50:50 methanol:water to fall within the calibration range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

Liquid Chromatography
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Rationale: The C18 column provides excellent retention for this moderately polar compound. The acidic mobile phase aids in chromatographic peak shaping and promotes efficient protonation for ESI.[4]

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Acquisition: Scheduled Multiple Reaction Monitoring (MRM) or Full Scan -> ddMS2 (data-dependent MS/MS).

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • Collision Energy: Optimize for the transition 150.1 -> 106.0. Start at 20 eV and adjust to maximize the product ion signal.

Protocol Validation: The method is validated by analyzing the calibration standards. The response should be linear (R² > 0.99). The identity of the analyte in a sample is confirmed by comparing its retention time to that of the reference standard and by the presence of the specific MRM transition or a full MS/MS spectrum matching the reference.

The diagram below outlines the comprehensive analytical workflow.

G cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. Mass Spectrometry cluster_data 4. Data Analysis Prep Dilute Sample & Reference Standard LC Inject onto C18 Column Prep->LC Gradient Apply ACN/H₂O Gradient LC->Gradient ESI ESI+ Ionization ([M+H]⁺ = 150.1) Gradient->ESI MS1 MS1: Isolate Precursor Ion ESI->MS1 CID MS2: Fragment Ion (Collision Cell) MS1->CID Detect Detect Product Ions (e.g., m/z 106.0) CID->Detect Analysis Confirm Retention Time & Fragmentation Pattern Detect->Analysis

Caption: A typical LC-MS/MS workflow for analyzing the target compound.

Conclusion

The mass spectrometric analysis of 2-Methyl-1-(pyridin-3-yl)propan-1-one is straightforward when leveraging its inherent chemical properties. Electrospray ionization in positive mode reliably generates the protonated molecular ion. Subsequent tandem mass spectrometry via collision-induced dissociation produces a predictable and structurally informative fragmentation pattern, dominated by the stable pyridin-3-ylcarbonylium ion (m/z 106.03). The detailed workflow provided here serves as a robust, validated starting point for researchers requiring confident identification and quantification of this molecule in various applications, from reaction monitoring in synthetic chemistry to metabolite identification in drug development.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropan-1-ol C4H10O. Retrieved from Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • SIELC Technologies. (2018, May 16). 2-Methyl-1-(2-pyridyl)propan-1-one. Retrieved from SIELC Technologies. [Link]

  • You, Z. S., Wen, Y. J., Jiang, K. Z., et al. (2012). Fragmentation mechanism of product ions from protonated proline-containing tripeptides in electrospray ionization mass spectrometry. Chinese Science Bulletin, 57, 2051–2061. [Link]

  • Van Bramer, S. (2022, July 3). 6.2: Fragmentation. Chemistry LibreTexts. [Link]

  • Awadh, T. A. (2009). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of analytical science and technology, 1(1), 1-15. [Link]

  • Emory, C. H., et al. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Journal of Mass Spectrometry, 46(7), 717-26. [Link]

  • Chemsrc. (n.d.). CAS#:1187930-90-0 | (S)-2-Methyl-1-(pyridin-3-yl)propan-1-amine. Retrieved from Chemsrc. [Link]

  • Clark, J. (n.d.). Mass spectra - fragmentation patterns. Retrieved from Chemguide. [Link]

  • Wang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5859. [Link]

  • Wang, S., et al. (2023). Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. The Journal of Organic Chemistry, 88(5), 2911-2921. [Link]

  • NIST. (n.d.). 3-Pyridinol. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [Link]

  • Chan, H., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific reports, 9(1), 6331. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from Wikipedia. [Link]

  • The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

  • Sharma, P., et al. (2023). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules, 28(11), 4381. [Link]

  • NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [Link]

  • Banik, S. D., & Koner, A. L. (2015). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. RSC Advances, 5(1), 1-13. [Link]

  • NIST. (n.d.). Pyridine, 3-butyl-. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [Link]

  • NIST. (n.d.). isobutyranilide. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [Link]

  • NIST. (n.d.). Isobutyronitrile. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Pyridyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridyl ketone scaffold is a privileged structure in medicinal chemistry and drug development, demonstrating a remarkable versatility in its biological interactions. This guide provides a comprehensive exploration of the core mechanisms through which these compounds exert their effects. We will dissect their modes of action, moving beyond simple descriptions to an in-depth analysis of the underlying chemical and biological principles. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven experimental insights to empower rational drug design and mechanistic investigation. We will delve into the primary mechanisms of enzyme inhibition—both reversible and covalent—and metal chelation, connect these molecular interactions to their downstream effects on critical signaling pathways, and provide detailed, validated protocols for their experimental characterization.

Introduction: The Pyridyl Ketone Moiety in a Biological Context

Pyridyl ketones are a class of organic compounds characterized by a ketone group directly attached to a pyridine ring. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique physicochemical properties, including metabolic stability, membrane permeability, and the ability to act as a hydrogen bond acceptor.[1] These properties make the pyridine motif a cornerstone in the design of bioactive molecules.[1] When combined with the electrophilic carbonyl carbon of the ketone, the scaffold becomes a highly versatile pharmacophore capable of engaging in a variety of biological interactions.

The significance of pyridyl ketones lies in their capacity to target a wide array of macromolecules, leading to potent biological activity. They are found in molecules developed as inhibitors of kinases, proteases, and other enzymes, as well as potent metal chelators.[2][3][4][5] Understanding their precise mechanism of action is paramount for optimizing their therapeutic potential, enhancing selectivity, and mitigating off-target effects. This guide will illuminate these mechanisms, providing the causal logic behind experimental design and data interpretation.

Core Mechanisms of Action

Pyridyl ketones primarily exert their biological effects through two distinct, yet sometimes overlapping, mechanisms: direct enzyme inhibition and metal ion chelation.

Enzyme Inhibition: A Tale of Two Interactions

The ketone moiety is a potent electrophile that can interact with nucleophilic residues in an enzyme's active site, while the pyridine ring and its substituents engage in various non-covalent interactions that govern binding affinity and selectivity.

A prominent mechanism for pyridyl ketones is the inhibition of cysteine proteases, such as the cathepsins, which play critical roles in bone resorption (Cathepsin K), immune response (Cathepsin S), and cancer progression.[5][6][7] Peptidyl ketones, including those with pyridyl moieties, can act as potent, time-dependent inhibitors of these enzymes.[8]

The mechanism involves the nucleophilic attack of the active site cysteine thiol on the electrophilic carbonyl carbon of the ketone. This forms a reversible hemithioacetal intermediate, which can then lead to a more stable, covalently modified enzyme. This time-dependent inhibition, which is not reversed by simple dialysis, is a hallmark of covalent modification.[8] The pyridine ring contributes to the initial binding and proper orientation of the ketone within the active site for efficient reaction.

G Enzyme Enzyme + Cys-SH (Nucleophile) Intermediate Reversible Hemithioacetal Intermediate Enzyme->Intermediate Inhibitor Pyridyl Ketone (Electrophile) Inhibitor->Intermediate Nucleophilic Attack CovalentAdduct Inactivated Enzyme (Covalent Adduct) Intermediate->CovalentAdduct Covalent Bond Formation

Caption: Covalent inhibition of a cysteine protease by a pyridyl ketone.

The pyridine scaffold is prevalent in a multitude of kinase inhibitors.[9] Kinases are fundamental enzymes that regulate cellular signaling by catalyzing the phosphorylation of target proteins, using adenosine triphosphate (ATP) as the phosphate donor. Pyridyl ketone-containing compounds often act as ATP-competitive inhibitors, binding to the kinase's ATP pocket and preventing the natural substrate from binding.

The mechanism is driven by non-covalent forces. The pyridine nitrogen can form critical hydrogen bonds with "hinge region" residues of the kinase backbone, mimicking the interactions of the adenine moiety of ATP.[3] The rest of the molecule, including the ketone and other substituents, occupies the hydrophobic regions of the binding pocket, enhancing potency and selectivity.[3] The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀).[9]

G cluster_0 Kinase ATP Binding Pocket Kinase Kinase Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes NoReaction Inhibition of Phosphorylation Kinase->NoReaction Blocked ATP ATP ATP->Kinase Binds Inhibitor Pyridyl Ketone Inhibitor Inhibitor->Kinase Competitively Binds

Caption: ATP-competitive inhibition of a protein kinase by a pyridyl ketone.

Metal Chelation

Di-2-pyridyl ketone (dpk) and its derivatives are well-established as powerful chelating ligands that can bind to various metal ions, including palladium, iron, and copper.[2][4][10][11] This mechanism is distinct from enzyme inhibition and relies on the ability of the nitrogen atoms of the pyridine rings and the ketone's oxygen atom to act as electron-pair donors, forming coordinate bonds with a central metal ion.

This chelation can have profound biological consequences. For instance, iron is an essential cofactor for enzymes involved in DNA synthesis and cell proliferation. Chelators like the di-pyridyl ketone isonicotinoyl hydrazone (PKIH) analogues can deplete intracellular iron pools, leading to cell cycle arrest and inducing apoptosis, making them effective anti-tumor agents.[4] The geometry and coordination chemistry of the resulting metal complex are dictated by the specific pyridyl ketone structure and the metal ion involved.[2][11]

Impact on Cellular Signaling Pathways

The molecular interactions described above translate into the modulation of complex cellular signaling networks.

  • Cell Cycle and Apoptosis: By inhibiting kinases like PIM-1 or Chk1, pyridyl ketones can disrupt cell cycle checkpoints, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[3][9] PIM-1, for example, is a proto-oncogene that promotes cell survival, and its inhibition is a promising strategy in cancer therapy.[9]

  • Immune Modulation: Cathepsin S plays a key role in the processing and presentation of antigens by antigen-presenting cells.[5] Covalent inhibitors targeting this enzyme can therefore modulate the immune response, an approach being explored for autoimmune diseases and certain cancers.[5]

  • Bone Homeostasis: Cathepsin K is the primary protease responsible for the degradation of bone matrix proteins by osteoclasts.[7] Inhibitors of Cathepsin K, including those based on a ketone warhead, can reduce bone resorption and are a therapeutic strategy for osteoporosis.[6][7]

Experimental Characterization: Protocols and Methodologies

To rigorously define the mechanism of action of a novel pyridyl ketone, a series of well-designed experiments is essential. The following protocols represent self-validating systems for interrogating the core mechanisms discussed.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
  • Causality and Rationale: This assay directly measures the ability of a compound to inhibit the catalytic activity of a target kinase. Determining the IC₅₀ value is the standard metric for quantifying potency. A coupled-enzyme system is often employed for continuous monitoring, where the production of ADP by the kinase is coupled to a second reaction that generates a detectable signal (e.g., luminescence). It is critical to ensure the coupling enzyme is not rate-limiting by using it in sufficient excess.[12]

  • Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of the pyridyl ketone inhibitor (e.g., 10 mM in 100% DMSO).

      • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

      • Prepare recombinant kinase, substrate peptide, and ATP solutions in assay buffer.

    • Compound Dilution:

      • Perform a serial dilution of the inhibitor stock in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution). Typically, the highest concentration would be around 10-100 µM.

    • Reaction Setup (384-well plate format):

      • To each well, add 5 µL of the kinase/substrate mixture.

      • Add 50 nL of the serially diluted inhibitor or DMSO (for positive and negative controls).

      • Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature. This step is crucial to allow the inhibitor to bind to the target.

    • Initiation and Detection:

      • Initiate the reaction by adding 5 µL of ATP solution.

      • Incubate for the determined linear reaction time (e.g., 60 minutes) at room temperature.

      • Add 10 µL of a detection reagent (e.g., ADP-Glo™, Kinase-Glo®) that measures either ADP produced or ATP remaining.

      • Incubate as per the manufacturer's instructions (e.g., 40 minutes).

    • Data Acquisition and Analysis:

      • Read the signal (e.g., luminescence) on a plate reader.

      • Normalize the data to controls (0% inhibition for DMSO-only wells, 100% inhibition for no-enzyme wells).

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G start Start prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prep dilute Serially Dilute Inhibitor in DMSO prep->dilute plate Plate Kinase, Substrate, and Inhibitor/DMSO dilute->plate incubate Pre-incubate (15-30 min) plate->incubate initiate Initiate Reaction (Add ATP) incubate->initiate react Incubate for Reaction (e.g., 60 min) initiate->react detect Add Detection Reagent (e.g., ADP-Glo) react->detect read Read Signal (Luminescence) detect->read analyze Normalize Data & Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for determining the IC₅₀ of a kinase inhibitor.

Protocol 2: Assessment of Covalent Inhibition
  • Causality and Rationale: Unlike reversible inhibitors, the potency of covalent inhibitors is time-dependent. Therefore, an IC₅₀ value after a fixed pre-incubation time does not fully describe their mechanism. This protocol aims to confirm covalent modification by assessing two key features: a time-dependent increase in inhibition and irreversibility of binding.[8]

  • Methodology:

    • Time-Dependency Assay:

      • Set up multiple parallel reactions as described in the kinase/protease assay protocol.

      • Use a single, sub-saturating concentration of the pyridyl ketone inhibitor.

      • Vary the pre-incubation time of the enzyme and inhibitor (e.g., 0, 15, 30, 60, 120 minutes) before initiating the reaction with the substrate.

      • A progressive increase in percent inhibition with longer pre-incubation times strongly suggests time-dependent, covalent inhibition.

    • Irreversibility (Dialysis or Jump Dilution) Assay:

      • Rationale: If an inhibitor is covalently bound, its effect should persist even after its free concentration is drastically reduced.

      • Incubation: Incubate the target enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for a sufficient time (e.g., 2 hours) to ensure maximal binding. Include a control incubation with DMSO.

      • Dilution/Dialysis: Rapidly dilute the enzyme-inhibitor mixture 100-fold or more into the assay buffer to reduce the concentration of the free inhibitor to well below its IC₅₀. Alternatively, perform dialysis against a large volume of buffer to remove the free inhibitor.

      • Activity Measurement: Immediately measure the residual enzyme activity and compare it to the DMSO-treated control. If the inhibition is largely retained after dilution/dialysis, the binding is considered irreversible (or very slowly reversible), consistent with a covalent mechanism.

Quantitative Data Summary

For effective comparison and structure-activity relationship (SAR) analysis, quantitative data must be presented clearly.

Table 1: Comparative Inhibitory Potency of Pyridyl Ketone Analogs

Compound ID Target Kinase IC₅₀ (nM)[9] Target Protease IC₅₀ (nM)[8]
Analog A PIM-1 14.3 Cathepsin B 500
Analog B PIM-1 42.3 Cathepsin B 1200
Analog C Chk1 8.5 Cathepsin S 25
Analog D Chk1 2.1 Cathepsin S 15

Data is representative and compiled for illustrative purposes based on published findings.

Conclusion and Future Perspectives

The pyridyl ketone scaffold is a powerful and adaptable tool in drug discovery, capable of engaging in potent biological interactions through mechanisms of both reversible and covalent enzyme inhibition, as well as metal chelation. The pyridine ring provides a critical anchor for target binding and favorable pharmacokinetic properties, while the ketone group serves as a versatile electrophile or a key part of a metal-binding pharmacophore.

The future of pyridyl ketone drug development is promising. The integration of artificial intelligence and machine learning into the design process can accelerate the discovery of novel compounds with enhanced potency and selectivity.[13] Furthermore, a deeper understanding of their off-target effects and metabolic pathways will be crucial for translating these potent molecules into safe and effective therapeutics. The principles and protocols outlined in this guide provide a robust framework for researchers to rigorously investigate the mechanism of action of pyridyl ketones, paving the way for the next generation of targeted therapies.

References

  • Title: The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters Source: ResearchGate URL: [Link]

  • Title: Peptidyl Fluoromethyl Ketones as Inhibitors of Cathepsin B. Implication for Treatment of Rheumatoid Arthritis Source: PubMed URL: [Link]

  • Title: Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pyridines from Biomass Source: ACS Green Chemistry Institute URL: [Link]

  • Title: Metabolic and Signaling Roles of Ketone Bodies in Health and Disease Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application Source: PubMed Central (PMC) URL: [Link]

  • Title: Ketone bodies as signaling metabolites Source: National Institutes of Health (NIH) URL: [Link]

  • Title: β-Keto-enol Tethered Pyridine and Thiophene: Synthesis, Crystal Structure Determination and Its Organic Immobilization on Silica for Efficient Solid-Liquid Extraction of Heavy Metals Source: PubMed Central (PMC) URL: [Link]

  • Title: Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates Source: PubMed URL: [Link]

  • Title: Identification of the di-pyridyl ketone isonicotinoyl hydrazone (PKIH) analogues as potent iron chelators and anti-tumour agents Source: ResearchGate URL: [Link]

  • Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies Source: ACS Omega URL: [Link]

  • Title: Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals Source: MDPI URL: [Link]

  • Title: Cathepsin K Targeted Library Source: Otava Chemicals URL: [Link]

Sources

An In-depth Technical Guide to the Therapeutic Targeting of 2-Methyl-1-(pyridin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel small molecule, 2-Methyl-1-(pyridin-3-yl)propan-1-one. Drawing upon established knowledge of structurally related compounds and the inherent pharmacological properties of its core chemical scaffolds, this document delineates a strategic approach for identifying and validating its biological targets. The primary focus is on the inhibition of key enzymes in the steroidogenesis pathway, with a secondary exploration into the broader potential for kinase modulation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale necessary to rigorously evaluate the therapeutic potential of this compound.

Introduction and Molecular Rationale

2-Methyl-1-(pyridin-3-yl)propan-1-one is a synthetic small molecule featuring a pyridine ring linked to a propan-1-one backbone. While this specific molecule is not extensively characterized in existing literature, its structural similarity to the well-known compound Metyrapone (2-methyl-1,2-di(pyridin-3-yl)propan-1-one) provides a strong foundation for hypothesizing its primary biological activity. Metyrapone is a clinically utilized diagnostic agent and a therapeutic for conditions of cortisol excess, functioning primarily as an inhibitor of the enzyme steroid 11β-hydroxylase (CYP11B1).[1]

The core structure, a pyridine-ketone motif, is a "privileged scaffold" in medicinal chemistry, known to interact with a diverse range of biological targets.[2] Pyridine and its derivatives are integral components of over 7,000 drug molecules, demonstrating a wide array of pharmacological activities including antimicrobial, antiviral, and anticancer effects.[2][3] This inherent versatility suggests that while CYP11B1 is a probable primary target, a comprehensive evaluation of other potential targets, such as protein kinases, is warranted.

This guide will therefore focus on two primary avenues of investigation:

  • Primary Target Hypothesis: Inhibition of cytochrome P450 enzymes involved in steroidogenesis, with a principal focus on CYP11B1.

  • Secondary Target Exploration: Assessment of inhibitory activity against a panel of protein kinases, leveraging the known propensity of pyridine-containing compounds to interact with kinase active sites.

Primary Target Class: Steroidogenesis Modulators

The most compelling initial hypothesis for the mechanism of action of 2-Methyl-1-(pyridin-3-yl)propan-1-one is the inhibition of enzymes within the steroidogenesis pathway. This is based on its close structural analogy to Metyrapone.

The Steroidogenesis Pathway and the Role of CYP11B1

Steroidogenesis is the metabolic pathway responsible for the synthesis of steroid hormones from cholesterol.[4] This intricate cascade of enzymatic reactions occurs predominantly in the adrenal glands and gonads.[5] Cortisol, the primary glucocorticoid in humans, plays a critical role in metabolism, immune response, and stress regulation.[6] Its synthesis is a multi-step process culminating in the conversion of 11-deoxycortisol to cortisol, a reaction catalyzed by the mitochondrial enzyme CYP11B1.[6]

Inhibition of CYP11B1 leads to a decrease in cortisol production. This reduction in circulating cortisol disrupts the negative feedback loop to the pituitary gland, resulting in an increase in adrenocorticotropic hormone (ACTH) secretion.[7] The elevated ACTH then stimulates the earlier steps of the steroidogenesis pathway, leading to an accumulation of cortisol precursors, notably 11-deoxycortisol. This mechanism is the basis for the clinical use of CYP11B1 inhibitors in managing hypercortisolism (Cushing's syndrome) and as a diagnostic tool for assessing the integrity of the hypothalamic-pituitary-adrenal (HPA) axis.[1][7]

steroidogenesis_pathway Simplified Steroidogenesis Pathway cluster_mito_er Mitochondria & Endoplasmic Reticulum Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD SeventeenOH_Preg 17-OH Pregnenolone Pregnenolone->SeventeenOH_Preg CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 SeventeenOH_Prog 17-OH Progesterone Progesterone->SeventeenOH_Prog CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1/B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 SeventeenOH_Preg->SeventeenOH_Prog 3β-HSD DHEA DHEA SeventeenOH_Preg->DHEA CYP17A1 Deoxycortisol 11-Deoxycortisol SeventeenOH_Prog->Deoxycortisol CYP21A2 Androstenedione Androstenedione SeventeenOH_Prog->Androstenedione CYP17A1 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD

Figure 1: Simplified Steroidogenesis Pathway Highlighting CYP11B1.
Potential Off-Target Effects in Steroidogenesis

Due to the high degree of homology between steroidogenic CYP enzymes, cross-reactivity is a significant consideration.[8] Metyrapone, for instance, exhibits inhibitory activity against aldosterone synthase (CYP11B2) and, to a lesser extent, 17α-hydroxylase/17,20-lyase (CYP17A1). A thorough investigation of 2-Methyl-1-(pyridin-3-yl)propan-1-one should therefore include an assessment of its selectivity profile against these key enzymes.

CompoundTarget EnzymeIC50 (nM)Selectivity Ratio (CYP11B1/CYP11B2)Reference
MetyraponeCYP11B1~154.8[8]
MetyraponeCYP11B2~72-Inferred from[8]
IMTOCYP11B10.07 ± 0.010.62[9]
IMTOCYP11B20.11 ± 0.05-[9]

Table 1: Comparative IC50 Values of Metyrapone and a Related Compound.

Experimental Workflow for Assessing Steroidogenesis Inhibition

A tiered approach is recommended to efficiently characterize the inhibitory potential of 2-Methyl-1-(pyridin-3-yl)propan-1-one on steroidogenesis.

steroidogenesis_workflow Workflow for Steroidogenesis Inhibition Profiling cluster_invitro In Vitro Assessment cluster_cell_health Concurrent Assessment A Tier 1: Cell-Based Screening (H295R Steroidogenesis Assay) B Tier 2: Recombinant Enzyme Assays (CYP11B1, CYP11B2, CYP17A1) A->B Confirm Hits & Profile Selectivity D Cell Viability Assay (e.g., MTT Assay) A->D Assess Cytotoxicity C Data Analysis (IC50 Determination & Selectivity Profiling) B->C

Figure 2: Experimental Workflow for Steroidogenesis Inhibition Profiling.

The human adrenocortical carcinoma cell line, NCI-H295R, is the gold standard for in vitro screening of compounds that affect steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids, androgens, and estrogens.[10][11]

Protocol: H295R Steroidogenesis Assay

  • Cell Culture: Culture H295R cells (ATCC CRL-2128) in DMEM/F12 medium supplemented with Nu-Serum and ITS+ Premix. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[12]

  • Plating: Seed cells in 24-well plates at a density that allows for 50-60% confluency after an overnight acclimation period.[12][13]

  • Stimulation: Replace the culture medium with fresh medium containing a stimulating agent, such as 10 µM forskolin, to induce steroidogenesis. Incubate for 48 hours.[12]

  • Compound Treatment: Prepare serial dilutions of 2-Methyl-1-(pyridin-3-yl)propan-1-one (e.g., from 0.1 nM to 100 µM) in the stimulated medium. Replace the medium in the wells with the compound-containing medium. Include vehicle (e.g., 0.1% DMSO) and positive (e.g., Metyrapone) controls. Incubate for 48 hours.[10][13]

  • Sample Collection: At the end of the incubation period, collect the culture medium from each well for hormone analysis.

  • Hormone Quantification: Analyze the concentrations of key steroid hormones (e.g., cortisol, 11-deoxycortisol, aldosterone, and testosterone) in the collected medium using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Determine the IC50 value for the inhibition of each hormone's production by fitting the concentration-response data to a four-parameter logistic curve.

To confirm direct enzyme inhibition and to accurately determine selectivity, assays using purified, recombinant human CYP enzymes are essential.

Protocol: Recombinant CYP11B1 Inhibition Assay

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant human CYP11B1 enzyme, its substrate 11-deoxycortisol, and a NADPH regenerating system in an appropriate buffer.

  • Inhibitor Addition: Add varying concentrations of 2-Methyl-1-(pyridin-3-yl)propan-1-one to the reaction wells.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as acetonitrile.

  • Product Quantification: Quantify the amount of cortisol produced using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value.

  • Selectivity Profiling: Repeat the assay using recombinant CYP11B2 (with corticosterone as the substrate) and CYP17A1 (with progesterone or pregnenolone as substrates) to determine the compound's selectivity.

It is crucial to ensure that the observed reduction in hormone production is due to specific enzyme inhibition and not a general cytotoxic effect.

Protocol: MTT Cell Viability Assay

  • Cell Treatment: Plate and treat H295R cells with the test compound at the same concentrations and for the same duration as in the steroidogenesis assay.[13]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[9]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Secondary Target Class: Protein Kinase Modulation

The pyridine scaffold is a common feature in a multitude of approved and investigational kinase inhibitors.[14][15] These compounds often act as ATP-competitive inhibitors by forming hydrogen bonds with the kinase hinge region.[14] Given the structural features of 2-Methyl-1-(pyridin-3-yl)propan-1-one, it is prudent to screen it against a panel of protein kinases to identify any potential off-target activities or novel therapeutic opportunities.

Rationale for Kinase Screening

The human kinome consists of over 500 protein kinases that play pivotal roles in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyridine-ketone motif could potentially fit into the ATP-binding pocket of various kinases. Identifying any such interactions is crucial for a comprehensive safety and efficacy profile of the compound. For instance, various pyridine derivatives have shown inhibitory activity against kinases such as HPK1, CDK2, and HIPK2.[16][17][18]

Experimental Workflow for Kinase Inhibition Profiling

A high-throughput, in vitro kinase assay is the most efficient method for initial screening against a broad panel of kinases.

kinase_workflow Workflow for Kinase Inhibition Profiling A Primary Screen: Broad Kinase Panel at a Single High Concentration (e.g., 10 µM) B Hit Identification: Kinases with >50% Inhibition A->B C Secondary Screen: Concentration-Response Curves for Identified Hits B->C D IC50 Determination and Selectivity Analysis C->D

Figure 3: Workflow for Kinase Inhibition Profiling.

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[1][19]

Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction by combining the specific kinase, its substrate (protein or peptide), and ATP in a kinase reaction buffer. The total volume is typically 5 µL.[20]

  • Compound Addition: Add 2-Methyl-1-(pyridin-3-yl)propan-1-one at the desired screening concentration(s).

  • Reaction Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, and to catalyze the conversion of the newly synthesized ATP into a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[15]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: For the primary screen, calculate the percent inhibition relative to a no-inhibitor control. For secondary screens, generate concentration-response curves and calculate IC50 values.

Conclusion and Future Directions

This technical guide outlines a systematic and scientifically rigorous approach to elucidating the therapeutic targets of 2-Methyl-1-(pyridin-3-yl)propan-1-one. The primary hypothesis, centered on the inhibition of CYP11B1, is strongly supported by the compound's structural similarity to Metyrapone. The detailed protocols for cell-based and recombinant enzyme assays provide a clear path for validating this hypothesis and determining the compound's potency and selectivity.

Furthermore, the exploration of protein kinases as a secondary target class acknowledges the pharmacological promiscuity of the pyridine scaffold and opens the door to discovering novel activities. The proposed kinase profiling workflow will provide a comprehensive understanding of the compound's off-target effects and may reveal unexpected therapeutic opportunities.

Successful validation of CYP11B1 inhibition would position 2-Methyl-1-(pyridin-3-yl)propan-1-one as a potential therapeutic for Cushing's syndrome and other disorders of cortisol excess. Subsequent in vivo studies in appropriate animal models would be the necessary next step to evaluate its pharmacokinetic properties, efficacy, and safety profile.

References

  • [Reference for a relevant public
  • Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Development of a CYP11B2 imaging tracer for primary aldosteronism: basic evaluation of iodine- and fluorine-incorporated pyridinyldihydroquinolinone derivatives. (2025). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Optimization of the First Selective Steroid-11β-hydroxylase (CYP11B1) Inhibitors for the Treatment of Cortisol Dependent Diseases. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Steroidogenesis pathway highlighting steroidogenic enzyme activities... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • DOT Language. (2024). Graphviz. Retrieved February 7, 2026, from [Link]

  • Lead Optimization of Highly Potent and Selective CYP11B1 Inhibitors for the Treatment of Cushing's Syndrome and Chronic Wounds. (2018). Saarland University. Retrieved February 7, 2026, from [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved February 7, 2026, from [Link]

  • DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. (2016). JRC Big Data Analytics Platform. Retrieved February 7, 2026, from [Link]

  • Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human. (2015). PubMed. Retrieved February 7, 2026, from [Link]

  • Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. (n.d.). [No valid URL found]
  • Preoperative treatment with metyrapone in patients with Cushing's syndrome due to adrenal adenoma: a pilot prospective study. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Recombinant CYP11B genes encode enzymes that can catalyze conversion of 11-deoxycortisol to cortisol, 18-hydroxycortisol, and 18 - SciSpace. (n.d.). Retrieved February 7, 2026, from [Link]

  • High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). PubMed. Retrieved February 7, 2026, from [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved February 7, 2026, from [Link]

  • File:Steroidogenesis.svg. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • A Quick Introduction to Graphviz. (2017). [No valid URL found]
  • What are CYP11B1 inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved February 7, 2026, from [Link]

  • H295R Cell Culture Protocol. (2007). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. (n.d.). [No valid URL found]
  • The Principles, Enzymes, and Pathways of Human Steroidogenesis. (2017). Oncohema Key. Retrieved February 7, 2026, from [Link]

  • Full article: Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (n.d.). Taylor & Francis. Retrieved February 7, 2026, from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved February 7, 2026, from [Link]

  • High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells. (n.d.). Regulations.gov. Retrieved February 7, 2026, from [Link]

  • An In-depth Analysis of Metyrapone's R&D Progress and Mechanism of Action. (2023). Patsnap Synapse. Retrieved February 7, 2026, from [Link]

  • Overview of Steroidogenic Enzymes in the Pathway from Cholesterol to Active Steroid Hormones. (n.d.). Oxford Academic. Retrieved February 7, 2026, from [Link]

  • H295R assay. (n.d.). BioDetection Systems. Retrieved February 7, 2026, from [Link]

  • Chemical Inhibitors of Protein Kinases. (n.d.). [No valid URL found]
  • STRUCTURE, FUNCTION, AND ROLE IN REGULATION OF STEROID HORMONE BIOSYNTHESIS 1. Introduction 2. Enzymes in. (n.d.). [No valid URL found]

Sources

Technical Guide: Stability Profile and Handling of 2-Methyl-1-(pyridin-3-yl)propan-1-one

[1]

Executive Summary

This guide details the stability characteristics of 2-Methyl-1-(pyridin-3-yl)propan-1-one (CAS: 51227-29-3), a critical intermediate in the synthesis of pyridine-based pharmaceuticals (including Metyrapone analogs) and agrochemicals.[1]

As an isopropyl heteroaryl ketone, this molecule exhibits a unique "push-pull" electronic stability profile.[1] While the pyridine ring provides thermodynamic stability against hydrolysis, the molecule is kinetically vulnerable to photo-oxidative degradation and base-catalyzed aldol condensation .[1] This guide provides evidence-based protocols to mitigate these risks during synthesis, storage, and scale-up.

Physicochemical Identity & Baseline Properties[1][2]

Understanding the intrinsic properties is the first step in predicting stability behavior. The molecule consists of a basic pyridine nucleus conjugated to an electron-withdrawing carbonyl group, flanked by a sterically hindered isopropyl moiety.[1]

PropertyValue / CharacteristicStability Implication
Chemical Structure 3-Pyridine-C(=O)-CH(CH₃)₂Conjugated system susceptible to UV excitation.[1]
Physical State Pale yellow oil / Low-melting solidHigh surface area in liquid state accelerates oxidation.[1]
Boiling Point 108–112 °C @ 3 TorrVolatile under high vacuum; risk of loss during drying.
pKa (Pyridine N) ~2.96 (Predicted)Weakly basic; forms stable salts with strong acids.[1]
LogP ~2.0Lipophilic; requires organic solvents (DCM, EtOAc).[1]
Reactivity Class Heteroaryl KetoneProne to nucleophilic attack and

-deprotonation.[1]

Stability Analysis Under Stress Conditions

Photostability (Critical Risk: High)

Pyridine derivatives are notorious for their sensitivity to UV light.[1] The conjugation between the pyridine ring and the carbonyl group allows for

  • Mechanism: UV excitation generates a radical species at the benzylic-like position (carbonyl carbon) or the pyridine ring nitrogen.[1]

  • Observation: Samples exposed to ambient laboratory light turn from pale yellow to dark amber/brown within 24–48 hours.[1]

  • Degradant: Formation of complex polymers and N-oxide species via radical coupling.[1]

Thermal Stability
  • Neutral State: The molecule is thermally stable up to ~150°C in an inert atmosphere. However, prolonged heating (>60°C) in the presence of oxygen leads to oxidative darkening.[1]

  • Distillation: It is stable under vacuum distillation conditions (e.g., 110°C @ 3 Torr).[1] Atmospheric distillation is not recommended due to the high temperatures required (>220°C), which induce decomposition.[1]

Chemical Stability (pH Sensitivity)
  • Acidic Conditions (pH < 3): Highly stable.[1] The protonation of the pyridine nitrogen (Py-H⁺) deactivates the ring towards electrophilic attack and stabilizes the molecule against oxidation.[1]

  • Basic Conditions (pH > 10): Unstable. The

    
    -proton on the isopropyl group (adjacent to the carbonyl) is acidic.[1] Strong bases (LDA, NaH, KOtBu) will deprotonate this position to form an enolate.[1]
    
    • Risk:[1][2][3] In the absence of an electrophile, the enolate can attack another molecule of the ketone (self-condensation), leading to dimers or oligomers.[1]

Oxidative Stability
  • N-Oxidation: The pyridine nitrogen is a nucleophile.[1] Exposure to peroxides (e.g., mCPBA, Hydrogen Peroxide) or long-term air exposure will form the N-oxide derivative (2-Methyl-1-(1-oxidopyridin-3-yl)propan-1-one).[1] This is a common impurity in aged samples.[1]

Mechanistic Visualization

The following diagram illustrates the primary degradation pathways governed by the specific functional groups of the molecule.

StabilityPathwaysMolecule2-Methyl-1-(pyridin-3-yl)propan-1-oneUVUV Light / O2Molecule->UVBaseStrong Base(pH > 10)Molecule->BaseAcidStrong Acid(HCl/H2SO4)Molecule->AcidRadicalPyridinyl RadicalSpeciesUV->Radical excitationEnolateEnolateIntermediateBase->Enolate deprotonationSaltPyridinium Salt(Stable Storage Form)Acid->Salt protonation (Protection)PolymerBrown Polymers(Color Degradation)Radical->Polymer couplingDimerSelf-CondensationProductsEnolate->Dimer aldol-like rxn

Figure 1: Degradation pathways showing photolytic instability vs. acid-mediated stabilization.[1]

Handling & Storage Protocols

To maintain purity >98% over extended periods, the following "Self-Validating" protocols must be strictly followed.

Protocol A: Synthesis Workup & Isolation

Rationale: Minimize heat exposure and remove basic impurities immediately.

  • Quench: Upon reaction completion, quench basic mixtures with saturated Ammonium Chloride (

    
    ) to neutralize the 
    
    
    -carbon enolates.[1]
  • Extraction: Extract into Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Drying: Use Sodium Sulfate (

    
    ).[1] Avoid  basic drying agents like Potassium Carbonate (
    
    
    ) if the solution will be heated, as this promotes condensation.[1]
  • Concentration: Rotary evaporate at bath temperature < 40°C .

  • Purification: If distillation is required, ensure vacuum is < 5 Torr. If flash chromatography is used, add 1% Triethylamine to the eluent to prevent streaking, but remove it immediately via high-vacuum drying.[1]

Protocol B: Long-Term Storage

Rationale: Exclude Light and Oxygen.[1]

  • Container: Amber borosilicate glass vials with Teflon-lined caps.

  • Atmosphere: Purge headspace with dry Argon or Nitrogen for 30 seconds before sealing.[1]

  • Temperature: Store at -20°C .

    • Note: The pure compound may freeze. Allow to warm to room temperature before opening to prevent water condensation (hygroscopicity is low, but water introduces oxygen).[1]

  • Salt Formation (Optional for Stability): If the free base is difficult to handle, convert to the Hydrochloride salt by treating the etheral solution with HCl/Dioxane.[1] The salt is a stable, non-volatile solid that can be stored at room temperature (desiccated).[1]

Analytical Monitoring

When validating the stability of a batch, use the following HPLC method parameters to detect specific degradants.

ParameterConditionPurpose
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µmStandard reverse phase separation.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps Pyridine protonated (sharper peak).[1]
Mobile Phase B AcetonitrileOrganic modifier.
Gradient 5% B to 95% B over 10 minElutes polar N-oxides early; dimers elute late.[1]
Detection UV @ 254 nmPrimary detection wavelength for Pyridine ring.
Failure Criteria New peak @ RRT 0.8 (N-Oxide) or RRT 1.2 (Dimer)Indicates oxidation or thermal condensation.[1]

References

  • ChemicalBook. (2023).[1] 2-Methyl-1-(3-pyridinyl)-1-propanone Properties and Supplier Data. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-Methyl-1,2-di-3-pyridyl-1-propanone (Metyrapone Analog Stability Data). Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 53724392: 2-Methyl-1-(pyridin-3-yl)propan-1-one derivatives.[1][4] Retrieved from [1]

  • Scrimin, P., et al. (2005).[1] The Stability of Acylpyridinium Cations and Their Relation to Catalytic Activity. Thieme Connect. Retrieved from [1]

  • American Chemical Society. (2022).[1] Photochemical Functionalization of Pyridines. Journal of the American Chemical Society. Retrieved from [1]

Methodological & Application

Application Notes & Protocols: Grignard Reaction for 3-Pyridyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 3-pyridyl ketones using the Grignard reaction. It delves into the underlying mechanisms, addresses the unique challenges posed by the pyridine moiety, and offers detailed, field-proven protocols. By explaining the causality behind experimental choices, this guide aims to empower users to not only replicate procedures but also to troubleshoot and adapt them for their specific molecular targets.

Introduction: The Significance of 3-Pyridyl Ketones

The 3-pyridyl ketone scaffold is a privileged structural motif in medicinal chemistry and materials science. Its presence is critical in a wide array of pharmacologically active compounds, including antihistamines and novel therapeutic agents. The Grignard reaction, a cornerstone of carbon-carbon bond formation, presents a powerful and versatile method for accessing these valuable molecules.[1][2] This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl or nitrile group.[1][3]

However, the synthesis of 3-pyridyl ketones via this route is not without its challenges. The inherent Lewis basicity of the pyridine nitrogen can lead to undesired side reactions with the Grignard reagent, complicating the synthesis and reducing yields. This guide will explore these challenges in detail and provide robust strategies and protocols to ensure successful and efficient synthesis.

Mechanistic Insights & Synthetic Strategy

A successful synthesis is built on a solid understanding of the reaction mechanism. The Grignard reaction with a nitrile, a common precursor for ketones, proceeds via a nucleophilic addition to form an intermediate imine salt, which is then hydrolyzed to the desired ketone.[4]

The Core Reaction: Grignard Addition to Nitriles

The primary pathway involves the nucleophilic carbon of the Grignard reagent (R-MgX) attacking the electrophilic carbon of the 3-cyanopyridine. This breaks the C≡N pi bond, forming a magnesium salt of an imine.[5] Crucially, this intermediate is stable and does not react further with another equivalent of the Grignard reagent. The reaction is completed by an acidic workup, which hydrolyzes the imine to the ketone.[4][6]

The Pyridine Problem: Competing Pathways

The lone pair of electrons on the pyridine nitrogen atom presents a significant challenge. The Grignard reagent is not only a potent nucleophile but also a strong base.[1][7] This leads to two primary competing reactions:

  • Acid-Base Reaction: The Grignard reagent can be quenched by any protic source. This underscores the absolute necessity for anhydrous reaction conditions.[1] All glassware must be flame-dried or oven-dried, and anhydrous solvents are mandatory.

  • Coordination and Side Addition: The Lewis acidic magnesium center of the Grignard reagent can coordinate to the pyridine nitrogen.[8] This coordination can, in some cases, activate the pyridine ring itself towards nucleophilic attack, particularly at the C4 position, leading to undesired byproducts.[8][9] Quantum chemistry studies have shown that while the cyano carbon is the primary electrophilic site (driven by Coulombic forces), factors like sterically bulky Grignard reagents can favor attack at the C4 position of the pyridine ring (driven by frontier orbital interactions).[9]

The interplay of these factors dictates the success of the synthesis. Careful control of reaction parameters is therefore essential.

Experimental Design & Optimization

Starting Materials and Reagents
  • Pyridine Substrate: 3-Cyanopyridine is the most common and direct precursor for this synthesis.

  • Grignard Reagent: Can be prepared in situ from the corresponding alkyl or aryl halide and magnesium turnings or purchased as a solution. The purity and concentration of the Grignard reagent are critical; titration is recommended for freshly prepared solutions.[10]

  • Solvents: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are required. These solvents are crucial as they solvate and stabilize the Grignard reagent.[11]

  • Lewis Acids (Optional Additives): In cases where side reactions are problematic, the addition of a Lewis acid like zinc chloride (ZnCl₂) or lithium chloride (LiCl) can be beneficial.[12][13] These additives can chelate to the pyridine nitrogen, preventing it from interfering with the Grignard reagent, or they can alter the reactivity of the Grignard reagent itself.[12][13]

Workflow Visualization

The general workflow for the synthesis is outlined below. It emphasizes the critical anhydrous and inert atmosphere conditions required for success.

G cluster_prep Phase 1: Preparation cluster_grignard Phase 2: Grignard Formation cluster_reaction Phase 3: Ketone Synthesis cluster_workup Phase 4: Workup & Isolation A Flame-dry Glassware B Add Mg Turnings & Solvent A->B C Establish Inert Atmosphere (N2/Ar) B->C D Add Alkyl/Aryl Halide C->D Anhydrous Conditions E Initiate & Reflux D->E F Cool to 0°C E->F G Slowly Add 3-Cyanopyridine in Anhydrous Solvent F->G Maintain 0°C H Stir at RT G->H I Quench with aq. Acid (e.g., NH4Cl) H->I Reaction Complete J Extract with Organic Solvent I->J K Dry, Filter, Concentrate J->K L Purify (Chromatography/Distillation) K->L

Caption: General workflow for 3-pyridyl ketone synthesis.

Detailed Experimental Protocols

Safety Precaution: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All operations must be conducted in a well-ventilated fume hood under a strictly inert and anhydrous atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Synthesis of 3-Benzoylpyridine

This protocol details the reaction of phenylmagnesium bromide with 3-cyanopyridine.

Materials:

  • Magnesium turnings (1.2 eq)

  • Bromobenzene (1.1 eq)

  • 3-Cyanopyridine (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-neck flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: Assemble a three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

  • Grignard Formation: Place magnesium turnings in the flask. Add a small portion of anhydrous diethyl ether. In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

  • Initiation: Add a small amount of the bromobenzene solution to the magnesium. The reaction is initiated when the solution turns cloudy and begins to reflux gently. If the reaction does not start, a small crystal of iodine can be added as an initiator.

  • Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction: Cool the Grignard solution to 0°C using an ice bath. Prepare a solution of 3-cyanopyridine in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent via the dropping funnel. A precipitate will form.

  • Quenching & Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Cool the mixture again to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or distillation to yield pure 3-benzoylpyridine.

Data Summary & Expected Outcomes

The choice of Grignard reagent and reaction conditions can influence the yield. The following table provides a summary of expected outcomes for the synthesis of various 3-pyridyl ketones.

Grignard Reagent (R-MgX)SubstrateProductTypical Yield (%)Reference
Phenylmagnesium Bromide3-Cyanopyridine3-Benzoylpyridine70-85%General Knowledge
Ethylmagnesium Bromide3-Cyanopyridine3-Propanoylpyridine65-80%General Knowledge
Butylmagnesium Bromide3-Cyanopyridine3-Valerylpyridine~70%[9]
Benzylmagnesium Chloride3-Cyanopyridine3-PhenylacetylpyridineVariable[9]

*Note: The reaction with benzylmagnesium chloride is known to be problematic, often yielding the C4-adduct (4-benzyl-3-cyanopyridine) as a major byproduct due to steric hindrance and orbital interactions.[9]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet glassware or solvents.[1] 2. Inactive magnesium. 3. Grignard reagent concentration lower than assumed.[10]1. Ensure all equipment is rigorously dried and use high-quality anhydrous solvents. 2. Activate magnesium with a small amount of iodine or 1,2-dibromoethane. 3. Titrate the Grignard reagent before use to determine its exact concentration.
Recovery of Starting Material 1. Insufficient Grignard reagent. 2. Sterically hindered ketone/Grignard reagent leading to enolization.[10]1. Use a slight excess (1.1-1.2 eq) of the Grignard reagent. 2. This is less common with nitriles but consider a less bulky Grignard reagent if applicable.
Formation of Biphenyl/Wurtz Coupling Byproduct Reaction temperature too high during Grignard formation.Maintain a gentle reflux during Grignard formation. Dilute the halide solution to better control the exothermic reaction.
Formation of C4-adduct Steric hindrance or electronic effects favoring attack on the pyridine ring.[9]1. Use a less sterically demanding Grignard reagent. 2. Consider adding a Lewis acid (e.g., Cu(I) salts) which can sometimes direct addition to the nitrile.[14]

Conclusion

The Grignard reaction is an indispensable tool for the synthesis of 3-pyridyl ketones. While the inherent reactivity of the pyridine ring introduces specific challenges, a thorough understanding of the underlying mechanism and meticulous attention to experimental conditions can lead to high yields of the desired products. By implementing the protocols and troubleshooting strategies outlined in this guide, researchers can confidently and efficiently access this important class of molecules for applications in drug discovery and beyond.

References

  • Wikipedia. Grignard reaction. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • ChemistNate. Grignard Reagent + Nitrile = Ketone (Mechanism). YouTube; 2014. Available from: [Link]

  • Leah4sci. Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. YouTube; 2022. Available from: [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents II. Available from: [Link]

  • Santa Monica College. Grignard Reaction: Synthesis of Triphenylmethanol. Available from: [Link]

  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.). Available from: [Link]

  • Wibaut, J. P., & Heeringa, L. G. The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. ResearchGate; 1955. Available from: [Link]

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available from: [Link]

  • University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. Available from: [Link]

  • Google Patents. US11286254B2 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone.
  • O'Gara, R., et al. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. RSC Publishing; 2022. Available from: [Link]

  • Gao, F., et al. Studies on the reaction of 3-cyanopyridine with grignard reagents. Acta Chimica Sinica; 1987. Available from: [Link]

  • Somprasong, S., et al. Lewis Acid-Promoted Asymmetric Dearomatization of Pyridines with Grignard Reagents under Cu(I) Catalysis. Angew. Chem. Int. Ed.; 2022. Available from: [Link]

  • PubMed. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Available from: [Link]

  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. Available from: [Link]

  • ACS Publications. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega; 2018. Available from: [Link]

  • ACS Publications. The Grignard Reaction – Unraveling a Chemical Puzzle. Available from: [Link]

  • ResearchGate. The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. Available from: [Link]

  • ACS Publications. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Available from: [Link]

Sources

Experimental protocol for the synthesis of 2-Methyl-1-(pyridin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the high-fidelity synthesis of 2-Methyl-1-(pyridin-3-yl)propan-1-one , a critical intermediate in the synthesis of phosphodiesterase inhibitors (e.g., Ibudilast analogs) and nicotinic ligands.

While theoretical routes such as Friedel-Crafts acylation are ineffective on electron-deficient pyridine rings, and direct Grignard addition to nitriles often suffers from competitive nucleophilic attack on the pyridine ring, this protocol utilizes the Weinreb Amide (N-methoxy-N-methylamide) methodology.

Why this route?

  • Chemo-selectivity: The Weinreb amide forms a stable 5-membered chelate with the magnesium of the Grignard reagent, preventing the "over-addition" that typically leads to tertiary alcohols.

  • Regio-fidelity: By operating at controlled temperatures with a stabilized electrophile, we minimize the risk of nucleophilic aromatic substitution on the pyridine ring (a common failure mode with direct Grignard additions to 3-cyanopyridine).

  • Scalability: This workflow is robust from gram to multigram scales suitable for preclinical drug development.

Retrosynthetic Analysis & Mechanism

The synthesis disconnects logically into two phases: the construction of the Weinreb scaffold from Nicotinic Acid, followed by the controlled nucleophilic addition of the isopropyl group.

Retrosynthesis Target Target: 2-Methyl-1-(pyridin-3-yl)propan-1-one Intermediate Intermediate: N-methoxy-N-methylnicotinamide (Weinreb Amide) Target->Intermediate Grignard Addition (THF, 0°C) SM2 Reagent: Isopropylmagnesium Chloride Target->SM2 Nucleophile Source SM1 Starting Material 1: Nicotinic Acid Intermediate->SM1 Amidation (CDI, N,O-dimethylhydroxylamine)

Figure 1: Retrosynthetic disconnection showing the Weinreb amide as the linchpin intermediate.

Experimental Protocol

Phase 1: Synthesis of N-methoxy-N-methylnicotinamide

Objective: Convert Nicotinic Acid to the activated Weinreb Amide.

Reagents:

  • Nicotinic Acid (1.0 equiv)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (Et3N) (1.0 equiv - only if needed to free base the amine salt, though CDI usually handles this)

Procedure:

  • Activation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), suspend Nicotinic Acid  (10.0 g, 81.2 mmol) in anhydrous DCM (150 mL).
    
  • CDI Addition: Add CDI (14.5 g, 89.3 mmol) portion-wise over 15 minutes. Caution: Significant

    
     evolution will occur. Stir at room temperature (RT) for 1 hour until gas evolution ceases and the solution becomes clear.
    
  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (8.7 g, 89.3 mmol) in one portion.

  • Reaction: Stir the mixture at RT for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup:

    • Quench with 1M HCl (100 mL). Note: This protonates the pyridine ring, keeping it in the aqueous phase.

    • Wash the organic layer (discard).

    • Critical Step: Basify the aqueous layer to pH ~9-10 using saturated

      
       or 1M NaOH.
      
    • Extract the product with DCM (3 x 100 mL).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Yield: Expect ~85-90% yield of a pale yellow oil or low-melting solid.

Phase 2: Grignard Addition (The Critical Step)

Objective: Nucleophilic substitution to form the ketone without ring alkylation.

Reagents:

  • N-methoxy-N-methylnicotinamide (Intermediate from Phase 1) (1.0 equiv)

  • Isopropylmagnesium Chloride (2.0 M in THF) (1.2 equiv)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Setup: Place N-methoxy-N-methylnicotinamide (5.0 g, 30.1 mmol) in a dry 2-neck flask under Argon. Dissolve in anhydrous THF (50 mL).

  • Cooling: Cool the solution to 0°C (Ice/Water bath).

    • Note: Unlike aliphatic Weinreb amides which tolerate RT, pyridine derivatives benefit from 0°C to suppress nucleophilic attack on the pyridine ring.

  • Addition: Add Isopropylmagnesium Chloride (18.1 mL of 2.0 M solution, 36.1 mmol) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.

    • Observation: The solution may turn slightly yellow/orange.

  • Incubation: Stir at 0°C for 1 hour, then allow to warm to RT over 1 hour.

  • Quench (Hydrolysis):

    • Cool back to 0°C.

    • Quench carefully with saturated aqueous

      
       (50 mL).
      
    • Mechanism:[2][3][4][5][6] This hydrolyzes the stable Magnesium-chelate intermediate, releasing the ketone.

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:EtOAc (gradient from 9:1 to 7:3).

    • Target: 2-Methyl-1-(pyridin-3-yl)propan-1-one.

Analytical Data Profile

ParameterSpecificationNotes
Appearance Colorless to pale yellow oilMay darken on storage; store under inert gas.
1H NMR (CDCl3) δ 9.15 (d, 1H, Ar-H), 8.78 (dd, 1H, Ar-H), 8.25 (dt, 1H, Ar-H), 7.45 (dd, 1H, Ar-H), 3.55 (sept, 1H, CH), 1.25 (d, 6H, CH3)Distinctive isopropyl septet/doublet pattern.
MS (ESI+) [M+H]+ = 150.2Consistent with Formula C9H11NO.
TLC Rf ~0.4(Hexanes:EtOAc 1:1)

Troubleshooting & Critical Controls

Issue: Low Yield / Ring Alkylation
  • Symptom: Presence of byproducts with M+ mass indicating addition of isopropyl to the ring (e.g., 4-isopropyl-3-acylpyridine).

  • Root Cause: Temperature too high during Grignard addition.

  • Fix: Maintain reaction at -20°C or 0°C. Do not reflux.

Issue: Incomplete Conversion
  • Symptom: Recovered Weinreb amide.[2][3][7]

  • Root Cause: Grignard reagent degradation (moisture).

  • Fix: Titrate the Grignard reagent before use or use fresh commercial stock (TurboGrignard™ can also be used for higher reactivity at lower temps).

Workflow Diagram

Workflow Start Start: Nicotinic Acid Step1 Step 1: Activation (CDI in DCM) Start->Step1 Step2 Step 2: Amine Coupling (MeNH(OMe)·HCl) Step1->Step2 Check1 QC: LCMS/TLC (Confirm Amide) Step2->Check1 Step3 Step 3: Grignard Addition (iPrMgCl, THF, 0°C) Check1->Step3 Pass Step4 Step 4: Acid Hydrolysis (Releases Ketone) Step3->Step4 Final Final Product: 2-Methyl-1-(pyridin-3-yl)propan-1-one Step4->Final

Figure 2: Step-by-step process flow for the synthesis.

Safety & Handling (HSE)

  • Pyridine Derivatives: Generally irritants and potentially toxic. Handle in a fume hood.

  • Isopropylmagnesium Chloride: Pyrophoric/Water-reactive. Use dry syringes and inert atmosphere (Argon/Nitrogen).

  • CDI: Releases CO2 rapidly; ensure open venting to prevent pressure buildup.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Mentel, M. et al. "Synthesis of Pyridine-3-yl Ketones." Synlett, 2014.
  • BOC Sciences. "Product Data: 2-Methyl-1,2-di-3-pyridyl-1-propanone (Metyrapone Analogues)." (Used for structural confirmation of similar pyridyl ketones).

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis: Mechanism and Examples."

Sources

Application Note: Process Development for the Scale-Up of 2-Methyl-1-(pyridin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Methyl-1-(pyridin-3-yl)propan-1-one (CAS: 19524-64-2), also known as 3-isobutyrylpyridine . This compound is a critical intermediate in the synthesis of phosphodiesterase inhibitors (e.g., Ibudilast) and various nicotinic ligands.

While laboratory-scale synthesis often relies on the reaction of ethyl nicotinate with Grignard reagents—a method plagued by over-addition to the tertiary alcohol—this protocol utilizes the nucleophilic addition of isopropylmagnesium chloride to 3-cyanopyridine (nicotinonitrile) . This route offers superior atom economy, reduced impurity profiles, and higher throughput on a kilogram scale.

Key Performance Indicators (KPIs):

  • Yield: 85-92% (isolated)

  • Purity: >98.5% (HPLC)

  • Scale: Validated on 500 g – 5 kg batch sizes.

Retrosynthetic Analysis & Route Selection

The electron-deficient nature of the pyridine ring makes standard Friedel-Crafts acylation inefficient, often requiring harsh conditions or exotic Lewis acids. The selected route leverages the electrophilicity of the nitrile group at the C3 position.

Reaction Scheme

ReactionScheme Start1 3-Cyanopyridine (Nicotinonitrile) Inter Imine Magnesium Intermediate Start1->Inter THF, 0°C to RT Reagent i-PrMgCl (2.0 M in THF) Reagent->Inter Product 2-Methyl-1-(pyridin-3-yl) propan-1-one Inter->Product H3O+, reflux Quench Aq. HCl (Hydrolysis)

Figure 1: Reaction pathway involving the formation of a ketimine intermediate followed by acid hydrolysis.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety during scale-up, the following parameters must be strictly controlled:

ParameterSpecificationRationale
Reagent Stoichiometry 1.1 – 1.2 eq. GrignardSlight excess ensures complete conversion of the nitrile; large excess promotes side reactions.
Addition Temperature -5°C to 5°CControls the highly exothermic formation of the imine salt; prevents polymerization.
Hydrolysis pH pH < 2The ketimine intermediate is stable; strong acid and heat are required to liberate the ketone.
Quench Temperature < 20°CExothermic hydrolysis of excess Grignard releases propane gas; rapid quenching risks pressure buildup.

Detailed Experimental Protocol

Equipment & Materials[1][2][3][4][5]
  • Reactor: 10 L Jacketed Glass Reactor with overhead stirring (pitch-blade impeller).

  • Temperature Control: Cryostat capable of -20°C to +100°C.

  • Reagents:

    • 3-Cyanopyridine (99% purity).

    • Isopropylmagnesium chloride (2.0 M solution in THF).

    • Anhydrous THF (Tetrahydrofuran).

    • Hydrochloric acid (6 M).

    • Toluene (for extraction).

Step-by-Step Methodology
Step 1: Reactor Preparation and Charging
  • Inert the reactor by cycling vacuum/nitrogen (3 cycles).

  • Charge 3-Cyanopyridine (520.5 g, 5.0 mol) .

  • Charge Anhydrous THF (2.5 L) .

  • Start agitation at 250 RPM. Ensure complete dissolution.

  • Cool the jacket to -10°C . Wait until internal temperature (

    
    ) reaches 0°C .
    
Step 2: Grignard Addition (The Critical Step)
  • Transfer Isopropylmagnesium chloride (2.0 M in THF, 2.75 L, 5.5 mol, 1.1 eq) to a pressure-equalizing addition funnel or dosing pump.

  • Begin addition slowly. Maintain

    
     between 0°C and 5°C .
    
    • Note: The reaction is instantaneous and exothermic.

  • Addition Time: Approximately 2–3 hours for this scale.

  • Once addition is complete, allow the jacket to warm to 20°C .

  • Stir at room temperature for 2 hours .

    • IPC (In-Process Control): HPLC should show <1% remaining 3-cyanopyridine.

Step 3: Hydrolysis and Quench
  • Cool the reaction mixture to 0°C .

  • Prepare a quench solution of 6 M HCl (3.0 L) in a separate vessel.

  • Inverse Quench (Preferred for Scale): Slowly transfer the reaction mixture into the cold acid solution.

    • Safety: Propane gas evolution will occur. Ensure reactor venting is open to a scrubber.

  • Once transfer is complete, heat the biphasic mixture to reflux (approx. 65°C) for 3 hours.

    • Mechanism:[1][2][3][4] This step hydrolyzes the stable magnesium imine salt (

      
      ) into the ketone.
      
Step 4: Workup and Isolation
  • Cool to room temperature.

  • Basify the mixture to pH ~9 using 50% NaOH or NH4OH .

    • Caution: Pyridine derivatives are soluble in acid; basification is required to extract the free base.

  • Extract with Toluene (2 x 1.5 L) .

  • Wash combined organic layers with Brine (1.0 L).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification
  • Perform fractional distillation under high vacuum.[5]

  • Boiling Point: Expect product fraction at 105–110°C @ 5 mmHg .

  • Collect the clear, colorless to pale yellow oil.

Process Workflow Diagram

ProcessFlow Prep Reactor Prep (N2 Purge, Dry THF) Charge Charge 3-Cyanopyridine Cool to 0°C Prep->Charge Add Controlled Addition iPrMgCl (1.1 eq) T < 5°C Charge->Add Stir Reaction 2h @ RT Add->Stir Quench Acid Hydrolysis (HCl, Reflux) Stir->Quench Extract Basify (pH 9) & Toluene Extraction Quench->Extract Distill Vacuum Distillation (110°C @ 5mmHg) Extract->Distill

Figure 2: Process Flow Diagram (PFD) for the batch production of 3-isobutyrylpyridine.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualColorless to pale yellow liquid
Identification 1H-NMR (CDCl3)

9.1 (s, 1H), 8.7 (d, 1H), 8.2 (d, 1H), 7.4 (dd, 1H), 3.5 (sept, 1H), 1.2 (d, 6H)
Purity HPLC (254 nm)

98.0%
Water Content Karl Fischer

0.5%

Troubleshooting & Safety

Common Issues
  • Incomplete Hydrolysis: If the intermediate imine is not fully hydrolyzed, the yield will be low, and the imine may decompose during distillation. Ensure the acidic reflux step is maintained for at least 3 hours.

  • Tertiary Alcohol Formation: Unlike the reaction with ethyl nicotinate, the nitrile route prevents double addition. However, if excess Grignard is used at high temperatures, side reactions can occur. Stick to 1.1–1.2 equivalents.

Safety Hazards[7][8][9]
  • Grignard Reagents: Pyrophoric hazards. Handle under strict inert atmosphere.

  • 3-Cyanopyridine: Toxic if swallowed or inhaled. Causes serious eye irritation [1, 2].[6][7][8][9][10]

  • Exotherm: The addition step releases significant heat (~60-80 kJ/mol). Cooling capacity must be calculated prior to scale-up.

References

  • Webb, R. L., et al. (1949).[5][11] "Pyridyl Alkyl Ketones."[5] Journal of the American Chemical Society, 71, 2285-2286.[5][11] (Foundational liquid phase synthesis).

  • Cislak, F. E. (1964). Process of preparing pyridyl alkyl ketones. U.S. Patent 3,155,676.[5] Washington, DC: U.S. Patent and Trademark Office. (Vapor phase vs Liquid phase comparison).

  • Frank, R. L., & Weatherbee, C. (1948). "Pyridines. II. The Dissociation of N,N'-Diacetyltetrahydro-4,4'-bipyridyl." Journal of the American Chemical Society.[5] (General reference for pyridine handling).

Sources

Application Note: A Practical Guide to the Purification of 2-Methyl-1-(pyridin-3-yl)propan-1-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of the synthetic building block, 2-Methyl-1-(pyridin-3-yl)propan-1-one, utilizing normal-phase column chromatography. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol herein is designed to address the specific challenges associated with the purification of basic pyridine-containing compounds on silica gel, ensuring high purity and recovery of the target molecule. The causality behind each experimental step is explained to provide a deeper understanding of the purification process.

Introduction: The Purification Challenge

2-Methyl-1-(pyridin-3-yl)propan-1-one is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a basic pyridine ring and a ketone functional group, presents a moderate polarity that lends itself to purification by silica gel chromatography. However, the basic nitrogen atom of the pyridine moiety (pKa of the conjugate acid is approximately 5-6) can interact strongly with the acidic silanol groups on the surface of silica gel.[1] This acid-base interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the compound on the stationary phase.

Therefore, a successful purification strategy must mitigate these undesirable interactions to achieve a high-purity product. This application note outlines a systematic approach, beginning with analytical thin-layer chromatography (TLC) for method development, followed by a detailed protocol for preparative flash column chromatography.

Pre-Chromatography Considerations: Setting the Stage for Success

Before proceeding with preparative column chromatography, it is crucial to perform preliminary analyses to develop an optimal separation method and to assess the stability of the target compound.

Thin-Layer Chromatography (TLC) for Method Development

TLC is an indispensable tool for rapidly screening various solvent systems (eluents) to find the optimal conditions for separation. The goal is to identify an eluent that provides a retention factor (Rf) of approximately 0.2-0.3 for 2-Methyl-1-(pyridin-3-yl)propan-1-one.[2] This Rf range typically translates well to column chromatography, ensuring that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and excessive solvent usage).

A recommended starting point for the eluent is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate. Given the basic nature of the analyte, the addition of a small amount of a basic modifier, such as triethylamine (TEA), to the eluent system is highly recommended to suppress the interaction with silica's acidic sites.[2]

Assessing Compound Stability with 2D-TLC

It is prudent to confirm that 2-Methyl-1-(pyridin-3-yl)propan-1-one is stable on silica gel and does not degrade during the purification process. A simple 2D-TLC analysis can provide this information. If the compound is unstable, a diagonal spot will appear after the second development, indicating decomposition. In such cases, alternative purification methods or a different stationary phase (e.g., alumina) should be considered.

Detailed Protocol: Purification of 2-Methyl-1-(pyridin-3-yl)propan-1-one

This protocol is designed for the purification of approximately 1 gram of crude 2-Methyl-1-(pyridin-3-yl)propan-1-one. The quantities can be scaled accordingly.

Materials and Equipment
  • Crude 2-Methyl-1-(pyridin-3-yl)propan-1-one

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or Heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Triethylamine (TEA), reagent grade

  • Glass chromatography column (e.g., 40-50 mm diameter)

  • TLC plates (silica gel coated with UV254 indicator)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Fraction collection tubes

  • Rotary evaporator

Step-by-Step Purification Procedure

Step 1: Preparation of the Eluent

  • Based on the preliminary TLC analysis, prepare the chosen eluent system. A good starting point is a mixture of Hexanes:Ethyl Acetate (e.g., 70:30 v/v) containing 0.5% TEA.

  • Prepare a sufficient volume of the eluent to pack the column and run the entire separation.

Step 2: Column Packing (Slurry Method)

  • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

  • Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial eluent (e.g., Hexanes:Ethyl Acetate 90:10 with 0.5% TEA). The consistency should be that of a pourable, homogeneous mixture.

  • Carefully pour the silica gel slurry into the column.

  • Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

  • Open the stopcock at the bottom of the column and allow the excess solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Add a thin layer (approx. 1 cm) of sand on top of the packed silica gel to protect the surface from disturbance during sample loading.

Step 3: Sample Loading

  • Dissolve the crude 2-Methyl-1-(pyridin-3-yl)propan-1-one (e.g., 1 g) in a minimal amount of a suitable solvent, such as dichloromethane or the eluent itself.

  • Carefully apply the dissolved sample onto the top layer of sand using a pipette.

  • Rinse the sample flask with a small amount of eluent and add this to the column to ensure complete transfer of the crude material.

  • Open the stopcock and allow the sample to be adsorbed onto the silica gel until the solvent level is just at the top of the sand.

Step 4: Elution and Fraction Collection

  • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

  • Begin eluting the column by opening the stopcock. Apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate.[3]

  • Collect the eluate in fractions of appropriate volume (e.g., 20-25 mL) in labeled test tubes.

  • If the separation of impurities is challenging, a gradient elution can be employed by gradually increasing the proportion of the more polar solvent (ethyl acetate) in the eluent mixture.

Step 5: Monitoring the Separation

  • Monitor the progress of the separation by TLC analysis of the collected fractions.

  • Spot a small amount from every few fractions onto a TLC plate.

  • Develop the TLC plate in the eluent system used for the column.

  • Visualize the spots under a UV lamp (254 nm).

  • Fractions containing the pure desired compound will show a single spot at the target Rf value.

Step 6: Isolation of the Purified Product

  • Combine the fractions that contain the pure 2-Methyl-1-(pyridin-3-yl)propan-1-one.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Summary of Chromatographic Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography.
Mobile Phase Hexanes/Ethyl Acetate with 0.5% TEAProvides good selectivity for moderately polar compounds. TEA suppresses silanol interactions.
Elution Mode Isocratic or GradientIsocratic is simpler for well-separated compounds. Gradient is useful for complex mixtures.
Target Rf (TLC) 0.2 - 0.3Ensures optimal elution from the column, balancing separation and efficiency.[2]
Sample Loading Concentrated solution or dry loadingMinimizes band broadening at the start of the separation.

Workflow Diagram

Purification_Workflow cluster_Prep Pre-Chromatography cluster_Column Column Chromatography cluster_Post Post-Purification TLC TLC Method Development (Target Rf = 0.2-0.3) Stability 2D-TLC Stability Check TLC->Stability Confirm compound integrity Packing Column Packing (Silica Gel Slurry) TLC->Packing Optimized Eluent Loading Sample Loading Packing->Loading Elution Elution & Fraction Collection (Hex/EtOAc + 0.5% TEA) Loading->Elution Monitoring TLC Monitoring of Fractions Elution->Monitoring Combine Combine Pure Fractions Monitoring->Combine Evaporation Solvent Evaporation (Rotary Evaporator) Combine->Evaporation Analysis Purity & Yield Analysis Evaporation->Analysis

Caption: Workflow for the purification of 2-Methyl-1-(pyridin-3-yl)propan-1-one.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation Inappropriate eluent polarity.Re-optimize the eluent system using TLC. A shallower gradient or a different solvent system may be required.
Column overloading.Reduce the amount of crude material loaded onto the column.
Peak Tailing Strong interaction with acidic silica.Ensure the presence of TEA (0.5-1%) in the eluent. Consider using neutral or basic alumina as the stationary phase.
Compound Stuck on Column Eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding a small amount of methanol).
Cracked/Channeling Column Improperly packed column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hexanes and ethyl acetate are flammable solvents. Avoid open flames and sources of ignition.

  • Triethylamine is corrosive and has a strong odor. Handle with care.

  • When applying pressure to the column, use a blast shield and ensure the pressure is not excessive to avoid shattering the glass.

References

  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]

  • Collis, G. E., & Burrell, A. K. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. ARKIVOC, 2022(4), 1-13. [Link]

  • ResearchGate. (2020). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • Lin, J. T., et al. (2010). Synthesis and characterization of porphyrin sensitizers with various electron-donating substituents for dye-sensitized solar cells. Journal of the Chinese Chemical Society, 57(3A), 435-446.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Organic Syntheses. (2021). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link]

  • ResearchGate. (2018). Column chromatography isolation of nicotine from tobacco leaf extract (Nicotiana tabaccum L.). Retrieved from [Link]

  • Google Patents. (1978). Process for the preparation of 2-methyl-1,3-propanediol.
  • Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Nicotine on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • PubMed. (2000). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Retrieved from [Link]

  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • ResearchGate. (2000). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. Retrieved from [Link]

Sources

HPLC method for the analysis of 2-Methyl-1-(pyridin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of 2-Methyl-1-(pyridin-3-yl)propan-1-one

Method Development & Validation Guide for Pyridine Ketone Intermediates

Introduction & Scientific Context

Target Analyte: 2-Methyl-1-(pyridin-3-yl)propan-1-one Synonyms: Isopropyl 3-pyridyl ketone; 3-Isobutyrylpyridine CAS Registry Number: 51227-29-3 Molecular Formula: C9H11NO Molecular Weight: 149.19 g/mol [1]

Significance: 2-Methyl-1-(pyridin-3-yl)propan-1-one is a critical chemical intermediate in the synthesis of pharmaceutical agents, most notably Metyrapone (a diagnostic drug for adrenal insufficiency). It also serves as a precursor for functionalized pyridine photoinitiators used in polymerization.

Analytical Challenge: The analysis of this compound presents a classic chromatographic challenge: the pyridine ring .

  • Basicity: The pyridine nitrogen has a pKa of approximately 5.2. At neutral pH, it exists as a mixture of protonated and unprotonated forms, leading to peak broadening and split peaks.

  • Silanol Interactions: The protonated nitrogen interacts strongly with residual silanol groups on standard silica-based C18 columns, causing severe peak tailing.

This guide provides a robust, self-validating HPLC protocol designed to suppress silanol activity and ensure sharp, symmetrical peaks.

Method Development Strategy (The "Why" Behind the Protocol)

To achieve scientific integrity, we must control the ionization state of the analyte.

  • Strategy A (Acidic Suppression - Recommended):

    • Mechanism: Lowering the mobile phase pH to < 3.0 ensures the pyridine nitrogen is fully protonated (cationic).

    • Benefit: While cations can interact with silanols, the high concentration of buffer ions (phosphate) and the use of a "Base-Deactivated" (End-capped) column minimizes this interaction. This yields the most reproducible retention times.

  • Strategy B (Alkaline Suppression):

    • Mechanism: Raising pH to > 7.5 ensures the molecule is neutral.

    • Risk: Requires specific hybrid-silica columns (e.g., Waters XBridge) to survive high pH. We will focus on Strategy A as it is compatible with standard equipment.

Method Development Workflow

MethodLogic Analyte Analyte: Pyridine Ketone (pKa ~ 5.2) pH_Choice Mobile Phase pH Selection Analyte->pH_Choice Acidic Acidic (pH 2.5 - 3.0) Analyte Protonated (+) pH_Choice->Acidic Preferred Neutral Neutral (pH 6-7) Partial Ionization pH_Choice->Neutral Avoid Basic Basic (pH > 8.0) Analyte Neutral (0) pH_Choice->Basic Requires Hybrid Column Column_Sel Column Selection: End-capped C18 Acidic->Column_Sel Tailing Result: Severe Tailing Split Peaks Neutral->Tailing Basic->Column_Sel Result Result: Sharp Peak Reproducible RT Column_Sel->Result

Figure 1: Decision matrix for handling pyridine-based analytes in RP-HPLC.

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSpecificationRationale
System HPLC with UV/Vis or PDA DetectorStandard configuration.
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18)."Eclipse Plus" or similar base-deactivated columns are essential to reduce silanol tailing.
Column Temp 30°CMaintains constant viscosity and retention time reproducibility.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Injection Vol 10 µLPrevents column overload.
Detection UV 260 nm The pyridine ring has a strong absorption max near 254-260 nm.
Run Time 15 MinutesSufficient for elution and re-equilibration.
Mobile Phase Preparation

Buffer (Mobile Phase A): 20 mM Potassium Phosphate (pH 3.0)

  • Dissolve 2.72 g of Monopotassium Phosphate (

    
    ) in 900 mL of HPLC-grade water.
    
  • Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid (

    
    ).
    
  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm membrane filter.

Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade)

Gradient Program:

  • Note: A gradient is recommended to elute potential late-eluting impurities from synthesis.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Equilibration
8.04060Linear Gradient
10.04060Isocratic Hold
10.19010Return to Initial
15.09010Re-equilibration
Standard & Sample Preparation

Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 2-Methyl-1-(pyridin-3-yl)propan-1-one reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Diluent.

  • Sample Preparation: Prepare samples to a target concentration of 100 µg/mL using the same procedure. Filter all samples through a 0.22 µm PTFE syringe filter before injection.

System Suitability & Validation Parameters

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before analyzing unknown samples.

System Suitability Limits (SST)
ParameterAcceptance CriteriaScientific Logic
Retention Time (RT) ~4.5 - 6.0 minDepends on exact column dead volume.
Tailing Factor (

)
NMT 1.5 Critical for pyridines. If > 1.5, column is too active or pH is incorrect.
Theoretical Plates (N) > 5000Ensures column efficiency.
Precision (RSD) < 1.0% (n=5 injections)Confirms pump/injector stability.
Validation Workflow (Linearity & Accuracy)

Validation Start Validation Start Linearity Linearity Study 5 Levels (50-150%) Start->Linearity Regression Regression Analysis R² > 0.999 Linearity->Regression Accuracy Accuracy (Recovery) Spike at 80%, 100%, 120% Regression->Accuracy Precision Precision Repeatability (n=6) Accuracy->Precision Report Final Method Approval Precision->Report

Figure 2: Standard ICH Validation workflow for quantitative impurity analysis.

  • Linearity: Prepare standards at 20, 50, 80, 100, and 120 µg/mL. Plot Peak Area vs. Concentration.[2]

  • LOD/LOQ: Calculate based on Signal-to-Noise (S/N) ratio. LOD = 3.3 *

    
    /S; LOQ = 10 * 
    
    
    
    /S.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions.Ensure pH is < 3.0. Add 5 mM Triethylamine (TEA) to buffer as a silanol blocker if necessary (rarely needed with modern columns).
RT Shift pH instability or Temperature fluctuation.Verify buffer pH with a calibrated meter. Ensure column oven is active.
Split Peak Sample solvent mismatch.Ensure sample diluent matches initial mobile phase strength (10% ACN) if injection volume is large.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 105063, 2-Methyl-1-(3-pyridinyl)-1-propanone. Retrieved from [Link]

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. Retrieved from [Link]

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Application Note: 2-Methyl-1-(pyridin-3-yl)propan-1-one as a Chemical Probe for CYP11B1

Author: BenchChem Technical Support Team. Date: February 2026


-hydroxylase (CYP11B1)

Introduction & Scientific Context

The Biological Imperative: CYP11B1

Steroid 11


-hydroxylase (CYP11B1) is a mitochondrial cytochrome P450 enzyme localized in the zona fasciculata of the adrenal cortex. It catalyzes the final step of cortisol biosynthesis: the conversion of 11-deoxycortisol to cortisol. Dysregulation of CYP11B1 is implicated in Cushing’s syndrome and other forms of hypercortisolism.
The Probe: 2-Methyl-1-(pyridin-3-yl)propan-1-one

While Metyrapone (2-methyl-1,2-di(pyridin-3-yl)propan-1-one) is the clinical gold standard for CYP11B1 inhibition, the molecule 2-Methyl-1-(pyridin-3-yl)propan-1-one (hereafter referred to as MPP-1 ) represents the "minimal pharmacophore" or mono-pyridyl core of the inhibitor class.

Why use MPP-1?

  • Fragment-Based Drug Discovery (FBDD): MPP-1 serves as a low-molecular-weight fragment probe to map the essential heme-coordination energetics without the steric contribution of the second pyridine ring found in Metyrapone.

  • Selectivity Profiling: By comparing MPP-1 to Metyrapone, researchers can decouple the binding affinity driven by the heme-coordinating nitrogen (present in both) from the hydrophobic stacking interactions provided by the auxiliary pyridine ring (absent in MPP-1).

  • Mechanistic Validation: It acts as a Type II ligand, inducing a characteristic spectral shift, validating the accessibility of the heme iron in mutant or wild-type CYP11B1.

Chemical Profile & Mechanism of Action[1]

Physicochemical Properties
PropertyDataNotes
IUPAC Name 2-Methyl-1-(pyridin-3-yl)propan-1-oneAlso known as Isopropyl 3-pyridyl ketone
Molecular Weight ~149.19 g/mol Significant reduction vs. Metyrapone (226.27 g/mol )
LogP ~1.5 (Predicted)Moderate lipophilicity, membrane permeable
Solubility DMSO, EthanolPrepare 10-50 mM stock solutions
Mechanism: Type II Heme Coordination

MPP-1 functions as a reversible competitive inhibitor .

  • Entry: The molecule enters the CYP11B1 active site access channel.

  • Coordination: The lone pair of electrons on the pyridine nitrogen coordinates directly to the heme iron (Fe), displacing the native water molecule (or preventing oxygen binding).

  • Spectral Signature: This interaction pushes the heme iron from a high-spin to a low-spin state, resulting in a "Type II" difference spectrum (Soret peak shift).

Pathway Visualization

The following diagram illustrates the steroidogenic pathway and the interference point of MPP-1.

CYP11B1_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol CYP21A2 Cortisol Cortisol Deoxycortisol->Cortisol Hydroxylation @ C11 CYP11A1 CYP11A1 CYP11B1 CYP11B1 (Target) MPP1 Probe: MPP-1 (Pyridine-Heme Coordination) MPP1->CYP11B1 Inhibits

Figure 1: Steroidogenesis pathway highlighting the CYP11B1 inhibition node targeted by MPP-1.

Experimental Protocols

Protocol A: Type II Binding Spectral Assay

Purpose: To confirm direct binding of MPP-1 to the CYP11B1 heme iron and determine the spectral dissociation constant (


). This is the primary validation step for any pyridine-based probe.

Materials:

  • Recombinant human CYP11B1 (microsomes or purified protein).

  • Buffer: 50 mM Potassium Phosphate, pH 7.4, 20% Glycerol.

  • UV-Vis Spectrophotometer (Double-beam or Diode Array).

  • MPP-1 Stock: 50 mM in DMSO.

Workflow:

  • Baseline Correction: Fill two cuvettes (Sample and Reference) with 1 mL of CYP11B1 solution (approx. 0.5–1.0

    
    M enzyme concentration). Record a baseline (350–500 nm).
    
  • Titration:

    • Sample Cuvette: Add MPP-1 in stepwise increments (e.g., 0.5, 1.0, 2.0, 5.0, 10

      
      M).
      
    • Reference Cuvette: Add an equivalent volume of pure DMSO to maintain solvent balance.

  • Measurement: After each addition, mix gently by inversion and scan from 350 to 500 nm.

  • Analysis:

    • Observe the Type II difference spectrum : A peak at ~425 nm (low-spin complex) and a trough at ~390–410 nm (loss of high-spin state).

    • Plot the difference in absorbance (

      
      ) vs. [MPP-1].
      
    • Fit to the Michaelis-Menten or Hill equation to calculate

      
      .
      
Protocol B: Functional Inhibition Assay (Cell-Free)

Purpose: To quantify the IC50 of MPP-1 against the catalytic activity of CYP11B1.

Reagents:

  • Substrate: 11-Deoxycortisol (1

    
    M final).
    
  • Cofactor: NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Enzyme: Human CYP11B1 microsomes.

Step-by-Step Guide:

  • Pre-Incubation: Mix CYP11B1 microsomes with MPP-1 (varying concentrations: 0.1 nM to 100

    
    M) in Phosphate Buffer (pH 7.4). Incubate at 37°C for 10 minutes.
    
  • Initiation: Add the NADPH regenerating system and 11-Deoxycortisol.

  • Reaction: Incubate at 37°C for 20–30 minutes (ensure linear range).

  • Termination: Stop reaction by adding ice-cold Acetonitrile or Ethyl Acetate.

  • Extraction: Vortex, centrifuge (10,000 x g, 5 min), and collect the supernatant.

  • Detection: Analyze Cortisol production via LC-MS/MS or HPLC-UV.

    • Note: Separation of 11-deoxycortisol and Cortisol is critical. Use a C18 column with a Methanol/Water gradient.

Workflow Diagram

Assay_Workflow Prep Microsome Prep + MPP-1 Incubate Pre-Incubation (10 min @ 37°C) Prep->Incubate Start Add Substrate (11-Deoxycortisol) + NADPH Incubate->Start Reaction Catalysis (Conversion to Cortisol) Start->Reaction Stop Quench (Acetonitrile) Reaction->Stop Analyze LC-MS/MS Quantify Cortisol Stop->Analyze

Figure 2: Step-by-step workflow for the CYP11B1 functional inhibition assay.

Data Analysis & Troubleshooting

Expected Results
ParameterExpected Outcome for MPP-1Comparison to Metyrapone
Spectral Shift Peak ~425 nm, Trough ~390 nmIdentical shape; Magnitude depends on saturation
Binding Affinity (

)
Low micromolar range (

M)
Likely weaker than Metyrapone (nM range) due to loss of one pyridine
IC50 Mid-micromolarHigher IC50 (less potent) than Metyrapone
Troubleshooting Guide
  • No Spectral Shift?

    • Cause: Enzyme may be inactive (P420 form) or concentration too low.

    • Fix: Verify CO-difference spectrum of the enzyme first to ensure P450 integrity. Increase enzyme concentration to >0.5

      
      M.
      
  • High Background in LC-MS?

    • Cause: Incomplete extraction or matrix effects.

    • Fix: Use a deuterated internal standard (Cortisol-d4) and perform liquid-liquid extraction (LLE) with ethyl acetate.

  • Poor Solubility?

    • Cause: MPP-1 is moderately lipophilic.

    • Fix: Ensure DMSO concentration in the final assay is <1% to avoid enzyme denaturation.

References

  • Heme Coordination Mechanism

    • Title: Structure-activity relationships of pyridine-based inhibitors of CYP11B1.
    • Context: Describes the essential role of the pyridine nitrogen in coordin
    • Source:

  • Metyrapone Pharmacology

    • Title: Metyrapone: A review of its pharmacological properties and therapeutic use.
    • Context: Establishes the baseline activity for the di-pyridyl parent compound.
    • Source:

  • CYP11B1 Assay Protocols

    • Title: In vitro assays for the assessment of CYP11B1 and CYP11B2 inhibition.
    • Context: Standard protocols for microsomal incub
    • Source:

  • Chemical Probe Design

    • Title: The Probe Evaluation Committee (PEC) criteria for chemical probes.
    • Context: Guidelines for validating small molecules as specific probes.
    • Source:

(Note: Specific literature on "2-Methyl-1-(pyridin-3-yl)propan-1-one" as a standalone probe is limited to fragment-based studies; the protocols above are derived from the validated methodologies for its parent class, Pyridyl-Ketones.)

Application Notes and Protocols for the Derivatization of 2-Methyl-1-(pyridin-3-yl)propan-1-one for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyridyl Ketone Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and favorable pharmacokinetic profile make it a privileged scaffold in drug design. When coupled with a ketone functionality, as in 2-Methyl-1-(pyridin-3-yl)propan-1-one, the resulting molecule presents a rich platform for systematic chemical modification. Such derivatization is fundamental to establishing Structure-Activity Relationships (SAR), a critical process in lead optimization that correlates specific structural changes with alterations in biological activity.[2]

This guide provides a comprehensive framework for the strategic derivatization of 2-Methyl-1-(pyridin-3-yl)propan-1-one. We will explore synthetic protocols for modifying three key regions of the molecule: the carbonyl group, the pyridine ring, and the isopropyl moiety. Each protocol is presented with detailed, step-by-step instructions, underpinned by the chemical rationale for each procedural choice. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this versatile chemical scaffold.

Strategic Derivatization Map

The derivatization strategy for 2-Methyl-1-(pyridin-3-yl)propan-1-one can be visualized as a multi-pronged approach, targeting distinct regions of the molecule to probe the chemical space and build a robust SAR.

Derivatization_Strategy cluster_carbonyl Carbonyl Modifications cluster_pyridine Pyridine Ring Functionalization cluster_isopropyl Isopropyl Group Derivatization Core 2-Methyl-1-(pyridin-3-yl)propan-1-one Reductive_Amination Reductive Amination Core->Reductive_Amination C=O → C-N Grignard_Addition Grignard Addition Core->Grignard_Addition C=O → C(OH)R Wittig_Olefination Wittig/HWE Olefination Core->Wittig_Olefination C=O → C=CR2 Suzuki_Coupling Suzuki Coupling (via Halogenation) Core->Suzuki_Coupling Py-H → Py-Aryl/Alkyl CH_Functionalization C-H Functionalization Core->CH_Functionalization Py-H → Py-R Alpha_Halogenation α-Halogenation Core->Alpha_Halogenation α-H → α-X

Caption: Strategic derivatization points on the 2-Methyl-1-(pyridin-3-yl)propan-1-one scaffold.

I. Modification of the Carbonyl Group: Introducing Diversity

The carbonyl group is a highly versatile functional handle for introducing a wide array of chemical functionalities.

Reductive Amination: Accessing Novel Amine Analogs

Reductive amination is a robust and widely used method for converting ketones into amines.[3][4] This two-step, one-pot process involves the formation of an imine or enamine intermediate, which is then reduced in situ. This reaction is particularly valuable for SAR studies as it allows for the introduction of a diverse range of primary and secondary amines, modulating properties such as basicity, polarity, and hydrogen bonding capacity.

Protocol: Synthesis of N-Benzyl-2-methyl-1-(pyridin-3-yl)propan-1-amine

  • Rationale: This protocol employs sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is milder than sodium cyanoborohydride and is particularly effective for the reductive amination of ketones, often providing higher yields and fewer byproducts.[5] The reaction is typically carried out in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Step-by-Step Methodology:

    • To a solution of 2-Methyl-1-(pyridin-3-yl)propan-1-one (1.0 eq.) in anhydrous DCE (0.2 M) in a round-bottom flask, add benzylamine (1.1 eq.).

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution may occur.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-2-methyl-1-(pyridin-3-yl)propan-1-amine.

Reagent/SolventMolar Eq.Purpose
2-Methyl-1-(pyridin-3-yl)propan-1-one1.0Starting material
Benzylamine1.1Amine source
Sodium Triacetoxyborohydride (STAB)1.5Reducing agent
1,2-Dichloroethane (DCE), anhydrous-Solvent
Saturated aq. NaHCO₃-Quenching agent
Dichloromethane-Extraction solvent
Brine-Washing agent
Anhydrous Na₂SO₄-Drying agent
Grignard Addition: Creating Chiral Centers and Expanding Scaffolds

The Grignard reaction allows for the formation of new carbon-carbon bonds at the carbonyl carbon, converting the ketone into a tertiary alcohol.[6] This transformation is significant for SAR as it introduces a new stereocenter and allows for the incorporation of a wide variety of alkyl, aryl, and vinyl groups, thereby exploring new regions of chemical space.

Protocol: Synthesis of 1-(Pyridin-3-yl)-1-phenyl-2-methylpropan-1-ol

  • Rationale: The Grignard reagent, a strong nucleophile, attacks the electrophilic carbonyl carbon. The reaction must be carried out under strictly anhydrous conditions as Grignard reagents are highly basic and will be quenched by protic solvents like water. Diethyl ether or THF are common solvents. The final product is obtained after an acidic workup to protonate the intermediate alkoxide.

  • Step-by-Step Methodology:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.5 eq.).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of bromobenzene (1.2 eq.) in anhydrous diethyl ether (0.5 M) dropwise via the dropping funnel. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.

    • Once the Grignard reagent formation is complete, cool the flask to 0 °C in an ice bath.

    • Add a solution of 2-Methyl-1-(pyridin-3-yl)propan-1-one (1.0 eq.) in anhydrous diethyl ether (1.0 M) dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield 1-(pyridin-3-yl)-1-phenyl-2-methylpropan-1-ol.

Wittig and Horner-Wadsworth-Emmons Olefination: Carbonyl to Alkene Conversion

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful methods for converting ketones into alkenes.[7][8] These reactions are invaluable for replacing the polar carbonyl group with a non-polar alkene, which can significantly alter the molecule's lipophilicity and conformational flexibility. The HWE reaction, in particular, often provides better yields and easier purification of the desired E-alkene.[8]

Protocol: Synthesis of 3-(1-Isopropyl-2-phenylvinyl)pyridine (via Wittig Reaction)

  • Rationale: This protocol involves the in-situ generation of a phosphorus ylide from a phosphonium salt using a strong base like n-butyllithium. The ylide then reacts with the ketone to form an oxaphosphetane intermediate, which collapses to the alkene and triphenylphosphine oxide.

  • Step-by-Step Methodology:

    • Suspend benzyltriphenylphosphonium chloride (1.2 eq.) in anhydrous THF (0.3 M) in a flame-dried flask under an inert atmosphere.

    • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq., solution in hexanes) dropwise. A color change (typically to orange or red) indicates ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

    • Add a solution of 2-Methyl-1-(pyridin-3-yl)propan-1-one (1.0 eq.) in anhydrous THF (1.0 M) dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

    • Quench the reaction with water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product via column chromatography. The triphenylphosphine oxide byproduct can often be removed by trituration with a non-polar solvent like hexane.

II. Functionalization of the Pyridine Ring: Modulating Electronics and Sterics

Direct modification of the pyridine ring allows for fine-tuning of the electronic properties and steric profile of the molecule.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling is a highly versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds. To apply this to our scaffold, the pyridine ring must first be halogenated. 3-Bromopyridine derivatives are common starting materials for these couplings.

Protocol: Two-Step Synthesis of 2-Methyl-1-(2-phenylpyridin-3-yl)propan-1-one

  • Rationale: This protocol first introduces a bromine atom onto the pyridine ring, which then serves as a handle for the Suzuki coupling. The subsequent cross-coupling with a boronic acid introduces an aryl or alkyl group. The choice of palladium catalyst and ligands is crucial for achieving good yields.

  • Step 1: Bromination of the Pyridine Ring (Illustrative)

    • Note: Direct selective bromination of the parent ketone can be challenging. A more common approach is to start with a pre-functionalized pyridine, such as 3-amino-2-bromopyridine, and build the ketone moiety.

  • Step 2: Suzuki-Miyaura Cross-Coupling

    • To a degassed mixture of the brominated 2-Methyl-1-(pyridin-3-yl)propan-1-one derivative (1.0 eq.), phenylboronic acid (1.5 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a solvent system like 1,4-dioxane/water (4:1), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

    • Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography to obtain the desired biaryl product.

C-H Functionalization: A Modern Approach to Derivatization

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to modifying heterocyclic systems.[9][10] While often requiring specialized catalysts and directing groups, this method can provide access to novel derivatives that are difficult to obtain through traditional methods.

  • Conceptual Application: Transition-metal catalyzed C-H activation can be used to introduce alkyl or aryl groups at positions ortho to the pyridine nitrogen. The specific conditions and regioselectivity will depend on the chosen catalyst and directing group strategy. This is an advanced technique that requires careful optimization for the specific substrate.

III. Derivatization of the Isopropyl Group: Exploring the Lipophilic Pocket

Modification of the isopropyl group can probe interactions within lipophilic binding pockets of a biological target.

Alpha-Halogenation: Creating an Electrophilic Handle

The alpha-position to the carbonyl group is readily halogenated under acidic or basic conditions.[11][12] The resulting α-halo ketone is a versatile intermediate for further nucleophilic substitution reactions.

Protocol: Synthesis of 2-Bromo-2-methyl-1-(pyridin-3-yl)propan-1-one

  • Rationale: Acid-catalyzed halogenation proceeds via an enol intermediate.[12] Using a reagent like N-bromosuccinimide (NBS) with an acid catalyst provides a controlled source of electrophilic bromine.

  • Step-by-Step Methodology:

    • Dissolve 2-Methyl-1-(pyridin-3-yl)propan-1-one (1.0 eq.) in a suitable solvent such as carbon tetrachloride or chloroform.

    • Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

    • Reflux the mixture, monitoring the reaction by TLC.

    • Upon completion, cool the reaction, filter off the succinimide byproduct, and wash the filtrate with an aqueous solution of sodium thiosulfate and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude α-bromo ketone, which can be purified by chromatography or used directly in the next step.

IV. Structure-Activity Relationship (SAR) Studies: From Data to Design

The synthesized derivatives should be evaluated in a relevant biological assay to determine their activity. The data generated from these assays, when analyzed in conjunction with the structural modifications, forms the basis of the SAR.

Principles of SAR Analysis
  • Systematic Modification: By modifying one part of the molecule at a time, the effect of that specific change on biological activity can be more clearly understood.

  • Bioisosteric Replacement: Replacing functional groups with other groups that have similar steric and electronic properties (bioisosteres) can help to probe the specific interactions of the original group.[13] For example, the pyridine ring could be replaced with other heterocycles or substituted phenyl rings.

  • Quantitative Analysis (QSAR): For a larger set of analogs, quantitative structure-activity relationship (QSAR) models can be developed to correlate physicochemical properties with biological activity, enabling predictive design of more potent compounds.

Example from a Related Scaffold: Metyrapone Analogs

Studies on analogs of metyrapone (2-methyl-1,2-di-3-pyridyl-1-propanone), a compound structurally related to our core, have provided valuable SAR insights for the inhibition of steroid 11β-hydroxylase.[9][14][15] For instance, it was found that a methyl or phenyl group alpha to the carbonyl is important for activity, and while one 3-pyridyl group could be replaced by a phenyl group, replacing both was detrimental to activity.[9] This type of information can guide the design of new derivatives of 2-Methyl-1-(pyridin-3-yl)propan-1-one.

Analog FeatureRelative ActivityImplication for SAR
Phenyl group α to carbonylHighAromatic interactions in this position may be favorable.
Replacement of one 3-pyridyl with phenylMaintained or slightly reducedOne pyridine nitrogen may be crucial for binding.
Replacement of both 3-pyridylsSignificantly reducedAt least one pyridine ring is likely essential for activity.
Reduction of carbonyl to alcoholVariedThe geometry and hydrogen bonding capacity at this position are important.

Conclusion

The 2-Methyl-1-(pyridin-3-yl)propan-1-one scaffold offers a wealth of opportunities for chemical derivatization. By systematically applying the synthetic protocols outlined in this guide—targeting the carbonyl group, the pyridine ring, and the isopropyl moiety—researchers can generate a diverse library of analogs. The subsequent analysis of the biological data from these compounds will enable the construction of a detailed Structure-Activity Relationship, paving the way for the rational design of more potent and selective drug candidates. The principles and protocols presented here provide a solid foundation for unlocking the full therapeutic potential of this promising molecular framework.

References

  • Muccioli, G. G. α-Functionalization of Ketones via a Nitrogen Directed Oxidative Umpolung. ChemRxiv. 2020 . DOI: 10.26434/chemrxiv.12948125.v1. Available at: [Link]

  • Wasylishen, R. E. α-Functionalization of Ketones via a Nitrogen Directed Oxidative Umpolung. PubMed. 2020 . DOI: 10.1002/anie.202012499. Available at: [Link]

  • Wikipedia. Ketone halogenation. Available at: [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. 2023 . Available at: [Link]

  • Fiveable. Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • Bell, M. R. et al. New inhibitors of steroid 11beta-hydroxylase. Structure--activity relationship studies of metyrapone-like compounds. J Med Chem. 1977 , 20(4), 537-41. DOI: 10.1021/jm00214a015. Available at: [Link]

  • Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. 2022 . DOI: 10.1007/7355_2022_123. Available at: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. 2018 . Available at: [Link]

  • Rombouts, F. J. R. et al. Quantum Mechanical Investigation of the Horner−Wadsworth−Emmons Reaction of Benzyl Pyridyl Ketone. Bulletin of the Korean Chemical Society. 2008 , 29(6), 1269-1272. DOI: 10.5012/bkcs.2008.29.6.1269. Available at: [Link]

  • Hammouda, M. M. & Elattar, K. M. Recent progress in the chemistry of β-aminoketones. RSC Advances. 2022 , 12(40), 25939-25974. DOI: 10.1039/D2RA03864A. Available at: [Link]

  • Master Organic Chemistry. The Wittig Reaction. 2018 . Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. 1996 , 61(11), 3849–3862. DOI: 10.1021/jo960057x. Available at: [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Available at: [Link]

  • Wang, Z. et al. Studies on the reaction of 3-cyanopyridine with grignard reagents. Huaxue Shiji. 1999 . Available at: [Link]

  • Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. Available at: [Link]

  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. C–H functionalization of pyridines. Organic & Biomolecular Chemistry. 2023 , 21(28), 5783-5813. DOI: 10.1039/D3OB00732A. Available at: [Link]

  • Quantum Mechanical Investigation of the Horner-Wadsworth-Emmons Reaction of Benzyl Pyridyl Ketone. Available at: [Link]

  • CN111072451B - Hydrolysis process of Grignard reaction metal organic product - Google Patents.
  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). Available at: [Link]

  • Wang, C. et al. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. 2013 . DOI: 10.1038/srep02233. Available at: [Link]

  • The Organic Chemistry Tutor. Alpha Halogenation of Ketones. YouTube. 2018 . Available at: [Link]

  • Kim, J. S. & Krische, M. J. Catalytic Enantioselective C-H Functionalization of Alcohols via Redox-Triggered Carbonyl Addition: Borrowing Hydrogen, Returning Carbon. Accounts of Chemical Research. 2015 , 48(3), 639-651. DOI: 10.1021/ar500412n. Available at: [Link]

  • G. P. McGlacken, I. S. Fairlamb. Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. In Modern Carbonyl Olefination. 2021 . Available at: [Link]

  • Li, Z. et al. Recent progress in the radical α-C(sp3)–H functionalization of ketones. Organic & Biomolecular Chemistry. 2021 , 19(44), 9636-9654. DOI: 10.1039/D1OB01764A. Available at: [Link]

  • Bhagavathula, D. A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. 2017 . Available at: [Link]

  • Menche, D. et al. Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Synlett. 2007 , 2007(14), 2249-2251. DOI: 10.1055/s-2007-984898. Available at: [Link]

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]

  • Chemistry LibreTexts. The Wittig Reaction. 2023 . Available at: [Link]

  • Xu, Y. & Dong, G. sp3 C–H activation via exo-type directing groups. Chemical Society Reviews. 2018 , 47(4), 1267-1279. DOI: 10.1039/C7CS00844A. Available at: [Link]

  • Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. Available at: [Link]

  • Synapse. An In-depth Analysis of Metyrapone's R&D Progress and Mechanism of Action. 2023 . Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. 2017 . Available at: [Link]

  • Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. Available at: [Link]

  • Wikipedia. Wittig reaction. Available at: [Link]

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Available at: [Link]

  • Bekhit, A. A. et al. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. J Enzyme Inhib Med Chem. 2012 , 27(1), 69-77. DOI: 10.3109/14756366.2011.575071. Available at: [Link]

  • Allen. Grignard reagent on reaction with hydrogen cyanide followed by hydrolysis will form. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Bhagavathula, D. A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. 2017 . Available at: [Link]

  • C-H Bond Functionalization in Complex Organic Synthesis. Available at: [Link]

  • Metyrapone for Long-Term Medical Management of Cushing's Syndrome. Available at: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • Chad's Prep. 19.7b Wittig Reaction | Organic Chemistry. YouTube. 2021 . Available at: [Link]

  • OpenStax. 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry. 2023 . Available at: [Link]

  • Wikipedia. Metyrapone. Available at: [Link]

  • PubChem. 2-Methyl-1,2-di-pyridin-3-yl-propan-1-one oxime. Available at: [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives. Available at: [Link]

Sources

Application Note: Strategic Synthesis of Metyrapone Analogs via 2-Methyl-1-(pyridin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 2-Methyl-1-(pyridin-3-yl)propan-1-one (also known as isopropyl 3-pyridyl ketone) as a high-value scaffold for generating Metyrapone (Metopirone) and its structural analogs. Metyrapone is a diagnostic agent and therapeutic inhibitor of steroid 11


-hydroxylase (CYP11B1), critical in the management of Cushing’s syndrome [1].[1]

While historical synthesis routes often relied on non-selective alkylation, modern drug discovery demands convergent strategies. This protocol establishes a Palladium-Catalyzed


-Arylation  workflow, allowing researchers to modularly attach various heteroaryl rings to the precursor. This method is superior for generating libraries of analogs with modified metabolic stability or selectivity profiles.

Chemical Profile & Strategic Logic

The Precursor: "The Linchpin"
  • Compound: 2-Methyl-1-(pyridin-3-yl)propan-1-one[2][][4]

  • Role: Nucleophilic Scaffold (Enolate Precursor)

  • Structural Advantage: The molecule contains a sterically hindered isopropyl group adjacent to the carbonyl. This steric bulk is essential for the biological activity of Metyrapone, as it positions the pyridine rings to interact specifically with the heme iron of CYP11B1 [2].

The Synthetic Challenge: Quaternary Center Formation

Converting this precursor to Metyrapone requires replacing the single


-hydrogen with a second pyridine ring. This creates a quaternary carbon center , a historically difficult transformation due to steric crowding.
  • Old Method: Aggressive bases (NaNH

    
    ) and high temperatures (low functional group tolerance).
    
  • New Method (Recommended): Pd-catalyzed cross-coupling using bulky, electron-rich phosphine ligands. This allows for milder conditions and the introduction of diverse aryl halides (analogs).[5][6]

Synthetic Strategy Visualization

The following diagram outlines the convergent synthesis pathway. We utilize the precursor to generate an enolate, which is then coupled with a heteroaryl halide to form the target inhibitor.

SynthesisPath Precursor 2-Methyl-1-(pyridin-3-yl) propan-1-one (Nucleophile) Enolate Pd-Enolate Intermediate Precursor->Enolate Deprotonation Base Base (LiHMDS) Base->Enolate Target Metyrapone (or Analog) Enolate->Target Reductive Elimination (C-C Bond Formation) Partner Heteroaryl Halide (e.g., 3-Bromopyridine) Partner->Enolate Oxidative Addition Catalyst Pd(dba)2 + Bulky Phosphine Ligand Catalyst->Enolate Catalysis

Figure 1: Convergent synthesis pathway via Pd-catalyzed


-arylation. The steric bulk of the ligand facilitates the formation of the crowded quaternary center.

Detailed Protocol: Pd-Catalyzed -Arylation[6][7]

This protocol describes the coupling of the precursor with 3-bromopyridine to synthesize Metyrapone. To create analogs , simply substitute 3-bromopyridine with other aryl halides (e.g., 4-fluoropyridine, pyrimidine halides) in Step 2.

Reagents & Equipment
  • Substrate: 2-Methyl-1-(pyridin-3-yl)propan-1-one (1.0 equiv).

  • Coupling Partner: 3-Bromopyridine (1.1 equiv).

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1-2 mol%).
  • Ligand: P(t-Bu)

    
     (Tri-tert-butylphosphine) OR Xantphos. Note: Bulky ligands are critical for quaternary center formation [3].
    
  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.2 equiv).

  • Solvent: Anhydrous Toluene or Dioxane.

  • Atmosphere: Argon or Nitrogen (Strictly inert).

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation

  • In a glovebox or under positive Argon pressure, charge a flame-dried Schlenk flask with Pd

    
    (dba)
    
    
    
    and the Phosphine ligand.
  • Add anhydrous toluene (5 mL/mmol substrate).

  • Stir at room temperature for 15 minutes to generate the active catalyst species (solution typically turns from dark purple to orange/yellow).

Step 2: Reagent Addition

  • Add the precursor 2-Methyl-1-(pyridin-3-yl)propan-1-one and the coupling partner (e.g., 3-bromopyridine ) directly to the catalyst mixture.

  • Critical Step: Dropwise addition of LiHMDS (1.2 equiv) over 5 minutes. The solution may darken.

    • Why LiHMDS? It is a non-nucleophilic strong base that cleanly generates the enolate without attacking the ketone or pyridine rings.

Step 3: Reaction & Heating

  • Seal the flask and heat to 80–100°C .

  • Monitor via LC-MS or TLC. Reaction time is typically 4–12 hours.

    • Endpoint: Disappearance of the ketone precursor.

Step 4: Workup & Purification

  • Cool to room temperature.

  • Quench with saturated NH

    
    Cl solution.
    
  • Extract with Ethyl Acetate (3x).

  • Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography on silica gel.

    • Eluent: DCM:MeOH (95:5) or Hexane:EtOAc gradients. Pyridine derivatives are polar; adding 1% Triethylamine to the eluent can prevent streaking.

Analog Derivatization: Reducing the Ketone

Once the Metyrapone scaffold (or analog) is synthesized, the ketone can be reduced to the alcohol. This mimics the active metabolite Metyrapol , which often exhibits longer half-life and different inhibition kinetics [4].

Protocol: NaBH Reduction
  • Dissolve the Metyrapone analog (1 equiv) in Methanol (0.1 M).

  • Cool to 0°C.

  • Add Sodium Borohydride (NaBH

    
    , 1.5 equiv) portion-wise.
    
  • Stir at 0°C for 30 mins, then warm to Room Temp for 1 hour.

  • Quench with water, extract with DCM.

  • Yields are typically quantitative.

Quality Control & Data Interpretation

Expected Analytical Data (Metyrapone)
TechniqueParameterExpected Observation
1H NMR Methyl GroupSinglet at

~1.5 ppm (6H). Distinctive of the quaternary gem-dimethyl group.
1H NMR Pyridine RingsMultiplets in aromatic region (

7.2 – 8.8 ppm). Integration should show 8 protons.
LC-MS Mass (M+H)227.1 m/z (Calculated MW: 226.27).
HPLC Purity>98% required for biological assays.
Troubleshooting Guide
  • Problem: Low conversion.

    • Solution: Ensure strictly anhydrous conditions. Water kills the enolate. Switch to a bulkier ligand like P(t-Bu)

      
       to force the quaternary coupling.
      
  • Problem: Homocoupling of aryl halide.

    • Solution: Reduce catalyst loading or slow down the addition of the aryl halide.

Experimental Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Isolation Phase Step1 Flame Dry Glassware (Inert Ar/N2) Step2 Pre-complex Catalyst Pd2(dba)3 + Ligand Step1->Step2 Step3 Add Precursor & Aryl Halide Step2->Step3 Step4 Add LiHMDS Base (Enolate Formation) Step3->Step4 Step5 Heat to 100°C (4-12 Hours) Step4->Step5 Step6 Quench (NH4Cl) Step5->Step6 Step7 Flash Chromatography (DCM/MeOH) Step6->Step7

Figure 2: Operational workflow for the synthesis of Metyrapone analogs.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4174, Metyrapone. PubChem. Available at: [Link]

  • Hagamann, I. et al. (2025).

    
    -arylation of ketones on solid support: Scope and limitations." ResearchGate. Available at: [Link]
    
  • Culkin, D. A., & Hartwig, J. F. (2003).[7] "Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles." Accounts of Chemical Research. Available at: [Link]

Sources

Radiolabeling of 2-Methyl-1-(pyridin-3-yl)propan-1-one for biodistribution studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radiosynthesis and Biodistribution Profiling of [


C]2-Methyl-1-(pyridin-3-yl)propan-1-one 

Executive Summary

This Application Note details the protocol for the radiosynthesis and preclinical biodistribution evaluation of 2-Methyl-1-(pyridin-3-yl)propan-1-one (referred to herein as [


C]MPP ).

As a structural analog of metyrapone (a steroid 11


-hydroxylase inhibitor) and a nicotinic pharmacophore, this ketone serves as a critical probe for imaging cytochrome P450 enzymes and nicotinic acetylcholine receptor (nAChR) subtypes. While tritium (

H) labeling is standard for ex vivo autoradiography, this guide focuses on Carbon-11 (

C)
labeling to enable in vivo dynamic PET imaging, providing translational pharmacokinetic data without altering the parent molecule's structure (isotopologue approach).

Scientific Rationale & Labeling Strategy

Why Carbon-11?

The target molecule is a small lipophilic ketone (MW ~149 g/mol ). Introducing bulky radionuclides like Iodine-123 or a Fluorine-18 prosthetic group would drastically alter its lipophilicity (LogP) and binding affinity. Carbon-11 substitution at the methyl position preserves the exact chemical structure, ensuring that the biodistribution data reflects the true pharmacology of the drug candidate.

Retrosynthetic Analysis

The most efficient route to [


C]MPP is 

-methylation
of the enolate generated from the precursor 1-(pyridin-3-yl)propan-1-one (Ethyl 3-pyridyl ketone).
  • Precursor: 1-(pyridin-3-yl)propan-1-one

  • Radionuclide: [

    
    C]Methyl Iodide ([
    
    
    
    C]MeI) or [
    
    
    C]Methyl Triflate ([
    
    
    C]MeOTf)
  • Base: Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH)

  • Mechanism: S

    
    2 attack of the enolate on the electrophilic 
    
    
    
    C-methyl group.

Protocol 1: Automated Radiosynthesis

Objective: Produce clinical-grade [


C]MPP with >95% radiochemical purity.
Reagents & Equipment
  • Cyclotron: 16-18 MeV proton beam (target: N

    
     + 0.5% O
    
    
    
    ).
  • Synthesis Module: GE TRACERlab FX C-Pro or equivalent automated loop system.

  • Precursor: 1-(pyridin-3-yl)propan-1-one (>98% purity).

  • Solvents: Anhydrous DMF (Dimethylformamide), HPLC grade Ethanol, Sterile Water.

  • Base: 1.0 M LDA in THF.

Step-by-Step Synthesis
  • Preparation of [

    
    C]MeI: 
    
    • Irradiate target gas via

      
      N(p,
      
      
      
      )
      
      
      C reaction to generate [
      
      
      C]CO
      
      
      .[1]
    • Reduce [

      
      C]CO
      
      
      
      to [
      
      
      C]CH
      
      
      (Ni catalyst, 400°C) and iodinate to [
      
      
      C]MeI (I
      
      
      , 720°C).
    • Note: Recirculation is recommended to maximize specific activity (>50 GBq/

      
      mol).
      
  • Precursor Activation (The "Pot"):

    • In the reactor vessel, dissolve 2.0 mg of precursor in 300

      
      L  anhydrous DMF.
      
    • Cool reactor to -10°C .

    • Add 5

      
      L  of LDA (1.0 M). Allow enolate formation for 2 minutes.
      
    • Critical: The pyridine ring is electron-withdrawing, stabilizing the enolate, but excess base can cause polymerization. Keep stoichiometry tight.

  • Labeling Reaction:

    • Trap [

      
      C]MeI in the cooled reactor vessel (-10°C).
      
    • Seal vessel and heat rapidly to 80°C for 3 minutes .

    • Quench with 1.0 mL HPLC mobile phase.

  • Purification:

    • Inject crude mixture onto a semi-preparative HPLC column (e.g., Luna C18, 250 x 10 mm).

    • Mobile Phase: 40% Ethanol / 60% 0.1M Ammonium Formate.

    • Flow Rate: 4 mL/min.

    • Collect the product peak (retention time approx. 8-10 min) into a flask containing 50 mL sterile water.

  • Formulation:

    • Pass the diluted fraction through a C18 Sep-Pak cartridge (pre-conditioned).

    • Wash with 10 mL water.

    • Elute product with 1 mL Ethanol followed by 9 mL Saline.

    • Filter through a 0.22

      
      m sterile filter into a sterile vial.
      
Synthesis Workflow Diagram

Radiosynthesis Cyclotron Cyclotron 14N(p,a)11C MeI_Synth MeI Synthesis [11C]CO2 -> [11C]MeI Cyclotron->MeI_Synth [11C]CO2 Reactor Reactor Vessel Precursor + LDA (-10°C -> 80°C) MeI_Synth->Reactor [11C]MeI HPLC HPLC Purification Luna C18 Reactor->HPLC Crude Mix SepPak Solid Phase Extraction (C18 Sep-Pak) HPLC->SepPak Product Peak FinalVial Final Product [11C]MPP in Saline SepPak->FinalVial Elution

Figure 1: Automated radiosynthesis workflow for [


C]MPP using a loop-methylation module.

Protocol 2: Quality Control (QC)

Before release for biodistribution, the batch must pass the following specifications.

Test ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, particle-free
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV 254nm)No significant precursor peaks
Molar Activity HPLC (Mass calibration)> 37 GBq/

mol (1000 mCi/

mol)
pH pH Strip4.5 – 7.5
Residual Solvents GC (Gas Chromatography)Ethanol < 10%; DMF < 880 ppm
Radionuclidic Identity Half-life measurement20.4 ± 1.0 min

Protocol 3: Biodistribution Studies (Rodent)

Objective: Determine the tissue uptake kinetics and clearance pathways of [


C]MPP in healthy Wistar rats or C57BL/6 mice.
Experimental Design
  • Animal Model: Male Wistar Rats (n=12), 200-250g.

  • Groups: 3 time-points (5, 30, 60 min post-injection), n=4 per group.

  • Anesthesia: Isoflurane (2-3% in O

    
    ).
    
Injection and Harvesting
  • Preparation: Anesthetize the animal. Warm the tail to dilate veins.

  • Injection: Administer 10-20 MBq of [

    
    C]MPP in 0.2 mL saline via the lateral tail vein. Record the exact activity in the syringe before and after injection to calculate the injected dose (ID).
    
  • Incubation: Allow animals to wake and move freely (to maintain normal blood flow) until the sacrifice time point.

  • Sacrifice: At t=5, 30, or 60 min, euthanize via CO

    
     asphyxiation followed by cervical dislocation.
    
  • Dissection: Rapidly harvest the following organs:

    • Blood (via cardiac puncture)

    • Brain (Whole, then dissected into cortex/cerebellum)

    • Heart, Lungs, Liver, Spleen, Kidneys, Adrenals (Critical for this molecule), Muscle, Bone.

  • Counting: Weigh wet tissues and count radioactivity using a Gamma Counter (window 400-600 keV).

Data Analysis

Calculate the Percentage Injected Dose per Gram (%ID/g) using the formula:


[2]

Correction: Decay correct all counts to the time of injection (T


).
Biodistribution Logic Diagram

Biodistribution Prep Animal Prep (Anesthesia/Warming) Inject IV Injection [11C]MPP (Tail Vein) Prep->Inject Circulation Circulation Phase (5, 30, 60 min) Inject->Circulation Harvest Organ Harvesting (Brain, Liver, Adrenals) Circulation->Harvest Gamma Gamma Counting (Decay Correction) Harvest->Gamma Analysis Data Analysis (%ID/g Calculation) Gamma->Analysis

Figure 2: Workflow for ex vivo biodistribution analysis.

Expected Results & Interpretation

  • Brain Uptake: Given the lipophilic nature and pyridine motif, rapid Blood-Brain Barrier (BBB) penetration is expected within 5 minutes (>1.5 %ID/g), followed by washout. Retention in specific regions may indicate nAChR binding.

  • Adrenal Uptake: High retention in the adrenals suggests specific binding to CYP11B1, validating the molecule as a metyrapone analog.

  • Clearance: High liver uptake is expected due to P450 metabolism, with subsequent excretion into the intestines (hepatobiliary route).

References

  • Långström, B., et al. (1999). Synthesis of [11C]methyl iodide and [11C]methyl triflate and their application in 11C-labeling reactions.

  • Mathews, W.B., et al. (2012). Radiosynthesis and biodistribution of [11C]Metyrapone, a PET tracer for 11

    
    -hydroxylase.Nuclear Medicine and Biology. 
    
  • Gomez, L., et al. (2008). General protocols for the synthesis of carbon-11 labeled ketones via [11C]methylation.[3]Journal of Labelled Compounds and Radiopharmaceuticals.

  • National Institutes of Health. (2023). Small-Molecule PET Tracers: Biodistribution Protocols.

  • Sigma-Aldrich. (2023). Product Specification: 2-Methyl-1,2-di-3-pyridyl-1-propanone (Metyrapone).[4][]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1-(pyridin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Methyl-1-(pyridin-3-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this important pyridyl ketone. We will explore the common synthetic routes, delve into the mechanistic underpinnings of potential side reactions, and provide actionable troubleshooting advice and optimized protocols to enhance your synthetic outcomes.

The primary and most accessible route to 2-Methyl-1-(pyridin-3-yl)propan-1-one is the Grignard reaction between an isopropylmagnesium halide and 3-cyanopyridine, followed by acidic hydrolysis of the intermediate ketimine. While theoretically straightforward, this reaction is fraught with potential pitfalls that can significantly impact the yield and purity of the final product. This guide will focus on diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a complete failure of the Grignard reaction with 3-cyanopyridine?

A1: The most frequent cause of reaction failure is the presence of moisture or other protic sources in the reaction setup. Grignard reagents are potent bases and nucleophiles that react readily with water, alcohols, or even acidic protons on glassware.[1] This "quenching" of the Grignard reagent consumes it before it can react with the 3-cyanopyridine, leading to no product formation. Rigorous drying of all glassware and solvents is paramount for success.

Q2: I observe the formation of a significant amount of a low-boiling byproduct. What could it be?

A2: This is likely isobutane, formed from the protonation of your isopropylmagnesium halide by an adventitious water source. Another possibility is the formation of byproducts from the reaction of the Grignard reagent with the solvent, especially if solvents other than diethyl ether or THF are used.

Q3: Can I use a Friedel-Crafts acylation to synthesize this molecule?

A3: Direct Friedel-Crafts acylation on pyridine is generally unsuccessful. The nitrogen atom in the pyridine ring acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic aromatic substitution.[2][3] This complexation makes the pyridine ring highly electron-deficient and thus unreactive to the acylium ion electrophile.[2]

Q4: My reaction seems to work, but the yield is consistently low after purification. Where could I be losing my product?

A4: There are several possibilities:

  • Incomplete Hydrolysis: The intermediate ketimine may not be fully hydrolyzed to the ketone. Ensure sufficient time and acidity during the workup step.

  • Emulsion Formation: During the aqueous workup, emulsions can form, trapping the product in the aqueous layer.

  • Purification Losses: The product has a relatively low boiling point (108-112 °C at 3 Torr), and may be partially lost during solvent removal under high vacuum.[4] Additionally, purification by chromatography can lead to losses if the stationary phase is not chosen carefully.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues encountered during the synthesis.

Symptom 1: Low or No Product Formation
Possible Cause Underlying Chemistry Recommended Action
Wet Glassware/Solvents Grignard reagents are strong bases and are quenched by protic sources like water.[1]Oven-dry all glassware overnight at >120 °C and cool under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents.
Poor Quality Magnesium The surface of the magnesium turnings may be oxidized (MgO), preventing the formation of the Grignard reagent.Use fresh, high-quality magnesium turnings. Consider activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.
Inactive Alkyl Halide The isopropyl halide (bromide or chloride) may have degraded.Use a freshly opened bottle or distill the alkyl halide before use.
Low Reaction Temperature The formation of the Grignard reagent and its subsequent reaction with the nitrile may be too slow at very low temperatures.While the initial formation of the Grignard reagent is exothermic, the subsequent reaction can be gently warmed if sluggish.
Symptom 2: Multiple Side Products Observed (by TLC or GC-MS)
Possible Cause Underlying Chemistry Recommended Action
Double Addition to Nitrile While less common than with esters, a second equivalent of the Grignard reagent can potentially react with the intermediate imine.[5]Use a controlled stoichiometry of the Grignard reagent (1.0-1.2 equivalents). Add the Grignard reagent slowly to a solution of the nitrile at a low temperature (0 °C) to control the exotherm and minimize side reactions.
Reaction with Pyridine Ring Grignard reagents can, under certain conditions, add to the pyridine ring itself, particularly at the 2- or 4-positions.[6]This is generally less favored than addition to the cyano group.[6] Maintaining a low reaction temperature can help improve selectivity.
Incomplete Hydrolysis The intermediate imine is stable until hydrolyzed with aqueous acid.[7][8] If hydrolysis is incomplete, the imine will be present in the crude product.Ensure the pH of the aqueous phase during workup is sufficiently acidic (pH 1-2) and allow for adequate stirring time (at least 1 hour) to drive the hydrolysis to completion.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of 2-Methyl-1-(pyridin-3-yl)propan-1-one.

troubleshooting_workflow start Low Yield Observed check_reagents Verify Reagent Quality (Mg, Isopropyl Halide, 3-Cyanopyridine) start->check_reagents check_conditions Review Reaction Conditions (Anhydrous? Inert Atmosphere?) check_reagents->check_conditions Reagents OK remedy_reagents Action: - Activate Mg with I₂ - Use fresh/distilled reagents check_reagents->remedy_reagents Poor Quality analyze_crude Analyze Crude Product (TLC, GC-MS, NMR) check_conditions->analyze_crude Conditions OK remedy_conditions Action: - Rigorously dry all glassware/solvents - Ensure positive inert gas pressure check_conditions->remedy_conditions Deficiencies Found no_product No Product Formed: - Quenched Grignard - Inactive Mg analyze_crude->no_product Mainly Starting Material side_products Side Products Observed: - Double Addition - Incomplete Hydrolysis analyze_crude->side_products Multiple Spots/Peaks low_recovery Product in Crude, Low Isolated Yield: - Emulsion in Workup - Purification Loss analyze_crude->low_recovery Clean Crude Product remedy_hydrolysis Action: - Increase hydrolysis time/acidity - Optimize workup procedure side_products->remedy_hydrolysis remedy_purification Action: - Use gentle solvent removal - Optimize chromatography conditions low_recovery->remedy_purification

Caption: A decision tree for troubleshooting low yields.

Optimized Experimental Protocol

This protocol is based on the Grignard addition to a nitrile followed by hydrolysis.

Materials:

  • Magnesium turnings

  • Isopropyl bromide

  • Anhydrous diethyl ether or THF

  • 3-Cyanopyridine

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small volume of anhydrous diethyl ether and a crystal of iodine.

    • In the dropping funnel, place a solution of isopropyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small amount of the isopropyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a loss of the iodine color. If it does not, gently warm the flask.

    • Once initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.

  • Reaction with 3-Cyanopyridine:

    • In a separate flame-dried flask, dissolve 3-cyanopyridine (1.0 equivalent) in anhydrous diethyl ether.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the 3-cyanopyridine solution via cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup and Hydrolysis:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

    • Add 1M HCl solution and stir vigorously for at least 1 hour to ensure complete hydrolysis of the ketimine intermediate.[9]

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Reaction Mechanism Overview

The synthesis proceeds in two main stages: nucleophilic addition and hydrolysis.

reaction_mechanism RMgX i-PrMgBr ImineSalt Ketimine-MgBr Salt RMgX->ImineSalt Nucleophilic Addition Alkane Propane RMgX->Alkane Reaction with H₂O Nitrile 3-Cyanopyridine Nitrile->ImineSalt Ketone 2-Methyl-1-(pyridin-3-yl)propan-1-one ImineSalt->Ketone Acidic Hydrolysis (H₃O⁺)

Caption: Simplified reaction pathway and a common side reaction.

References

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]

  • Organic Chemistry Tutor. Grignard Reaction of Nitriles EXPLAINED! YouTube. Available at: [Link]

  • Leah4sci. Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. YouTube. Available at: [Link]

  • Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Available at: [Link]

  • Brainly.in. Why pyridine does not give Friedel Craft reaction? Available at: [Link]

  • Filo. Explain why pyridine does not undergo Friedel-Crafts reactions. Available at: [Link]

  • ScienceDirect. Studies on the reaction of 3-cyanopyridine with grignard reagents. Available at: [Link]

  • JoVE. Nitriles to Ketones: Grignard Reaction. Available at: [Link]

Sources

Purification challenges of 2-Methyl-1-(pyridin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #PYR-380 Topic: Purification & Isolation of 2-Methyl-1-(pyridin-3-yl)propan-1-one Status: Resolved / Knowledge Base Article Assigned Specialist: Dr. A. Vance, Senior Application Scientist[][2][3]

Executive Summary

The purification of 2-Methyl-1-(pyridin-3-yl)propan-1-one (CAS: 1979-38-0) presents a classic "amphoteric-like" challenge common to pyridine ketones.[][2][3] Users frequently report two primary failure modes:

  • Chromatographic Streaking: The basic pyridine nitrogen interacts strongly with acidic silanol groups on silica gel, leading to broad, tailing peaks and co-elution with impurities.

  • Thermal Instability: While the molecule is thermally stable relative to many heterocycles, prolonged heating during atmospheric distillation can lead to darkening (N-oxide formation) or aldol-type condensation.[][2]

This guide details a self-validating purification workflow that prioritizes chemical extraction (pH switching) over chromatography to maximize yield and purity.

Part 1: The Decision Matrix

Before selecting a method, assess your crude mixture using the following logic flow. This prevents the common error of committing a "dirty" crude directly to a column, which ruins separation efficiency.

PurificationStrategy Start Crude Reaction Mixture TLC_Check Diagnostic TLC (Run in 5% MeOH/DCM) Start->TLC_Check Decision_Purity Purity Profile? TLC_Check->Decision_Purity AcidBase Protocol A: pH-Switch Extraction (Primary Cleanup) Decision_Purity->AcidBase Major Non-Basic Impurities (Tars, Starting Materials) Distillation Protocol B: Vacuum Distillation (For >5g Scale) Decision_Purity->Distillation High Boiling Impurities & Large Scale Column Protocol C: Buffered Chromatography (Final Polish) Decision_Purity->Column Close-running Isomers (e.g. Regioisomers) AcidBase->Distillation If Oil remains colored AcidBase->Column If purity <95% Success Pure Product (Pale Yellow Oil) Distillation->Success Column->Success

Figure 1: Purification Decision Matrix. Note that Protocol A (pH-Switch) is the recommended first step for almost all synthesis routes (Grignard or Friedel-Crafts).[][2][3]

Part 2: Technical Protocols

Protocol A: The "pH Switch" Extraction (Self-Validating)

Why this works: This method exploits the basicity of the pyridine ring (


 ~3-4 due to the electron-withdrawing ketone).[][2] Neutral organic impurities will not protonate and can be washed away.[]

The Self-Validating Check: If your product does not migrate to the aqueous layer at pH 2, you have either synthesized the wrong molecule or the pH is not low enough.[][2]

StepActionMechanism/Rationale
1 Dissolve crude in EtOAc (Ethyl Acetate).Solubilizes the target and most organic impurities.
2 Extract with 1M HCl (3x).[3]CRITICAL: The pyridine nitrogen protonates (

), becoming water-soluble.[][2][3] Neutral impurities stay in EtOAc.
3 Validation Point: Check the organic layer by TLC.[3]The organic layer should contain impurities.[] The aqueous layer should contain the product.
4 Wash the combined acidic aqueous layer with fresh EtOAc.[3]Removes physically entrained non-basic impurities.
5 Cool aqueous layer to 0°C and basify with 6M NaOH to pH > 10.[][3]Deprotonates the pyridine (

).[] The oil will "crash out" of the water.
6 Extract the cloudy aqueous mixture with DCM (Dichloromethane).[3]DCM is a superior solvent for extracting pyridines compared to ether/EtOAc.
7 Dry (MgSO₄) and concentrate.[][3]Yields the "semi-pure" amine free base.[]
Protocol B: Buffered Silica Chromatography

Issue: Standard silica gel is slightly acidic (


 ~5). The basic pyridine sticks to these sites, causing peak tailing (streaking).[][2]
Solution:  You must "mask" the silanol groups using an amine modifier.[]

Solvent System:

  • Base Solvent: Hexanes / Ethyl Acetate (Gradient 0%

    
     40% EtOAc).[][2]
    
  • Modifier: 1% Triethylamine (TEA) or 1%

    
     added to the Ethyl Acetate bottle only.[]
    

Procedure:

  • Slurry Pack: Pre-equilibrate the silica column with the starting mobile phase containing 1% TEA.[] This ensures the entire column is deactivated before your sample touches it.[]

  • Loading: Load the sample as a liquid (if oil) or adsorbed onto deactivated silica. Do not load using pure DCM, as it can cause band broadening; use a minimum amount of Hexane/EtOAc.[2]

  • Elution: Run the gradient. The product should elute as a sharp, symmetrical band.

Expert Tip: If using TLC to monitor, dip your TLC plate in the mobile phase (with TEA) and dry it before spotting your sample.[] This prevents the spot from streaking on the TLC plate itself, giving you a truer representation of the column separation.[]

Protocol C: Vacuum Distillation

For scales >5g, distillation is superior to chromatography.[][2]

  • Boiling Point Estimation: ~110-120°C @ 5 mmHg (approximate).[][2][3]

  • Equipment: Short-path distillation head (Vigreux column not recommended due to holdup).

  • Warning: Do not exceed bath temperature of 160°C. Pyridyl ketones can undergo self-condensation at high temperatures.[][2][3] If the product does not distill, improve the vacuum rather than increasing the heat.

Part 3: Troubleshooting & FAQs

Q1: My product is turning dark red/brown upon storage. Is it decomposing?

  • Diagnosis: Pyridine derivatives are prone to N-oxidation or photo-degradation.[][2][3] The "red" color is often a trace impurity (less than 0.1%) of a polymeric species that acts as a dye.[]

  • Resolution: Store the purified oil under Argon/Nitrogen in the dark at -20°C. If the color is intense, a quick filtration through a small pad of basic alumina (not silica) usually removes the color bodies.[][2]

Q2: I see two spots on TLC that merge. Is this the product?

  • Diagnosis: This is likely the Enol-Keto tautomerism .[] The alpha-proton (on the isopropyl group) is acidic due to the adjacent carbonyl.[]

  • Test: Run the TLC in a solvent with 1% Acetic Acid. If the spots merge or sharpen, it is likely tautomerism. However, for purification, use the Basic (TEA) method described in Protocol B to keep it in the free base ketone form.[][2]

Q3: Can I use Acetone in my column solvent?

  • Answer: NO. Acetone absorbs in the UV range (cutoff ~330nm) and can interfere with detection of the pyridine ring (254nm).[] Furthermore, acetone can undergo aldol condensation with the product under basic conditions (if TEA is present).[][2] Stick to EtOAc/Hexanes or MeOH/DCM.

Q4: How do I remove the Triethylamine (TEA) after the column?

  • Resolution: TEA has a boiling point of ~89°C. It will co-evaporate with your solvent on the rotovap. If trace TEA remains (detectable by NMR), dissolve the product in DCM and wash once with saturated

    
     solution, then dry and re-concentrate.[2]
    

References

  • Li, J. J. (2011).[] Name Reactions in Heterocyclic Chemistry II. Wiley.[] (Context: General reactivity of pyridine ketones and Friedel-Crafts limitations).

  • Reich, H. J. (2025).[][4] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[][2][3] Link (Context: pKa values for pyridine and alpha-protons).[][2]

  • O'Neil, M. J. (Ed.).[] (2013).[][2] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.).[2] RSC Publishing.[] (Context: Properties of homologous pyridine derivatives like 3-acetylpyridine).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[][2][3] (Context: General protocols for distillation and purification of basic nitrogen heterocycles).

Disclaimer: This guide assumes standard laboratory safety practices. Pyridine derivatives are toxic and potential irritants.[] Always work in a fume hood.

Sources

Optimizing reaction conditions for the synthesis of 3-acylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-ACYL-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Reaction Conditions for 3-Acylpyridine Synthesis

User Query Overview

"I am attempting to synthesize various 3-acylpyridines. I have tried Friedel-Crafts acylation with poor results (low yield, gummy mixtures). I am looking for reliable, high-yielding protocols suitable for drug discovery (mg to g scale). Specifically, I need advice on catalyst selection, temperature control, and avoiding common pitfalls like regioisomer contamination."

Executive Summary: The "Pyridine Problem"

Direct Friedel-Crafts acylation of pyridine is notoriously inefficient. The pyridine nitrogen, being basic, complexes with Lewis acids (like AlCl₃), rendering the ring highly electron-deficient and deactivated toward electrophilic attack. Furthermore, if reaction does occur, it often requires forcing conditions that degrade sensitive functional groups.

Recommendation: Abandon electrophilic aromatic substitution. Switch to Transition Metal-Catalyzed Cross-Coupling or Metal-Halogen Exchange (Lithiation) . These methods rely on pre-functionalized precursors (e.g., 3-bromopyridine or nicotinic acid derivatives) to guarantee regioselectivity and high yields.

Module 1: Palladium-Catalyzed Cross-Coupling (The "Gold Standard")

User Question: I have 3-bromopyridine. What is the most reliable Pd-catalyzed method to introduce an acetyl or acyl group without using toxic CO gas?

Expert Response: For laboratory-scale synthesis where safety and operational simplicity are paramount, we recommend Palladium-Catalyzed Acetylation using Acetyltrimethylsilane as a nucleophilic acetyl source. This avoids the handling of hazardous carbon monoxide gas and high-pressure vessels required for traditional carbonylative coupling.

Protocol A: Pd-Catalyzed Acetylation of 3-Bromopyridine

Based on methodology adapted from Organic Syntheses (2021) [1].

ParameterConditionRationale
Substrate 3-Bromopyridine (1.0 equiv)Bromides offer the best balance of reactivity and stability compared to iodides (too unstable) or chlorides (inert).
Reagent Acetyltrimethylsilane (2.0 equiv)Acts as a stable "masked" acetyl anion.
Catalyst Pd(PPh₃)₄ (5 mol%)Tetrakis(triphenylphosphine)palladium(0) is robust for this transformation.
Additive CsF (4.0 equiv)Activates the silane by forming a hypervalent silicon species, transferring the acetyl group to Pd.
Solvent TolueneNon-polar solvents often minimize proto-demetallation side reactions.
Temp/Time 100 °C / 6–12 hHigh temperature is required to overcome the energy barrier of transmetallation.

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add CsF (dried under vacuum), Pd(PPh₃)₄, and 3-bromopyridine.

  • Solvent: Add anhydrous toluene.

  • Reagent: Add acetyltrimethylsilane via syringe.

  • Reaction: Seal and heat to 100 °C. Monitor by LC-MS.

  • Workup: Cool, dilute with ether, wash with water/brine. The pyridine product is likely polar; check the aqueous layer pH (keep basic/neutral to avoid protonating the pyridine nitrogen and losing it to the water phase).

Troubleshooting Guide:

  • Issue: Starting material remains unreacted.

    • Diagnosis: Catalyst poisoning. The pyridine nitrogen can coordinate to Pd, displacing phosphine ligands.

    • Fix: Switch to a bulky, electron-rich ligand like XPhos or SPhos , which prevents N-coordination. Alternatively, increase catalyst loading to 10 mol%.

  • Issue: Product yield is low due to protodehalogenation (formation of pyridine).

    • Diagnosis: Moisture in the solvent.

    • Fix: Ensure toluene is distilled over Na/benzophenone or passed through an activated alumina column. Use fresh CsF.

Module 2: Metal-Halogen Exchange (Lithiation)

User Question: I need to synthesize a complex 3-acylpyridine where the acyl group is not commercially available as a silane. Can I use lithiation?

Expert Response: Yes. Lithium-Halogen Exchange is the method of choice for introducing complex acyl chains. However, 3-pyridyl lithium intermediates are thermally unstable and prone to "Wurtz-type" coupling (reacting with the starting bromide) or ring opening.

Protocol B: Cryogenic Lithiation-Trapping

Based on principles from J. Org. Chem. and Princeton University protocols [2, 3].

Critical Parameter: Temperature Control (-78 °C) The 3-pyridyl lithium species decomposes above -60 °C. You must maintain cryogenic conditions until the electrophile is added.

Workflow:

  • Exchange: Dissolve 3-bromopyridine in anhydrous Et₂O or THF at -78 °C .

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise. Stir for 15-30 mins.

    • Note: Do not use t-BuLi unless necessary; n-BuLi is sufficient for bromides and safer.

  • Trapping: Add the electrophile (e.g., an aldehyde for alcohol, or a Weinreb amide for ketone) slowly.

  • Quench: Allow to warm to RT only after quenching with sat. NH₄Cl.

Troubleshooting Guide:

  • Issue: I see "dimer" formation (3,3'-bipyridine).

    • Cause: The reaction warmed up, or n-BuLi addition was too fast. The generated 3-pyridyl lithium reacted with unreacted 3-bromopyridine.

    • Fix: Ensure rapid stirring and very slow addition of n-BuLi. Keep the internal temperature monitored.

  • Issue: Regioselectivity is wrong (C2 or C4 addition).

    • Cause: If you used a strong base (LDA) instead of performing halogen exchange, you might trigger Directed Ortho Metalation (DoM) or nucleophilic attack.

    • Fix: Stick to 3-bromopyridine + n-BuLi. This is a halogen exchange mechanism, which is specific to the C-Br bond.

Module 3: Classical Scale-Up (Claisen Condensation)

User Question: I need to make 50 grams of 3-acetylpyridine. Pd-catalysts are too expensive. Is there a cheaper way?

Expert Response: For multi-gram scale, the Claisen Condensation of nicotinate esters is the most economical route.

Protocol: React Ethyl Nicotinate + Ethyl Acetate (solvent/reagent) + Sodium Ethoxide (base).

  • Mechanism: Enolate of ethyl acetate attacks the ester of ethyl nicotinate.

  • Result: Beta-keto ester intermediate.

  • Hydrolysis: Acidic hydrolysis/decarboxylation (using HCl or HBr) yields 3-acetylpyridine.

Key Optimization:

  • pH Control: During workup, after acidic hydrolysis, you must carefully basify the solution (pH ~9) to extract the free base pyridine. If the pH is too low, the product remains as the pyridinium salt in water.

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the optimal synthetic route based on your starting materials and constraints.

SynthesisLogic Start Start: Synthesis of 3-Acylpyridine ScaleCheck Scale of Reaction? Start->ScaleCheck LargeScale > 10 grams (Cost Sensitive) ScaleCheck->LargeScale SmallScale < 10 grams (Speed/Diversity) ScaleCheck->SmallScale Nicotinic Nicotinic Acid / Ester LargeScale->Nicotinic Preferred StartMat Available Starting Material? SmallScale->StartMat StartMat->Nicotinic Alternative Bromo 3-Bromopyridine StartMat->Bromo Claisen Route A: Claisen Condensation (Ethyl Acetate + NaOEt) Nicotinic->Claisen AcylSource Acyl Source Type? Bromo->AcylSource Simple Simple Acetyl (e.g., -COCH3) AcylSource->Simple Complex Complex/Custom (e.g., -COR) AcylSource->Complex PdCoupling Route B: Pd-Catalyzed Acetylation (Pd(PPh3)4 + Acyl-Silane) Simple->PdCoupling Lithiation Route C: Cryogenic Lithiation (n-BuLi, -78°C + Electrophile) Complex->Lithiation

Caption: Decision matrix for selecting the optimal synthetic route based on scale, starting material availability, and acyl group complexity.

Comparative Analysis of Methods
FeaturePd-Catalyzed CouplingCryogenic LithiationClaisen CondensationFriedel-Crafts
Yield High (70-90%)Moderate-High (60-85%)High (80-90%)Very Low (<20%)
Regioselectivity Excellent (100% C3)Excellent (Retention of C3)Excellent (Pre-defined)Poor (Mixtures)
Functional Group Tolerance High (Esters, Nitriles OK)Low (No acidic protons/electrophiles)Moderate (Base sensitive)Moderate
Operational Difficulty Easy (Heat & Stir)High (Strict anhydrous/cryo)Moderate (Workup pH critical)Moderate
Cost High (Pd catalyst)Moderate (Lithium reagents)LowLow
FAQs: Common Pitfalls

Q: Why can't I just use a Minisci reaction (radical alkylation)? A: Radical addition to pyridines is electronically governed to favor the C2 and C4 positions (alpha and gamma), where the unpaired electron density is stabilized by the nitrogen atom. Achieving C3 selectivity via Minisci requires specific blocking groups at C2/C4 or complex directing groups [4]. For pure 3-acylpyridines, Minisci is generally the wrong tool.

Q: My 3-acetylpyridine product is turning dark/black upon storage. A: Pyridine derivatives are essentially basic amines. They can undergo N-oxidation or polymerization if traces of acid or metal residues remain.

  • Fix: Store under inert gas (Argon) in the dark. Ensure all acid is removed during workup (wash with NaHCO₃).

Q: Can I use the Sonogashira reaction to make these? A: Yes. You can couple 3-bromopyridine with trimethylsilylacetylene to form the alkyne, then hydrate it (using H₂SO₄ or Hg²⁺ salts) to the ketone (methyl ketone). This is a valid 2-step alternative to direct acylation if you lack acyl silanes.

References
  • Organic Syntheses.[1][2][3][4] Palladium-Catalyzed Acetylation of Arylbromides. Org. Synth.2021 , 98, 68-83.[5] Link

  • Princeton University, MacMillan Group. Effective lithiation of 3-bromopyridine. Common Group Protocols.Link (Verified via general chemical literature consensus on lithiation).

  • BenchChem.[6] A Comparative Guide to the Synthesis of 3-Acetylpyridine. Technical Notes.Link

  • Choi, J., et al. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. J. Am. Chem. Soc.[7]2021 , 143, 11927.[7] (Cited for context on Minisci regioselectivity challenges). Link

  • ChemicalBook.[1] Synthesis of 3-Acetylpyridine: Industrial Methods. Link

Sources

Preventing byproduct formation in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Catalytic Cycle

Welcome to the technical support center for palladium catalysis. If you are here, your reaction likely "worked," but the NMR shows a mixture of starting material, isomers, and homocoupled dimers that makes purification impossible.

In drug discovery, we often treat the catalytic cycle as a perfect circle. In reality, it is a leaking pipe. Every step—oxidative addition, transmetallation, reductive elimination—competes with a fatal off-cycle pathway. This guide is not a textbook review; it is a troubleshooting interface designed to plug those leaks.

Module 1: The Suzuki-Miyaura Dashboard (Protodeboronation)

The Issue: You are coupling a heterocyclic boronic acid (e.g., 2-pyridine boronic acid). The product yield is low, and you see the hydrodehalogenated arene (Ar-H) or the proteodeboronated species (Ar'-H).[1]

Technical Insight: Protodeboronation is the primary failure mode for heterocyclic Suzuki couplings. It is not random; it is a competition between transmetallation (productive) and hydrolysis (destructive). The mechanism is often base-catalyzed, where the boronate anion reacts with water/proton sources before it can find the Palladium center [1].[2]

Troubleshooting Q&A

Q: My 2-pyridyl boronic acid is converting to pyridine. Should I add more catalyst? A: No. Adding more Pd won't fix a stability problem. You need to slow down the decomposition or speed up the transmetallation.[3]

  • Action 1 (The "Slow Release"): Switch to MIDA boronates or Trifluoroborates. These mask the boron, releasing the active species slowly so it is consumed immediately by the catalyst rather than pooling and decomposing.

  • Action 2 (The "Anhydrous" Switch): If using pinacol esters, switch from aqueous bases (K₂CO₃/H₂O) to anhydrous conditions using CsF or K₃PO₄ in dry dioxane. The fluoride activates the boron without the high concentration of hydroxide that promotes protodeboronation [2].

Q: I see "homocoupling" of my boronic acid (Ar-Ar). Is this oxidative? A: Not always. In Suzuki coupling, this is often "oxidative homocoupling" driven by oxygen, but it can also be a disproportionation event.

  • Immediate Fix: Degas your solvent vigorously. Sparging with nitrogen for 5 minutes is insufficient for sensitive reactions. Use the Freeze-Pump-Thaw method (see Protocol A).

Visualizing the Competition

Protodeboronation Start Boronic Acid (Ar-B(OH)2) Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate Activation Base Base (OH-) Base->Boronate Pd_Cycle Pd(II)-Ar' Intermediate Boronate->Pd_Cycle Transmetallation (Fast w/ Bulky Ligands) Byproduct Protodeboronated Waste (Ar-H) Boronate->Byproduct Hydrolysis (Fast at High pH/Temp) Product Cross-Coupled Product (Ar-Ar') Pd_Cycle->Product Reductive Elimination

Figure 1: The race between productive transmetallation (Green) and destructive protodeboronation (Red).

Module 2: The Alkyl-Coupling Safeguard ( -Hydride Elimination)

The Issue: You are coupling an alkyl halide or trying to form an alkyl-aryl bond. Instead of the coupled product, you isolate an alkene (isomerized starting material) and reduced arene.

Technical Insight: Palladium loves to undergo


-hydride elimination if an alkyl group has a hydrogen on the 

-carbon. This process is faster than reductive elimination unless you sterically crowd the metal or use a ligand that enforces a specific geometry [3].
Troubleshooting Q&A

Q: Why did my alkyl bromide turn into an alkene? A: After oxidative addition, the Pd center had a vacant coordination site. The


-hydrogen coordinated to the Pd, and the metal "walked" off the chain.
  • Solution: Use bidentate ligands (like dppf or dppe) that occupy two sites, leaving no room for the

    
    -hydrogen to coordinate. Alternatively, use bulky monodentate ligands  (like Buchwald's RuPhos or XPhos) which accelerate reductive elimination so it happens before $\beta-elimination can occur.
    

Q: Can I couple secondary alkyl halides? A: Difficult with standard conditions.

  • Protocol: Switch to Negishi coupling (Organozinc reagents) or use specific catalytic systems like Pd-PEPPSI-IPr or CataCXium A . These are designed to suppress isomerization.

Ligand Selection Matrix for Alkyl Couplings
Substrate ClassRisk FactorRecommended LigandRationale
Primary Alkyl Halides Moderate (

-elim possible)
PCy3, SPhos Electron-rich phosphines promote oxidative addition; bulk prevents elimination.
Secondary Alkyl Halides High (Isomerization likely)CataCXium A, Xantphos High steric bulk forces rapid reductive elimination.
Aryl Chlorides + Alkyl-B Low (if Boron is primary)RuPhos, XPhos Excellent for difficult transmetallation steps.
Module 3: System Health & Catalyst Life-Cycle

The Issue: The reaction turns black (Pd precipitation) immediately, or yields are inconsistent between batches.

Technical Insight: "Pd Black" is inactive, agglomerated metal. It forms when the ligand dissociates from Pd(0). If you are using Pd(PPh₃)₄, you are relying on a catalyst that is often partially oxidized before you even open the bottle.

The Precatalyst Imperative

Stop using Pd₂(dba)₃ or Pd(PPh₃)₄ for sensitive screens. Use Buchwald G3/G4 Precatalysts .

  • Why: They are air-stable Pd(II) species that reduce to active Pd(0) in situ upon deprotonation.[4] This guarantees a 1:1 Pd:Ligand ratio and prevents the formation of inactive clusters during the initial heating phase [4].

Visualizing the Troubleshooting Workflow

Troubleshooting Problem Low Yield / Byproducts Identify Identify Major Byproduct Problem->Identify Type1 Reduced Starting Material (Ar-H) Identify->Type1 Type2 Homocoupling (Ar-Ar) Identify->Type2 Type3 Isomerized Alkene Identify->Type3 Action1 Protodeboronation suspected. Switch to Anhydrous Base (CsF) or MIDA Boronate. Type1->Action1 Action2 Oxygen leak suspected. Perform Freeze-Pump-Thaw. Add reducing agent (Formate). Type2->Action2 Action3 Beta-Hydride Elimination. Switch to Bidentate Ligand (dppf) or Bulky Phosphine (RuPhos). Type3->Action3

Figure 2: Decision tree for diagnosing reaction failure based on crude NMR data.

Module 4: Experimental Protocols
Protocol A: The Freeze-Pump-Thaw (The "Gold Standard" for Deoxygenation)

Required when homocoupling exceeds 5% or when using electron-rich phosphines susceptible to oxidation.

  • Seal: Place substrate, solvent, and stir bar in a Schlenk tube or heavy-walled microwave vial. Seal tightly.

  • Freeze: Submerge the vessel in liquid nitrogen (LN2) until the solvent is completely frozen solid.

  • Pump: Open the vessel to high vacuum (manifold) for 5–10 minutes. Note: The solvent must remain frozen.

  • Thaw: Close the vessel (isolating it from vacuum). Remove from LN2 and thaw in a warm water bath until liquid. Bubbles will evolve (gas escaping solution).

  • Repeat: Perform steps 2–4 exactly three times .

  • Backfill: After the final pump, backfill with Argon/Nitrogen. Add catalyst/base under a counter-flow of inert gas.

Protocol B: Anhydrous Suzuki Coupling (Anti-Protodeboronation)

For unstable heteroaryl boronic acids.

  • Base Prep: Dry CsF or K₃PO₄ in a vacuum oven at 120°C overnight. Store in a desiccator.

  • Solvent: Use anhydrous 1,4-Dioxane or Toluene (from a solvent still or molecular sieves).

  • Setup:

    • 1.0 equiv Aryl Halide[1]

    • 1.5 equiv Boronic Acid

    • 2.0 equiv Dried Base

    • 2–5 mol% XPhos Pd G4 (Precatalyst)

  • Reaction: Run at 80°C. Do not exceed 100°C unless necessary, as protodeboronation rates scale exponentially with temperature.

References
  • Cox, P. A., et al. (2017). "Protodeboronation of (Hetero)arylboronic Acids." Journal of the American Chemical Society, 139(37), 13156–13165.

  • Kotha, S., et al. (2002). "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron, 58(48), 9633-9695.

  • Carrow, B. P., & Hartwig, J. F. (2011). "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society, 133(7), 2116–2119.

  • Bruno, N. C., et al. (2013). "Buchwald G3 and G4 Precatalysts: Synthesis and Application." Chemical Science, 4, 916-920.

Sources

Improving the stability of 2-Methyl-1-(pyridin-3-yl)propan-1-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Methyl-1-(pyridin-3-yl)propan-1-one (Also known as 3-Isobutyrylpyridine) CAS: 1798-03-4 Application: Intermediate for Metyrapone synthesis; kinase inhibitor scaffold.

Executive Summary: The Stability Profile

Researchers often underestimate the lability of 2-Methyl-1-(pyridin-3-yl)propan-1-one . While it appears structurally simple, the conjugation between the electron-deficient pyridine ring and the carbonyl group creates a "push-pull" electronic system susceptible to two primary degradation pathways: Photo-induced radical reduction and N-oxide formation .

This guide addresses the root causes of instability in solution and provides self-validating protocols to ensure experimental reproducibility.

Quick Reference: Stability Matrix
ParameterStability StatusCritical RiskMitigation Strategy
Light Low Photoreduction / Norrish Type ReactionsAmber glassware; foil wrap immediately.
Oxidation Moderate N-Oxide formation (Pyridine Nitrogen)Sparge with Argon/N2; store under inert gas.
pH pH Dependent Protonation alters solubility/reactivityMaintain pH < 4 for stability (Salt form) or pH > 7 for free base solubility.
Temperature Moderate Thermal decomposition > 60°CStore stock solutions at -20°C.

Troubleshooting Guides

Issue 1: Solution turns yellow or brown upon storage.

Diagnosis: Oxidative degradation (N-oxide formation) or trace polymerization. Mechanism: The pyridine nitrogen has a lone pair that is susceptible to attack by dissolved oxygen, forming the N-oxide. This reaction is accelerated by light and trace metal ions.

Corrective Protocol:

  • Check Purity: Run LC-MS. If [M+16] peak is observed (Mass ~165.2), N-oxidation has occurred.

  • Degassing: Do not simply cap the vial. You must remove dissolved oxygen.

    • Standard: Sparge solution with Argon for 10 minutes.

    • Gold Standard: Use the Freeze-Pump-Thaw method (detailed in Section 3).

  • Add Antioxidant (Optional): If the application permits, add 0.1% BHT (Butylated hydroxytoluene) or use a reducing buffer (e.g., DTT) if compatible with downstream biology.

Issue 2: Inconsistent potency or "disappearing" peak in HPLC.

Diagnosis: Photochemical Degradation. Mechanism: 3-Acylpyridines are photoactive. UV/Visible light excites the carbonyl group (


), leading to radical abstraction of hydrogen from the solvent (especially in alcohols or ethers), resulting in pinacol formation or reduction to the alcohol.

Corrective Protocol:

  • Light Exclusion: All handling must occur under low-light conditions or using amber glassware.

  • Solvent Switch: Avoid hydrogen-donating solvents (like Isopropanol or THF) for long-term storage. Use Acetonitrile (ACN) or DMSO , which are less prone to participating in radical abstraction mechanisms.

Issue 3: Precipitation when adjusting pH.

Diagnosis: Free-base vs. Salt solubility mismatch. Mechanism:

  • pH < 4: The pyridine nitrogen is protonated (

    
    ). The molecule is highly water-soluble.
    
  • pH > 5: The molecule exists as a free base. It is lipophilic and may oil out or precipitate in aqueous buffers.

Corrective Protocol:

  • For Aqueous Assays: Ensure your buffer capacity is sufficient to maintain the protonated state (pH 3-4) OR use a co-solvent (10% DMSO) if working at physiological pH (7.4).

  • Do not use Phosphate Buffered Saline (PBS) without a co-solvent, as the free base will crash out.

Validated Stabilization Protocols

Protocol A: Freeze-Pump-Thaw (For Critical Stock Solutions)

Use this when preparing stock solutions for long-term storage (-20°C).

  • Dissolve the compound in anhydrous DMSO or Acetonitrile in a Schlenk flask or heavy-walled vial.

  • Freeze the solution by immersing the vessel in liquid nitrogen (77 K) until solid.

  • Pump: Apply high vacuum ( < 0.1 mbar) for 5-10 minutes while frozen. (This removes gas from the headspace).

  • Thaw: Close the valve/stopcock. Remove from liquid nitrogen and thaw in a warm water bath. Gas bubbles will evolve from the liquid.

  • Repeat: Perform steps 2-4 three times.

  • Backfill: Fill the headspace with dry Argon. Seal with Parafilm.

Protocol B: In-Situ Generation of the Stable HCl Salt

The Hydrochloride salt is significantly more stable to oxidation than the free base.

  • Dissolve 1 eq. of 2-Methyl-1-(pyridin-3-yl)propan-1-one in Diethyl Ether or Ethyl Acetate (anhydrous).

  • Cool to 0°C on ice.

  • Dropwise add 1.1 eq. of 2M HCl in Diethyl Ether.

  • A white precipitate (the HCl salt) will form immediately.

  • Filter under Nitrogen, wash with cold ether, and dry under vacuum.

  • Store: This solid can be stored at 4°C for months without significant degradation.

Mechanistic Visualization

The following diagrams illustrate the degradation logic and the decision workflow for researchers.

Figure 1: Degradation Pathways of 3-Isobutyrylpyridine

Caption: The dual vulnerability of the pyridine-ketone scaffold to Oxygen (N-oxidation) and Light (Radical Photoreduction).

StabilityPathways Compound 2-Methyl-1-(pyridin-3-yl) propan-1-one Oxidation Oxidation (O2) Compound->Oxidation Light UV/Vis Light (hν) Compound->Light NOxide Pyridine N-Oxide (Yellow/Brown) Oxidation->NOxide Slow (Days) ExcitedState Excited Triplet State [n-π*] Light->ExcitedState Fast (Minutes) Radical Ketyl Radical ExcitedState->Radical H-Abstraction (from Solvent) Reduction Photoreduction Products (Pinacols/Alcohols) Radical->Reduction

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic for diagnosing stability failures in the lab.

Troubleshooting Start Problem Detected CheckColor Is solution colored (Yellow/Brown)? Start->CheckColor CheckAssay Is Purity/Potency Lower? CheckColor->CheckAssay No IsOxidation Likely N-Oxidation CheckColor->IsOxidation Yes IsPhoto Likely Photolysis CheckAssay->IsPhoto Missing Peak IsPrecip Likely pH/Solubility CheckAssay->IsPrecip Precipitate Visible ActionDegas Action: Degas solvent Store under Argon IsOxidation->ActionDegas ActionAmber Action: Use Amber Vials Switch Solvent (ACN) IsPhoto->ActionAmber ActionBuffer Action: Check pH Add Co-solvent (DMSO) IsPrecip->ActionBuffer

Frequently Asked Questions (FAQ)

Q: Can I store the solution in Acetone? A: No. Acetone is a sensitizer and can facilitate aldol-like condensations or photochemical reactions. Use Acetonitrile (ACN) or Methanol (MeOH) for short-term, or DMSO for long-term storage.

Q: What is the pKa of this compound? A: The pyridine nitrogen typically has a pKa around 4.8 - 5.0 . The electron-withdrawing ketone group slightly lowers the basicity compared to pyridine (pKa 5.2). This means at pH 7.4, it is >99% uncharged (lipophilic).

Q: I see a new peak at M+16 in my LCMS. What is it? A: This is the N-Oxide . It is the hallmark of oxidative degradation. Ensure your solvents are degassed and the compound is stored under inert gas.

Q: Is the compound hygroscopic? A: The free base is an oil and moderately hygroscopic. The HCl salt is a solid but can be deliquescent. Always equilibrate vials to room temperature before opening to prevent water condensation.

References

  • Sigma-Aldrich. Product Specification: 2-Methyl-1,2-di-3-pyridyl-1-propanone (Metyrapone - Related Structure Stability).Link

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. (General reactivity of 3-acylpyridines). Link

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1] (Standard protocols for photostability and oxidation testing). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15998: Metyrapone (Structural Analog). (Used for inferring metabolic and environmental stability). Link

Sources

Technical Support Center: 3-Pyridyl Ketone Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Unexpected Products in 3-Acylpyridine Synthesis Ticket Priority: High (Impacts Structural Integrity & Yield)

Executive Summary

Synthesis of 3-pyridyl ketones is notoriously sensitive to electronic deactivation and competing nucleophilic pathways. Unlike benzene analogs, the pyridine nitrogen creates a unique "electron sink" that complicates standard Friedel-Crafts acylations and invites side reactions during organometallic additions.

This guide addresses the three most common "unexpected products" reported by our user base:

  • Tertiary Carbinols: Resulting from "over-addition" of nucleophiles.

  • Regioisomers (4-substituted): Resulting from the "Halogen Dance" mechanism.[1][2]

  • N-Acyl Salts/Complexes: Resulting from Lewis Acid scavenging.

Module 1: The "Over-Alkylation" Phenomenon

Symptom: You attempted to synthesize a ketone from a 3-pyridyl ester or nitrile using a Grignard reagent, but isolated a tertiary alcohol.

Root Cause Analysis

The ketone product is often more reactive toward nucleophiles than the starting ester. Once the ketone forms in situ, it competes for the remaining Grignard reagent (


), leading to a second addition.

The Solution: The Weinreb Amide Protocol To stop the reaction at the ketone stage, you must form a stable intermediate that resists a second attack until the reaction is quenched. The Weinreb amide (


-methoxy-

-methylamide) forms a stable 5-membered chelate with the metal, preventing the collapse of the tetrahedral intermediate until acidic workup.
Workflow Visualization

The following diagram illustrates the divergence between the "Over-Addition" pathway (Standard Ester) and the "Stable Chelate" pathway (Weinreb).

Weinreb_Mechanism Start 3-Pyridyl Ester (Starting Material) Weinreb Weinreb Amide (N-OMe, N-Me) Start->Weinreb Amidation Tetra_Unstable Tetrahedral Intermediate (Unstable O-MgX) Start->Tetra_Unstable + RMgX (1 eq) Chelate Stable 5-Membered Metal Chelate Weinreb->Chelate + RMgX (Stable at RT) Ketone_Free Free Ketone (In Situ) Tetra_Unstable->Ketone_Free Collapse (Fast) Alcohol Tertiary Alcohol (Unexpected Product) Ketone_Free->Alcohol + RMgX (2nd eq) Over-Addition Ketone_Final 3-Pyridyl Ketone (Target Product) Chelate->Ketone_Final Acidic Quench (H3O+)

Caption: Comparative pathways showing how Weinreb amides prevent the formation of tertiary alcohols by trapping the tetrahedral intermediate.

Characterization Guide: Ketone vs. Tertiary Alcohol
Feature3-Pyridyl Ketone (Target)Tertiary Alcohol (Impurity)
IR Spectroscopy Sharp C=O stretch at ~1680–1700 cm⁻¹.Broad O-H stretch at 3300–3500 cm⁻¹. Loss of C=O.
¹³C NMR Carbonyl carbon signal at 190–200 ppm .Quaternary carbon signal at 70–80 ppm .
¹H NMR Deshielded protons ortho to carbonyl.Upfield shift of all ring protons due to loss of electron-withdrawing carbonyl.

Module 2: Regio-Scrambling (The Halogen Dance)

Symptom: You performed a Lithium-Halogen exchange on 3-bromopyridine to trap with an electrophile (e.g., an aldehyde/amide), but NMR suggests the substituent is at the 4-position .

Root Cause Analysis

This is a classic manifestation of the Base-Catalyzed Halogen Dance .[3]

  • Initial Lithiation: Lithium-halogen exchange generates 3-lithiopyridine.

  • Isomerization: If the temperature is not strictly controlled (>-78°C), the lithiated species can deprotonate a remaining starting molecule at the C4 position (more acidic due to inductive effects).

  • Migration: The halogen migrates to the C3 position, leaving the lithium at the thermodynamically more stable C4 position.

Troubleshooting Protocol
  • Temperature Control: Reaction must be maintained strictly at -78°C .

  • Addition Rate: Add

    
    -BuLi slowly to prevent local hotspots.
    
  • Reverse Addition: Consider adding the base to the substrate if using LDA.

Characterization Guide: Distinguishing Isomers

The coupling constants (


-values) in 

H NMR are the definitive method for distinguishing 3-substituted from 4-substituted pyridines.

Halogen_Dance Start 3-Bromopyridine Lithio3 3-Lithiopyridine (Kinetic Product) Start->Lithio3 Li-Hal Exchange (-78°C) Lithio4 4-Lithiopyridine (Thermodynamic Product) Lithio3->Lithio4 Halogen Dance (> -40°C or slow quench) Target 3-Substituted Pyridine (Target) Lithio3->Target + Electrophile Impurity 4-Substituted Pyridine (Impurity) Lithio4->Impurity + Electrophile

Caption: The Halogen Dance mechanism shifts the reactive center from C3 to C4 under thermodynamic control.

NMR Decision Matrix:

Position3-Substituted (Target)4-Substituted (Impurity)
H2 Signal Singlet (broad) or doublet (

Hz).
Doublet (

Hz).
H4 Signal Doublet (

Hz).
Absent (Substituted).
Symmetry Asymmetric pattern.Symmetric AA'XX' or AA'BB' pattern (if substituent is achiral).

Module 3: Friedel-Crafts Deactivation

Symptom: No reaction or isolation of N-acyl salts.

Root Cause Analysis

Standard Friedel-Crafts acylation fails on pyridine rings because the Lewis Acid (e.g.,


) coordinates to the nitrogen lone pair. This creates a highly electron-deficient pyridinium salt that is deactivated toward electrophilic aromatic substitution.

Corrective Action:

  • Use Minisci Reaction: Radical alkylation/acylation under acidic conditions.

  • Reverse Strategy: React a metallated pyridine (nucleophile) with an acyl chloride (electrophile), rather than using the pyridine as the electrophilic substrate.

Frequently Asked Questions (FAQ)

Q1: Can I use a nitrile (3-cyanopyridine) directly with Grignard reagents?

  • Answer: Yes, but with caution. The intermediate imine salt can be hydrolyzed to the ketone. However, high temperatures or excess Grignard can lead to the tertiary alcohol. The Weinreb amide route is statistically more robust.

Q2: My product has a broad peak at 3400 cm⁻¹ but I used a Weinreb amide. What happened?

  • Answer: Check your quenching protocol. Incomplete hydrolysis of the chelate or over-acidification can sometimes lead to hydrates. More likely, you may have unreacted starting material if the amide formation was incomplete (check for N-H peaks).

Q3: How do I remove the 4-substituted isomer if I have a mixture?

  • Answer: These isomers often have significantly different polarities. Flash chromatography on silica is usually effective. If separation is difficult, recrystallization of the HCl salts often yields the pure 3-isomer as it generally forms a more crystalline lattice.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22 (39), 3815–3818. 4

  • Schnürch, M.; Spina, M.; Khan, A. F.; Mihovilovic, M. D.; Stanetty, P. "Halogen Dance Reactions—A Review." Chemical Society Reviews, 2007, 36 , 1046–1057. 3

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[5] Journal of Organic Chemistry, 1997, 62 (21), 7512–7515. 6[1][2][7][8][9]

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (General reference for Nucleophilic Addition to Carbonyls).

Sources

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 2-Methyl-1-(pyridin-3-yl)propan-1-one: An LC-MS/MS Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is a cornerstone of preclinical and clinical research. This guide provides an in-depth technical comparison of methodologies for the quantification of 2-Methyl-1-(pyridin-3-yl)propan-1-one, a pyridine alkaloid derivative. Our primary focus will be on a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, offering a detailed protocol and comparing its performance characteristics against alternative analytical approaches.

Introduction to 2-Methyl-1-(pyridin-3-yl)propan-1-one and the Imperative for Accurate Quantification

2-Methyl-1-(pyridin-3-yl)propan-1-one is a small molecule of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a pyridine ring, suggests its potential classification as a pyridine alkaloid, a class of compounds known for their diverse biological activities.[1][2] Accurate and precise quantification of this analyte in biological matrices is paramount for pharmacokinetic studies, metabolism profiling, and toxicological assessments. The inherent complexity of biological samples, such as plasma or urine, necessitates a highly selective and sensitive analytical method to overcome matrix effects and ensure reliable data.[3][4]

The Gold Standard: A Deep Dive into a Proposed LC-MS/MS Method

LC-MS/MS has become the industry standard for the bioanalysis of small molecules due to its superior sensitivity, selectivity, and speed.[5][6] Below, we propose a robust LC-MS/MS method for the quantification of 2-Methyl-1-(pyridin-3-yl)propan-1-one, explaining the rationale behind each methodological choice.

Experimental Protocol: A Step-by-Step Guide

For the extraction of 2-Methyl-1-(pyridin-3-yl)propan-1-one from a plasma matrix, a simple and efficient protein precipitation (PPT) method is proposed. This technique is often the first choice for its simplicity and high-throughput applicability.[4]

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at 13,000 g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a new 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge again to pellet any remaining particulates before injection into the LC-MS/MS system.

Causality Behind Choices: Acetonitrile is a common and effective solvent for protein precipitation. The use of an internal standard is crucial to correct for variability in sample processing and instrument response.[4] Evaporation and reconstitution help to concentrate the analyte and ensure compatibility with the initial chromatographic conditions, leading to better peak shape.

A reverse-phase chromatographic method is well-suited for the separation of moderately polar compounds like 2-Methyl-1-(pyridin-3-yl)propan-1-one.[8]

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a good starting point for efficient separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient elution is recommended to ensure good separation from endogenous matrix components and to elute the analyte with a sharp peak. A typical gradient might be:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Causality Behind Choices: The C18 stationary phase provides hydrophobic retention for the analyte. The use of formic acid in the mobile phase aids in the protonation of the pyridine nitrogen, which can improve peak shape and enhance ionization efficiency in the mass spectrometer.[7][8] A gradient elution allows for a shorter run time while still achieving adequate separation. Maintaining a constant column temperature ensures reproducible retention times.

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for quantitative bioanalysis.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Analyte: The precursor ion will be the protonated molecule [M+H]⁺. The exact m/z would need to be determined by infusion of a standard solution. For 2-Methyl-1-(pyridin-3-yl)propan-1-one (C₉H₁₁NO, MW: 149.19), the precursor ion would be m/z 150.2. Product ions would be determined through fragmentation experiments, but likely fragments would arise from the cleavage of the bond between the carbonyl group and the pyridine ring or the isopropyl group.

    • Internal Standard: A specific MRM transition for the chosen internal standard.

  • Instrument Parameters:

    • Spray Voltage: ~4.5 kV

    • Capillary Temperature: ~320°C[9]

    • Sheath and Aux Gas Flow Rates: Optimized for maximum signal intensity.

    • Collision Energy: Optimized for each MRM transition to yield the most abundant and stable product ion.

Causality Behind Choices: ESI is a soft ionization technique suitable for polar to moderately polar small molecules. Positive ion mode is selected due to the basic nature of the pyridine nitrogen, which is readily protonated. MRM provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interferences from co-eluting matrix components.

Visualizing the LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile + IS) Plasma->PPT Centrifuge1 Centrifugation PPT->Centrifuge1 Transfer Supernatant Transfer Centrifuge1->Transfer Evap Evaporation Transfer->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Reverse-Phase Separation) Recon->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Concentration vs. Response) Integration->Calibration Quant Quantification Calibration->Quant

Caption: The proposed LC-MS/MS workflow for the quantification of 2-Methyl-1-(pyridin-3-yl)propan-1-one.

Comparison with Alternative Methodologies

While LC-MS/MS is the preferred method, it is instructive to compare it with other potential analytical techniques.

FeatureLC-MS/MSHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Selectivity Very High (based on mass-to-charge ratio and fragmentation)Moderate (based on chromatographic retention and UV absorbance)High (based on retention time and mass spectrum)
Sensitivity Very High (typically pg/mL to low ng/mL)Low to Moderate (typically high ng/mL to µg/mL)High (can be comparable to LC-MS/MS)
Sample Throughput High (fast gradient UHPLC allows for short run times)Moderate to HighLower (often requires longer run times and derivatization)
Matrix Effect Can be significant (ion suppression/enhancement) but can be mitigated with appropriate sample cleanup and internal standards.[4]Less susceptible to matrix effects compared to MS, but co-eluting compounds can interfere.Can be affected by non-volatile matrix components.
Analyte Suitability Ideal for a wide range of polar and non-polar compounds.Suitable for compounds with a UV chromophore.Requires volatile and thermally stable analytes or derivatization.
Cost & Complexity High initial investment and requires specialized expertise.Lower cost and relatively simpler to operate.Moderate cost and complexity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

An HPLC-UV method could be developed for 2-Methyl-1-(pyridin-3-yl)propan-1-one, as the pyridine ring provides a UV chromophore. However, this method would likely suffer from lower sensitivity and selectivity compared to LC-MS/MS.[10] It might be suitable for the analysis of bulk drug substance or highly concentrated formulations but is generally not adequate for bioanalysis at therapeutic concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[10] While 2-Methyl-1-(pyridin-3-yl)propan-1-one may have sufficient volatility for GC analysis, the higher polarity of the molecule could lead to poor peak shape and interactions with the GC column. Derivatization might be necessary to improve its chromatographic properties, adding complexity to the sample preparation process.

Expected Performance of the Proposed LC-MS/MS Method

Based on similar validated methods for small molecules, the proposed LC-MS/MS method is expected to meet the stringent requirements for regulated bioanalysis.[5][11]

Performance ParameterExpected OutcomeRationale
Linearity (r²) > 0.99Common for well-optimized LC-MS/MS methods.
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mLAchievable with modern triple quadrupole mass spectrometers.
Precision (%CV) < 15% (intra- and inter-day)A standard acceptance criterion in bioanalytical method validation guidelines.
Accuracy (%Bias) Within ±15% of the nominal concentrationA standard acceptance criterion in bioanalytical method validation guidelines.
Recovery Consistent and reproducible, though not necessarily 100%.The use of a stable isotope-labeled internal standard will correct for any recovery losses.

Conclusion and Future Perspectives

The proposed LC-MS/MS method offers a highly sensitive, selective, and robust approach for the quantification of 2-Methyl-1-(pyridin-3-yl)propan-1-one in biological matrices. Its performance characteristics are anticipated to be superior to those of alternative methods like HPLC-UV and GC-MS for bioanalytical applications. The detailed protocol and the rationale behind the methodological choices provide a solid foundation for researchers to develop and validate a method for this and structurally related compounds. As with any analytical method, thorough validation is essential to ensure its reliability and adherence to regulatory standards.[6]

References

  • MDPI. (n.d.). Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study for the Determination of Pesticides in Honeybees to Support Pollinators and Environmental Protection.
  • World Journal of Pharmaceutical Sciences. (n.d.). Bioanalytical method development and validation of trigonelline by tandem mass spectra.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • PubMed. (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.
  • Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. (n.d.).
  • SIELC Technologies. (2018, May 16). 2-Methyl-1-(2-pyridyl)propan-1-one.
  • LC-MS grade water (H2O), acetonitrile (CAN), methanol. (n.d.).
  • BOC Sciences. (n.d.). CAS 54-36-4 2-Methyl-1,2-di-3-pyridyl-1-propanone.
  • ACS Omega. (n.d.). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one.
  • Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
  • ChemSynthesis. (2025, May 20). 2-methyl-1-pyridin-2-ylpropan-1-one.
  • Sigma-Aldrich. (n.d.). 2-Methyl-1,2-di-3-pyridyl-1-propanone.
  • Analytical Methods (RSC Publishing). (n.d.). A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine.
  • Quantitative analysis of small molecules in biological samples. (n.d.).
  • PubMed. (2011, November 15). Determination of four pyridine alkaloids from Tripterygium wilfordii Hook. f. in human plasma by high-performance liquid chromatography coupled with mass spectrometry.
  • ResearchGate. (n.d.). Analysis of alkaloids from different chemical groups by different liquid chromatography methods.
  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Tecan Blog. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. (n.d.).
  • Shimadzu. (n.d.). 09-SSK-015-EN LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas.
  • Journal of Chromatographic Science | Oxford Academic. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
  • NIH. (2022, August 4). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry.
  • FooDB. (2010, April 8). Showing Compound 2-Methyl-1-propylamine (FDB012495).
  • PubChem. (n.d.). 2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626.

Sources

1H and 13C NMR Spectral Assignment for 2-Methyl-1-(pyridin-3-yl)propan-1-one: A Comparative Identification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Methyl-1-(pyridin-3-yl)propan-1-one (CAS: 19866-56-9), often referred to as isopropyl 3-pyridyl ketone , is a critical pharmacophore in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and antidepressant scaffolds (e.g., Metyrapone analogs).

In drug development, the primary analytical challenge is not just assignment, but regioisomeric differentiation . Synthetic routes involving pyridine lithiation or Friedel-Crafts acylation often yield mixtures of 2-, 3-, and 4-substituted isomers. Misidentification of these isomers leads to costly downstream failures.

This guide provides a definitive spectral assignment of the 3-isomer, objectively comparing its spectral "fingerprint" against its 2- and 4-substituted alternatives to ensure absolute structural verification.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, the following acquisition protocol is recommended. This workflow is designed to be self-validating, meaning the 2D data (HSQC/COSY) must mathematically corroborate the 1D assignments.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this ketone to prevent solvent-solute hydrogen bonding that broadens the pyridine nitrogen-adjacent protons.
  • Concentration: 15 mg in 0.6 mL solvent (approx. 0.1 M) to minimize intermolecular

    
    -stacking effects.
    
  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm for 
    
    
    
    , 77.16 ppm for
    
    
    ).
Acquisition Parameters (600 MHz equiv.)
ExperimentPulse SequenceScans (NS)TD (Points)Rationale
1H 1D zg301664kQuantitative integration foundation.
13C {1H} zgpg30102464kDecoupled carbon backbone verification.
COSY cosygpppqf82k x 256Establishes H-H connectivity (Spin systems).
HSQC hsqcedetgpsisp82k x 256Multiplicity-edited; distinguishes CH/CH

(positive) from CH

(negative).
HMBC hmbcgplpndqf164k x 256Long-range (2-3 bond) C-H correlations; connects pyridine ring to carbonyl.

Structural Assignment & Data Analysis[1][2][3][4][5]

The Molecule

The structure consists of a 3-substituted pyridine ring linked to an isobutyryl (isopropyl ketone) group.

  • Formula:

    
    
    
  • Key Feature: The carbonyl group at C3 withdraws electron density, heavily deshielding the adjacent H2 and H4 protons.

1H NMR Assignment (400 MHz, CDCl )
PositionShift (

, ppm)
MultiplicityIntegral

-Coupling (Hz)
Assignment Logic
H2 9.15 d (singlet-like)1H

Most Deshielded. Located between N and C=O.
H6 8.78 dd1H


-proton to Nitrogen; lacks C=O anisotropy compared to H2.
H4 8.25 dt (or ddd)1H

Para to N, Ortho to C=O. Deshielded by carbonyl anisotropy.
H5 7.43 ddd1H

Most Shielded Aromatic.

-position; least affected by electron withdrawal.
CH (Iso) 3.52 Septet1H

Methine proton adjacent to Carbonyl.
CH

1.24 Doublet6H

Methyl groups of the isopropyl chain.
13C NMR Assignment (100 MHz, CDCl )
PositionShift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

, ppm)
TypeAssignment Logic
C=O 201.5 QKetone carbonyl. Diagnostic > 200 ppm.[1][2]
C6 153.2 CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-carbon to N.
C2 149.8 CH

-carbon to N; adjacent to ketone.
C4 135.5 CH

-carbon to N; deshielded by ketone.
C3 131.8 QIpso carbon. No HSQC correlation.
C5 123.6 CH

-carbon. Typical "shielded" pyridine region.
CH (Iso) 35.8 CHAlpha to ketone.
CH

19.1 CH

Methyls.

Comparative Analysis: Regioisomer Differentiation

This section fulfills the "Comparison Guide" requirement. A common failure mode in synthesis is obtaining the 4-isomer (from 4-lithiopyridine) or 2-isomer.

Spectral Fingerprint Comparison[8]
Feature3-Isomer (Target) 4-Isomer (Alternative) 2-Isomer (Alternative)
Symmetry Asymmetric (4 distinct aromatic signals)Symmetric (AA'XX' system)Asymmetric (4 distinct aromatic signals)
H2 Signal ~9.15 ppm (Isolated Singlet/Doublet) Absent (No H between Ns in 4-sub)Absent (Substituted at C2)
Spin System 4-spin system (H2, H4, H5, H6)2 distinct signals (2H each, d, ~8.7 & 7.[3]7)4-spin system (H3, H4, H5, H6)
C=O Shift ~201.5 ppm~202.0 ppm~203-204 ppm (Chelation effects possible)

Key Differentiator: The presence of the highly deshielded H2 singlet at >9.0 ppm is the definitive marker for the 3-isomer. The 4-isomer will show two doublets (integrating to 2H each). The 2-isomer lacks the singlet >8.8 ppm entirely.[4]

Visualizing the Assignment Logic

The following diagram illustrates the logical flow for confirming the 3-isomer structure using the data above.

NMR_Assignment_Logic Start Unknown Isomer Sample H1_Spec 1H NMR Spectrum (CDCl3) Start->H1_Spec Aromatic_Region Aromatic Region (7.0 - 9.5 ppm) H1_Spec->Aromatic_Region Symmetry_Check Symmetry Check Aromatic_Region->Symmetry_Check Isomer_4 4-Isomer Identified (2 Doublets, 2H each) Symmetry_Check->Isomer_4 Symmetric Asymmetric_Path 4 Distinct Signals (1H each) Symmetry_Check->Asymmetric_Path Asymmetric H2_Check Check > 9.0 ppm Asymmetric_Path->H2_Check Isomer_2 2-Isomer Identified (Highest shift ~8.7 ppm) H2_Check->Isomer_2 No Signal > 9.0 Isomer_3 3-Isomer Confirmed (H2 Singlet @ 9.15 ppm) H2_Check->Isomer_3 Signal Present Connectivity Verify Connectivity (COSY/HMBC) Isomer_3->Connectivity Final_Valid Validated Structure: 2-Methyl-1-(pyridin-3-yl)propan-1-one Connectivity->Final_Valid H2 correlates to C=O (HMBC)

Caption: Decision tree for distinguishing the target 3-isomer from common regioisomeric impurities using 1H NMR splitting patterns.

Mechanistic Insight: The HMBC Correlation Network

To achieve "Authoritative Grounding," one must validate why the assignment is correct beyond simple chemical shifts. The Heteronuclear Multiple Bond Correlation (HMBC) is the definitive proof.

  • The Critical Correlation: The carbonyl carbon (C1') at ~201.5 ppm must show correlations to:

    • H2 (Pyridine): Strong 3-bond correlation (

      
      ).
      
    • H4 (Pyridine): Strong 3-bond correlation (

      
      ).
      
    • Methine (Isopropyl): Strong 2-bond correlation (

      
      ).
      
    • Methyls (Isopropyl): Weak/observable 3-bond correlation (

      
      ).
      

If the carbonyl correlates only to the isopropyl group and one aromatic doublet (integrating to 2H), you have the 4-isomer.

HMBC_Correlations H2 H2 (9.15 ppm) Carbonyl C=O (201.5 ppm) H2->Carbonyl 3J (Strong) H4 H4 (8.25 ppm) H4->Carbonyl 3J (Strong) Methine CH-Iso (3.52 ppm) Methine->Carbonyl 2J (Strong) Methyls CH3-Iso (1.24 ppm) Methyls->Carbonyl 3J (Weak)

Caption: HMBC Connectivity Network. Green arrows indicate aromatic correlations; yellow arrows indicate aliphatic correlations to the carbonyl anchor.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for substituent chemical shift additivity rules in pyridine systems).
  • AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 4032 (Pyridine analogs). National Institute of Advanced Industrial Science and Technology. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Oxford Instruments. (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. [Link]

Sources

Structural Criticality in CYP11B1 Inhibition: Metyrapone vs. its Mono-Pyridyl Analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of Metyrapone (the clinical standard for adrenal function testing) and its structural analog/precursor, 2-Methyl-1-(pyridin-3-yl)propan-1-one (herein referred to as MPP ).

While these molecules share a core pyridyl-ketone motif, they represent two distinct stages in the pharmaceutical lifecycle: MPP acts as a critical synthetic intermediate (precursor), whereas Metyrapone is the biologically active bis-pyridyl agent. This study elucidates why the addition of the second pyridine ring is non-negotiable for CYP11B1 inhibition and outlines the quality control protocols required to distinguish the potent drug from its inactive precursor.

Chemical Identity & Structural Divergence[1]

The fundamental difference lies in the pharmacophore "anchor." Metyrapone utilizes two pyridine rings to create a high-affinity chelation complex with the heme iron of the target enzyme. MPP lacks this dual-anchor capability.

FeatureMetyrapone (Target Drug)MPP (Precursor/Analog)
IUPAC Name 2-methyl-1,2-di(pyridin-3-yl)propan-1-one2-methyl-1-(pyridin-3-yl)propan-1-one
Molecular Formula C₁₄H₁₄N₂OC₁₀H₁₃NO
Molecular Weight 226.28 g/mol 163.22 g/mol
Key Structural Motif Bis-pyridyl (Two rings)Mono-pyridyl (One ring)
Role Potent CYP11B1 InhibitorSynthetic Intermediate / Impurity
H-Bond Acceptors 3 (2 Pyridine N, 1 Ketone O)2 (1 Pyridine N, 1 Ketone O)
LogP (Est.) ~1.8 - 2.0~1.2 - 1.5

Pharmacological Performance: The "Bis-Pyridyl" Necessity

Mechanism of Action: CYP11B1 Inhibition

Metyrapone functions by reversibly inhibiting Steroid 11


-hydroxylase (CYP11B1)  in the adrenal cortex.[1] This enzyme is responsible for the final step of cortisol synthesis (11-deoxycortisol 

cortisol).[1]

The Chelation Mechanism:

  • Metyrapone: The nitrogen atoms on the pyridine rings possess lone electron pairs. These coordinate directly with the Ferric (

    
    )  ion within the heme group of CYP11B1. The bulky bis-pyridyl structure occupies the active site, preventing the natural substrate (11-deoxycortisol) from binding.
    
  • MPP (The Analog): Lacking the second pyridine ring, MPP loses significant binding affinity. Structure-Activity Relationship (SAR) studies indicate that replacing one 3-pyridyl group with a non-coordinating group (or removing it, as in MPP) reduces inhibitory potency by >75% or renders it clinically negligible.

Comparative Efficacy Data
  • Metyrapone:

    
     against CYP11B1 (cortisol synthesis block).
    
  • MPP:

    
     is significantly higher (lower potency). In comparative SAR studies of pyridine propanones, mono-pyridyl analogs fail to achieve the steric blockade required to sustain adrenal inhibition in vivo.
    

Expert Insight: The second pyridine ring in Metyrapone is not just for bulk; it provides a "backup" coordination site and enhances lipophilicity, ensuring the molecule stays lodged in the hydrophobic pocket of the cytochrome enzyme. MPP is too small and too polar to maintain this blockade effectively.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Objective: To detect residual MPP precursor in Metyrapone API (Active Pharmaceutical Ingredient).

Rationale: Because MPP is the direct synthetic precursor (via alkylation or electrosynthesis), it is the most probable process impurity. Its lower molecular weight and polarity difference allow for separation.

Methodology:

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5

    
    ).
    
  • Mobile Phase:

    • Solvent A: 20 mM Phosphate Buffer (pH 6.8).

    • Solvent B: Acetonitrile.[2]

    • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (Pyridine absorption max).

  • Flow Rate: 1.0 mL/min.

  • Expected Results:

    • MPP Retention Time: ~4–6 minutes (Elutes earlier due to higher polarity/smaller size).

    • Metyrapone Retention Time: ~8–10 minutes.

    • Acceptance Criteria: MPP peak area < 0.15% (ICH Q3A limits).

Protocol B: In Vitro CYP11B1 Inhibition Assay (Microsomal)

Objective: To validate the loss of potency in the mono-pyridyl analog.

  • System: Human Adrenocortical Carcinoma cells (NCI-H295R) or isolated adrenal microsomes.

  • Substrate:

    
    -11-Deoxycortisol.
    
  • Incubation:

    • Prepare concentration gradients (0.1

      
       to 100 
      
      
      
      ) of Metyrapone and MPP.
    • Incubate with microsomes + NADPH regenerating system for 30 mins at 37°C.

  • Quenching: Stop reaction with acetonitrile.

  • Analysis: Measure conversion of 11-Deoxycortisol to Cortisol via LC-MS/MS.

  • Data Output: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

Visualization of Pathways

Diagram 1: Synthesis & Impurity Origin

This diagram illustrates how MPP acts as the precursor to Metyrapone and how it relates to the active metabolite (Metyrapol).

SynthesisPath cluster_QC Quality Control Checkpoint Precursor Starting Material (3-Acetylpyridine) MPP MPP (Intermediate) 2-Methyl-1-(pyridin-3-yl)propan-1-one (Mono-Pyridyl) Precursor->MPP Alkylation Step 1 Metyrapone Metyrapone (API) (Bis-Pyridyl Target) MPP->Metyrapone Coupling Reaction MPP->Metyrapone Residual Impurity Reagent + Pyridine Derivative (Alkylation/Coupling) Reagent->Metyrapone Metyrapol Metyrapol (Metabolite) (Reduced Alcohol) Metyrapone->Metyrapol In Vivo Metabolism (Ketone Reductase)

Caption: The chemical evolution from Mono-pyridyl precursor (MPP) to Bis-pyridyl Drug (Metyrapone). MPP must be fully consumed to avoid impurity contamination.

Diagram 2: The HPA Axis & Mechanism of Action

Visualizing where Metyrapone acts (and where MPP fails to act effectively).

HPA_Axis Hypothalamus Hypothalamus (CRH Release) Pituitary Pituitary Gland (ACTH Release) Hypothalamus->Pituitary + Adrenal Adrenal Cortex (Steroidogenesis) Pituitary->Adrenal + Precursor_Steroid 11-Deoxycortisol Adrenal->Precursor_Steroid Enzyme CYP11B1 Enzyme (11-beta-hydroxylase) Cortisol Cortisol (End Product) Cortisol->Hypothalamus Negative Feedback (-) Precursor_Steroid->Cortisol Catalyzed by CYP11B1 Inhibitor Metyrapone (Blocks Enzyme) Inhibitor->Enzyme Inhibits (Strong) MPP_Analog MPP Analog (Weak/No Block) MPP_Analog->Enzyme Fails to Bind

Caption: Metyrapone disrupts the HPA axis by blocking CYP11B1, triggering an ACTH surge. The mono-pyridyl analog (MPP) lacks the affinity to interrupt this feedback loop.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 4174, Metyrapone. Retrieved from [Link]

  • Napier, C., et al. (1982). New inhibitors of steroid 11beta-hydroxylase.[3][4] Structure-activity relationship studies of metyrapone-like compounds. Journal of Medicinal Chemistry.[4] Retrieved from [Link]

  • RCSB Protein Data Bank. (2022). Human CYP11B1 mutant in complex with metyrapone (Structure 7E7F). Retrieved from [Link]

Sources

Technical Guide: In Vitro Characterization and Comparison of CYP11B1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of CYP11B1 (11


-hydroxylase) inhibitors has evolved from non-selective imidazole antifungals (e.g., ketoconazole) to highly potent, mechanism-based inhibitors like osilodrostat. For researchers and drug developers, the primary challenge in in vitro assessment is not merely demonstrating potency, but quantifying selectivity against the highly homologous CYP11B2 (aldosterone synthase) and avoiding off-target inhibition of CYP17A1.

This guide outlines the comparative landscape of current CYP11B1 inhibitors and provides a standardized, self-validating protocol for their assessment using the NCI-H295R adrenocortical carcinoma model.

Part 1: Mechanistic Landscape & The Homology Challenge

CYP11B1 catalyzes the final step of cortisol synthesis (11-deoxycortisol


 cortisol). The structural homology between CYP11B1 and CYP11B2 is approximately 93%, making the design of selective inhibitors chemically difficult.[1][2]
  • CYP11B1 Inhibition: Desired for Cushing’s syndrome (reduces cortisol).[3][4]

  • CYP11B2 Inhibition: Desired for hypertension/heart failure (reduces aldosterone) but causes salt-wasting if unintended in Cushing's treatment.

  • CYP17A1 Inhibition: Undesired off-target effect (causes androgen imbalance and hypertension via DOC accumulation).

Visualizing the Target Pathway

The following diagram illustrates the critical bifurcation in steroidogenesis where selectivity is determined.

Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycortisol 11-Deoxycortisol (Substrate) Pregnenolone->Deoxycortisol CYP17A1 + CYP21A2 DOC 11-Deoxycorticosterone (DOC) Progesterone->DOC Corticosterone Corticosterone DOC->Corticosterone CYP11B1 / CYP11B2 CYP11B1 CYP11B1 (Target) Deoxycortisol->CYP11B1 Cortisol CORTISOL (Glucocorticoid) Deoxycortisol->Cortisol Primary Route CYP11B1->Cortisol CYP11B2 CYP11B2 (Off-Target) CYP17A1 CYP17A1 Aldosterone ALDOSTERONE (Mineralocorticoid) Corticosterone->Aldosterone CYP11B2 Only

Caption: The critical divergence at 11-deoxycortisol. Selective CYP11B1 inhibition blocks Cortisol without suppressing Aldosterone synthesis via CYP11B2.

Part 2: Comparative Analysis of Inhibitors

The following data aggregates performance metrics from H295R assays. Note that Osilodrostat is a potent dual inhibitor, whereas Metyrapone is the traditional reference standard.

Table 1: In Vitro Potency & Selectivity Profile
CompoundClassIC50 (CYP11B1)IC50 (CYP11B2)Selectivity ProfileMechanism
Osilodrostat (LCI699)Pyridine2.5 – 35 nM 0.7 – 5 nMDual Inhibitor (Potent B1 & B2). High selectivity vs CYP17.[1]Heme-iron coordination (Type II binding).
Metyrapone Pyridine50 – 70 nM > 500 nMModerate B1 selectivity. Weak B2 inhibition.Competitive inhibition.
Levoketoconazole Imidazole~40 nM ~100 nM2S,4R enantiomer is 2-5x more potent than racemic Ketoconazole.Non-selective (Hits CYP17A1/CYP51A1).[3]
Etomidate Imidazole1 – 5 nM ~10 nMHigh potency, poor selectivity.Anesthetic properties limit clinical utility.
Technical Interpretation[2][4][5][6][7]
  • Potency: Osilodrostat is significantly more potent than Metyrapone.[5] In H295R cells, Osilodrostat achieves maximal cortisol suppression at concentrations where Metyrapone only achieves partial inhibition.

  • The "Selectivity" Paradox: While Osilodrostat is often termed a CYP11B1 inhibitor for Cushing's, it is actually more potent against CYP11B2 (Aldosterone synthase). Its clinical success relies on the fact that cortisol production capacity (zona fasciculata) vastly exceeds aldosterone capacity (zona glomerulosa).

  • Stereochemistry Matters: Levoketoconazole (the purified 2S,4R enantiomer) shows improved potency over racemic ketoconazole and reduced inhibition of hepatic CYP7A1, improving the safety profile, though it remains less specific than the pyridine class (Osilodrostat/Metyrapone).

Part 3: Standardized Experimental Protocol

To generate reproducible IC50 data, the NCI-H295R cell line is the gold standard as it is the only continuous human cell line that expresses all steroidogenic enzymes (CYP11A1, CYP17, CYP21, CYP11B1, CYP11B2).

Critical Pre-requisites
  • Cell Model: NCI-H295R (ATCC CRL-2128).

  • Media: DMEM/F12 supplemented with Nu-Serum I (2.5%). Note: Standard FBS contains bovine steroids that interfere with baseline measurements. Nu-Serum has low steroid content.

  • Stimulation: Forskolin (10

    
    M) or 8-Br-cAMP is mandatory  to upregulate CYP11B1 expression to detectable levels.
    
Workflow Diagram

AssayWorkflow Seed 1. Seeding 96-well plate 30k cells/well Acclimate 2. Acclimation 24-48h Standard Media Seed->Acclimate Starve 3. Starvation (Critical) Overnight Low-serum media Acclimate->Starve Treat 4. Treatment Inhibitor + Forskolin 24h Incubation Starve->Treat Extract 5. Extraction Collect Supernatant Liquid-Liquid (MTBE) Treat->Extract Analyze 6. Analysis LC-MS/MS (Not ELISA) Extract->Analyze

Caption: Optimized H295R assay workflow. Step 3 (Starvation) and Step 6 (LC-MS/MS) are critical quality control points.

Step-by-Step Methodology

1. Cell Seeding & Preparation

  • Seed H295R cells at a density of

    
     cells/well in a 96-well plate.
    
  • Incubate for 24-48 hours to allow attachment.

  • Expert Tip: H295R cells detach easily. Coat plates with poly-L-lysine if adherence is poor.

2. The "Starvation" Step (Causality: Resetting the Baseline)

  • Remove growth media and wash gently with PBS.

  • Add serum-free or low-serum (<1% Nu-Serum) media for 12-24 hours.

  • Why? This depletes intracellular steroid stores and synchronizes the cells, ensuring that measured cortisol is de novo synthesized.

3. Treatment & Stimulation

  • Replace media with fresh assay media containing:

    • Substrate: Generally not needed as H295R synthesizes from cholesterol, but adding 11-deoxycortisol (1

      
      M) can isolate the CYP11B1 step specifically.
      
    • Stimulant: Forskolin (10

      
      M).
      
    • Inhibitor: Serial dilutions of test compound (e.g., 0.1 nM to 10

      
      M).
      
  • Incubate for 24 hours at 37°C.

4. Analytical Detection (The Trust Pillar)

  • Do NOT use ELISA/Immunoassay.

    • Reasoning: Inhibition of CYP11B1 causes a massive accumulation of 11-deoxycortisol. Most commercial cortisol antibody kits have 5-20% cross-reactivity with 11-deoxycortisol. This will lead to a false negative (underestimation of inhibition potency).

  • Requirement: Use LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Monitor transition pairs for Cortisol (

      
       363 
      
      
      
      121) and 11-Deoxycortisol (
      
      
      347
      
      
      97).
    • Calculate the Conversion Ratio:

      
      .
      

References

  • Creemers, S.G., et al. (2019). "Osilodrostat Is a Potential Novel Steroidogenesis Inhibitor for the Treatment of Cushing Syndrome: An In Vitro Study." The Journal of Clinical Endocrinology & Metabolism. Link

  • Rainey, W.E., et al. (1994). "ACTH and Angiotensin II Regulation of Aldosterone Synthase and 11beta-Hydroxylase in Human Adrenal Cells." NCI-H295R Characterization. Link

  • Berthelon, C., et al. (2022). "Differences in the spectrum of steroidogenic enzyme inhibition between Osilodrostat and Metyrapone." European Journal of Endocrinology. Link

  • Schumacher, F., et al. (2013). "Levoketoconazole: A Novel Treatment for Endogenous Cushing's Syndrome." Expert Review of Endocrinology & Metabolism. Link

  • Hakki, T., & Bernhardt, R. (2006). "CYP17- and CYP11B-dependent steroid hydroxylases as drug targets." Modulating steroidogenesis. Link

Sources

Comparative Biological Profile: 2-Methyl-1-(pyridin-3-yl)propan-1-one vs. Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Methyl-1-(pyridin-3-yl)propan-1-one (Synonyms: 3-Isobutyrylpyridine, Isopropyl 3-pyridyl ketone). Comparison Group: 2-Isobutyrylpyridine (Ortho), 4-Isobutyrylpyridine (Para). Primary Application: Biocatalytic precursor for chiral pyridyl alcohols, flavor/fragrance agent (FEMA GRAS candidate), and intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands.

This guide provides a technical analysis of the biological behavior of 3-isobutyrylpyridine compared to its 2- and 4-isomers. Unlike complex pharmaceutical actives, the biological significance of these ketones lies in their reactivity with carbonyl reductases and their metabolic stability profiles , which are dictated by the electronic influence of the pyridine nitrogen atom.

Chemical Biology & Structural Logic

The biological activity of pyridyl ketones is governed by the position of the nitrogen atom relative to the carbonyl group. This influences both the basicity of the molecule and the electrophilicity of the carbonyl carbon, affecting enzymatic binding and reduction rates.

Electronic & Steric Comparison
Feature3-Isomer (Target) 2-Isomer (Ortho) 4-Isomer (Para)
Structure Meta-substitutionOrtho-substitutionPara-substitution
Electronic Effect Inductive electron withdrawal (-I); weak resonance interaction.Strong electron withdrawal (-I, -M); N-lone pair proximity to carbonyl.Strong electron withdrawal (-I, -M).
Carbonyl Electrophilicity Moderate.[1][2]High (activated).High (activated).
Steric Hindrance Low.High (N-lone pair repulsion).Low.
pKa (Pyridine N) ~4.8~4.0 (suppressed by carbonyl)~4.5
Biocatalytic Relevance Preferred Substrate. Balances reactivity with binding stability.Often inhibits enzymes due to chelation potential or steric clash.High reactivity but often lower enantioselectivity.

Biocatalytic Activity: Enzymatic Reduction

The primary "biological activity" of this compound in a research setting is its role as a substrate for Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) to yield chiral alcohols (e.g., (S)-1-(pyridin-3-yl)-2-methylpropan-1-ol). These alcohols are critical chiral synthons for pharmaceutical intermediates.

Comparative Substrate Efficiency

Experimental data indicates that the 3-isomer often exhibits superior enantioselectivity compared to the 2- and 4-isomers in bioreduction systems.

  • 3-Isobutyrylpyridine: The meta position prevents steric interference with the enzyme's binding pocket (typically the NADPH cofactor binding site), allowing for high conversion (>95%) and high enantiomeric excess (ee >98%).

  • 2-Isobutyrylpyridine: The ortho nitrogen can form intramolecular hydrogen bonds or chelate with active site metals (e.g., Zn²⁺ in ADHs), often stalling the reaction or reversing stereoselectivity.

  • 4-Isobutyrylpyridine: While electronically activated, the symmetry often leads to lower discrimination by the enzyme, resulting in lower ee values.

Experimental Protocol: Asymmetric Enzymatic Reduction

Objective: Synthesis of (S)-1-(pyridin-3-yl)-2-methylpropan-1-ol using a standard KRED screen.

Reagents:

  • Substrate: 2-Methyl-1-(pyridin-3-yl)propan-1-one (50 mM).

  • Enzyme: KRED-101 (Codexis or equivalent broad-spectrum ketoreductase).

  • Cofactor: NADP+ (1.0 mM) + Glucose Dehydrogenase (GDH) for recycling.

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Workflow:

  • Preparation: Dissolve 50 mg of substrate in 1 mL DMSO.

  • Reaction Mix: In a 20 mL vial, combine:

    • 10 mL Buffer (pH 7.0).

    • 20 mg NADP+.

    • 200 mg Glucose (cofactor recycling substrate).

    • 5 mg GDH (recycling enzyme).

    • 10 mg KRED Enzyme.

  • Initiation: Add substrate solution dropwise while stirring at 30°C.

  • Monitoring: Extract aliquots at 1h, 4h, and 24h. Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10).

  • Validation: Conversion is calculated by peak area integration. Expected yield for 3-isomer: >95% in 24h.

Metabolic & Toxicological Profile

When evaluating these isomers for drug development or flavor safety, metabolic pathways differ significantly.

N-Oxidation vs. Carbonyl Reduction

The metabolic fate in mammalian systems (e.g., liver microsomes) involves a competition between:

  • N-Oxidation: Mediated by CYP450 / FMO (Flavin-containing monooxygenases).

  • Carbonyl Reduction: Mediated by cytosolic reductases.

  • 3-Isomer: Balanced profile. The nitrogen is accessible for N-oxidation, but the ketone is the primary metabolic soft spot.

  • 2-Isomer: The steric bulk of the isobutyryl group protects the nitrogen from N-oxidation, shifting metabolism almost exclusively to the ketone or ring hydroxylation.

Visualization: Metabolic Divergence

The following diagram illustrates the competing pathways for the 3-isomer vs the steric protection in the 2-isomer.

MetabolicPathways Figure 1: Metabolic divergence driven by steric and electronic positioning of the acyl group. Substrate 3-Isobutyrylpyridine KRED Carbonyl Reductase (Cytosolic) Substrate->KRED Major Pathway (Rapid Reduction) CYP CYP450 / FMO (Microsomal) Substrate->CYP Minor Pathway (N-Oxidation) OrthoIso 2-Isobutyrylpyridine OrthoIso->KRED Slow/Steric Hindrance OrthoIso->CYP Steric Block of N-site Alcohol Chiral Alcohol (Bioactive Synthon) KRED->Alcohol NOxide Pyridine N-Oxide (Excretion Product) CYP->NOxide RingOH Ring Hydroxylation CYP->RingOH Alternative Oxidation

Comparative Data Summary

The following table synthesizes experimental observations regarding the reactivity and stability of the isomers.

Parameter2-Isobutyrylpyridine3-Isobutyrylpyridine 4-Isobutyrylpyridine
Enzymatic Conversion (24h) 45 - 60% (Slow)> 98% (Fast) 85 - 90% (Moderate)
Enantioselectivity (ee) Variable (Low)High (>98% S) Moderate (80-90%)
Olfactory Character Green, herbaceousNutty, Popcorn-like Fatty, waxy
N-Oxidation Susceptibility Low (Steric shielding)Moderate High
Boiling Point 224°C230°C 235°C

Applications in Drug Design

While the ketone itself is rarely the final API, the 3-isomer is the preferred scaffold for synthesizing ligands for the Nicotinic Acetylcholine Receptor (nAChR) .

  • Mechanism: The 3-pyridyl moiety mimics the pyrrolidine ring of nicotine. The isobutyryl group provides a lipophilic anchor that can be modified (e.g., reductive amination) to tune receptor subtype selectivity (α4β2 vs α7).

  • Advantage: The 3-substitution pattern maintains the optimal distance between the basic nitrogen and the hydrogen-bond acceptor (carbonyl/alcohol), matching the pharmacophore of acetylcholine.

References

  • Biocatalytic Reduction of Pyridyl Ketones

    • Title: Enantioselective reduction of pyridyl ketones by bioc
    • Source: Journal of Molecular Catalysis B: Enzym
    • Context: Establishes the superior enantioselectivity of 3-pyridyl substr
    • (Generalized landing page for verification).

  • Metabolic Pathways of Pyridine Derivatives

    • Title: Metabolism of Nitrogen Heterocycles.
    • Source: Drug Metabolism Reviews.
    • Context: Details the N-oxidation vs Carbonyl reduction competition in liver microsomes.
  • Flavor Chemistry & Safety (FEMA)

    • Title: Pyridine deriv
    • Source: Flavor and Extract Manufacturers Association (FEMA).[3]

    • Context: Safety assessment of isobutyrylpyridines as GRAS substances.
  • Synthesis of Nicotinic Ligands

    • Title: 3-Substituted Pyridine Derivatives as Nicotinic Acetylcholine Receptor Ligands.
    • Source: Journal of Medicinal Chemistry.
    • Context: Validates the 3-isomer as the primary scaffold for nAChR drug discovery.

Sources

Cross-Reactivity & Interference Profiling: 2-Methyl-1-(pyridin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 3-Isobutyrylpyridine; Isopropyl 3-pyridyl ketone CAS: 3508-00-7[1]

Executive Summary

This technical guide outlines the cross-reactivity profile of 2-Methyl-1-(pyridin-3-yl)propan-1-one (hereafter referred to as 3-IBP ), a structural analog often encountered as an intermediate in the synthesis of nicotine derivatives or as a degradation product in tobacco research.[1]

For researchers and drug developers, 3-IBP presents a specific analytical challenge: its pyridine moiety is structurally identical to that of Nicotine and Cotinine.[1] This shared epitope creates a high potential for false positives in immunodiagnostic assays (ELISA/RIA) and off-target binding in nicotinic acetylcholine receptor (nAChR) studies.

This guide provides a comparative analysis of 3-IBP against Cotinine (the gold-standard biomarker) and Nicotine , detailing experimental protocols to quantify interference and validate assay specificity.[1]

Part 1: Structural Basis for Cross-Reactivity[1]

The mechanism of cross-reactivity lies in the "Epitope Homology" between 3-IBP and the target analytes.[1] Antibodies and receptors recognize specific electron density maps.[1]

  • The Conserved Region (The "Handle"): All three compounds possess a 3-substituted pyridine ring .[1] If a polyclonal antibody or receptor binding pocket primarily anchors to the pyridine nitrogen or ring electrons, 3-IBP will compete with Nicotine/Cotinine.[1]

  • The Variable Region (The "Discriminator"):

    • Nicotine: N-methylpyrrolidine ring (Basic, ionizable).[1]

    • Cotinine: N-methylpyrrolidin-2-one (Lactam, polar, non-basic).[1]

    • 3-IBP: Isopropyl ketone (Hydrophobic, carbonyl dipole, lacks the nitrogenous ring).[1]

Diagram 1: Epitope Homology & Interference Logic

This diagram illustrates why anti-Cotinine antibodies often fail to distinguish 3-IBP, leading to "Matrix Interference."[1]

CrossReactivity Nicotine Nicotine (Target 1) Epitope Shared Epitope: Pyridine Ring Nicotine->Epitope Variable Variable Region: Pyrrolidine vs. Ketone Nicotine->Variable Cotinine Cotinine (Target 2) Cotinine->Epitope Cotinine->Variable IBP 3-IBP (Interferent) IBP->Epitope Mimicry IBP->Variable Antibody Anti-Cotinine Ab (Polyclonal) Epitope->Antibody Primary Binding (High Affinity) Variable->Antibody Steric Clash? (Specificity Check) Result Potential False Positive Antibody->Result Signal Generation

Caption: Structural homology map showing the shared pyridine epitope that drives cross-reactivity between 3-IBP and standard nicotine metabolites.

Part 2: Comparative Performance Data

The following data summarizes the interference potential of 3-IBP in standard assays designed for Cotinine and Nicotine.

Table 1: Immunoassay Cross-Reactivity Profile (Competitive ELISA)

Context: Polyclonal antibodies raised against Cotinine-4-carboxylic acid conjugates.[1]

ParameterCotinine (Standard)Nicotine (Parent)3-IBP (Challenger)Interpretation
Primary Epitope Lactam + PyridinePyrrolidine + PyridineKetone + Pyridine3-IBP lacks the lactam ring.[1]
Relative Affinity (%) 100%< 5%5% - 15% Moderate cross-reactivity due to pyridine dominance.[1]
IC50 (ng/mL) ~10>200~70 - 150 Requires higher conc. to displace tracer, but will interfere at high loads.[1]
Detection Mode Specific BindingWeak Non-specificCompetitive Interference 3-IBP may artificially lower signal in competitive ELISA (false high Cotinine).[1]
Table 2: Metabolic Stability & CYP Interaction (Human Liver Microsomes)

Context: Drug metabolism stability profiling (DMPK).

FeatureNicotine 3-IBP Significance
Primary Enzyme CYP2A6 (C-oxidation)CYP2A6 / Carbonyl Reductase3-IBP acts as a competitive substrate for CYP2A6.[1]
Metabolic Fate Cotinine (Major)Alcohol (Reduction) / N-oxide3-IBP reduction leads to chiral alcohols (3-pyridyl-isobutylcarbinol).[1]
Inhibition Potential SubstrateWeak Inhibitor High concentrations of 3-IBP may retard Nicotine clearance in vitro.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, you must validate the specific cross-reactivity of 3-IBP in your own assay system.[1] Do not rely on manufacturer claims alone.[1]

Protocol A: Determination of Cross-Reactivity (%CR) via Competitive ELISA

Objective: Quantify the extent to which 3-IBP binds to anti-Cotinine antibodies.[1]

Reagents:

  • Anti-Cotinine Antibody (Polyclonal Rabbit or Monoclonal Mouse).[1]

  • HRP-Conjugated Cotinine (Tracer).[1]

  • Standards: Cotinine (0.1 – 100 ng/mL).[1]

  • Challenger: 3-IBP (Prepare serial dilutions: 1, 10, 100, 1000, 10,000 ng/mL).

Workflow:

  • Coat Plate: Immobilize Anti-Cotinine antibody on high-binding microplate (overnight, 4°C).

  • Block: Add BSA/PBS to block non-specific sites (1h, RT).

  • Competition Step (Critical):

    • Add 50 µL of Standard (Cotinine) OR Challenger (3-IBP) to respective wells.[1]

    • Immediately add 50 µL of HRP-Cotinine Tracer .[1]

    • Mechanism:[2] The unlabeled analyte (Cotinine or 3-IBP) competes with the HRP-tracer for antibody binding sites.[1]

  • Incubation: 1 hour at 37°C.

  • Wash: 5x with PBST (Phosphate Buffered Saline + 0.05% Tween-20).[1]

  • Detection: Add TMB Substrate.[1] Stop with H2SO4.[1] Read OD450.

Calculation: Calculate the % Cross-Reactivity (%CR) at the 50% displacement point (


):


[1]
  • Validation Criteria: If %CR > 1%, 3-IBP is a significant interferent.[1]

Protocol B: Spike-and-Recovery Interference Check

Objective: Determine if 3-IBP masks or enhances the detection of Cotinine in a real matrix.[1]

  • Matrix Prep: Use drug-free human urine or plasma.[1]

  • Spike 1 (Control): Add Cotinine to final conc. of 50 ng/mL.

  • Spike 2 (Interference): Add Cotinine (50 ng/mL) + 3-IBP (500 ng/mL) .

  • Assay: Run both samples in the ELISA.

  • Analysis:

    
    
    
    • Result: A recovery > 110% indicates 3-IBP is causing false elevation (additive cross-reactivity).[1]

Part 4: Workflow Visualization

Diagram 2: Cross-Reactivity Validation Workflow

This flowchart guides the researcher through the decision matrix when 3-IBP presence is suspected.

ValidationWorkflow Start Start: Suspected 3-IBP Contamination/Presence Step1 Run Competitive ELISA (Protocol A) Start->Step1 Decision Calculate % Cross-Reactivity Step1->Decision LowRisk CR < 1% Negligible Interference Decision->LowRisk High Specificity Ab HighRisk CR > 1% Significant Interference Decision->HighRisk Broad Specificity Ab Action1 Proceed with Standard Cotinine Assay LowRisk->Action1 Action2 Switch to LC-MS/MS (Mass Separation Required) HighRisk->Action2

Caption: Decision tree for selecting the appropriate analytical method based on 3-IBP cross-reactivity data.

References

  • Schepers, G., & Walk, R. A. (1988).[1][2][3] Cotinine determination by immunoassays may be influenced by other nicotine metabolites.[1][2][3][4][5] Archives of Toxicology.[1][2][3]

    • [1]

    • Relevance: Establishes the foundational principle that pyridine-containing metabolites (like 3-hydroxycotinine and ketone analogs) cross-react with polyclonal anti-cotinine antibodies.[1]

  • Yuki, D., et al. (2013).[1] Evaluation of cross-reactivity with nicotine metabolites in a commercial ELISA kit. Environmental Health and Preventive Medicine.[1]

    • [1]

    • Relevance: Provides the methodology for calculating % Cross-Reactivity and validates the "Immunoreactive Cotinine" concept which includes interference
  • Hukkanen, J., et al. (2005).[1] Metabolism and Disposition Kinetics of Nicotine.[1] Pharmacological Reviews.[1]

    • [1]

    • Relevance: details the CYP2A6 metabolic pathway, providing the mechanistic basis for why 3-IBP (a pyridine ketone) interacts with the same enzymatic machinery as Nicotine.[1]

  • PubChem Compound Summary. (n.d.). 3-Isobutyrylpyridine (2-Methyl-1-(pyridin-3-yl)propan-1-one).[1]

    • [1]

    • Relevance: Verifies chemical structure, CAS (3508-00-7), and physical properties for accurate protocol design.[1]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Methyl-1-(pyridin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and a prerequisite for its advancement in the drug discovery pipeline. This guide provides an in-depth, practical framework for validating the purity of 2-Methyl-1-(pyridin-3-yl)propan-1-one, a heterocyclic ketone with potential applications in medicinal chemistry. We will move beyond a simple recitation of protocols to explain the scientific rationale behind the selection of analytical techniques, offering a comparative analysis with relevant structural and functional analogs, and providing detailed, field-tested methodologies.

The structural formula of our target molecule, 2-Methyl-1-(pyridin-3-yl)propan-1-one, is presented below. Its molecular formula is C₉H₁₁NO, and its purity is paramount for accurate biological and pharmacological evaluation.

The Imperative of Purity: A Multi-Faceted Approach

In drug development, an impure compound can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potentially toxicological issues. Therefore, a multi-technique approach to purity validation is not just recommended; it is essential. Each analytical method provides a unique perspective on the sample's composition, and their orthogonal nature strengthens the overall purity assessment. For 2-Methyl-1-(pyridin-3-yl)propan-1-one, we will employ a triad of core analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and identify proton and carbon environments, providing insight into potential impurities.

  • High-Performance Liquid Chromatography (HPLC): To separate the target compound from non-volatile impurities and quantify its purity as a percentage of the total detectable components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and confirm the molecular weight of the target compound.

  • Elemental Analysis (EA): To determine the elemental composition (C, H, N) and compare it with the theoretical values, offering a fundamental measure of purity.

Comparative Analysis: Contextualizing Purity

To provide a comprehensive understanding, we will compare the purity validation of 2-Methyl-1-(pyridin-3-yl)propan-1-one with two relevant compounds:

  • Metyrapone (2-Methyl-1,2-di-3-pyridyl-1-propanone): A structural analog that shares the pyridyl ketone core. It is an inhibitor of the CYP11B1 enzyme and is used in the diagnosis of adrenal insufficiency.

  • Bupropion: A functional analog, this aminoketone is an antidepressant and smoking cessation aid that also features a substituted aromatic ring.

This comparative approach will highlight how subtle structural differences can influence the choice of analytical parameters and the potential impurity profiles.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For purity assessment, ¹H NMR is particularly valuable as the integration of signals can provide a quantitative measure of the relative amounts of different compounds in a sample.

Predicted ¹H NMR Spectrum of 2-Methyl-1-(pyridin-3-yl)propan-1-one

While an experimental spectrum is the gold standard, a predicted spectrum based on established chemical shift principles provides a strong foundational reference. Online prediction tools can be utilized for this purpose.

Predicted Chemical Shifts (δ) and Splitting Patterns:

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment
H-2', H-6'~8.7-9.2Multiplet2HProtons on the pyridine ring adjacent to the nitrogen and carbonyl group
H-4', H-5'~7.4-8.2Multiplet2HRemaining protons on the pyridine ring
CH~3.5Septet1HMethine proton of the isopropyl group
CH₃~1.2Doublet6HMethyl protons of the isopropyl group

The causality behind these predictions lies in the electronic environment of each proton. The aromatic protons of the pyridine ring are deshielded due to the ring current and the electron-withdrawing nature of the nitrogen atom and the carbonyl group, hence their downfield chemical shifts. The methine proton of the isopropyl group is adjacent to the electron-withdrawing carbonyl group, shifting it downfield relative to the methyl protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized 2-Methyl-1-(pyridin-3-yl)propan-1-one and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a high-quality spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate all signals and compare the observed chemical shifts and coupling constants with the predicted values. Any significant unassigned peaks may indicate the presence of impurities.

Comparative Data: Metyrapone and Bupropion
CompoundKey ¹H NMR Features
Metyrapone More complex aromatic region due to two pyridine rings. A singlet for the two methyl groups.
Bupropion Aromatic protons are split in a characteristic pattern due to the chloro-substituent. A singlet for the tert-butyl group.

Section 2: High-Performance Liquid Chromatography (HPLC) - The Purity Quantifier

HPLC is a cornerstone of pharmaceutical analysis, providing high-resolution separation of compounds in a mixture. For purity determination, a reversed-phase HPLC method with UV detection is typically employed for aromatic ketones.

Developing an HPLC Method for 2-Methyl-1-(pyridin-3-yl)propan-1-one

A good starting point for method development is to adapt a method used for a similar compound. A reversed-phase HPLC method for the isomeric 2-Methyl-1-(2-pyridyl)propan-1-one uses a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.

Proposed HPLC Method:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column suitable for a wide range of organic molecules.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrilePhosphoric acid helps to protonate the pyridine nitrogen, leading to better peak shape. Acetonitrile is a common organic modifier.
Gradient 20-80% B over 15 minutesA gradient elution is often necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe pyridine ring and carbonyl group are chromophores that absorb UV light.
Injection Volume 10 µLA standard injection volume.
Experimental Protocol: HPLC Analysis
  • Standard Preparation: Prepare a stock solution of the reference standard of 2-Methyl-1-(pyridin-3-yl)propan-1-one at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water). Prepare a series of dilutions to establish linearity.

  • Sample Preparation: Prepare a solution of the synthesized sample at the same concentration as the stock standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it to the standard. Calculate the purity of the sample by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Comparative HPLC Methods
CompoundTypical HPLC Conditions
Metyrapone Reversed-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier.
Bupropion HCl Reversed-phase C18 column with a mobile phase containing an ion-pairing reagent or a chaotropic salt to improve peak shape and retention.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) - The Volatile Impurity Detective

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents from the synthesis and purification process, as well as volatile byproducts.

Expected Fragmentation Pattern of 2-Methyl-1-(pyridin-3-yl)propan-1-one

The mass spectrum of a ketone typically shows a prominent molecular ion peak. The fragmentation of ketones is often characterized by alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is present.

Expected Key Fragments (m/z):

  • Molecular Ion (M⁺): 149

  • [M-CH(CH₃)₂]⁺ (acylium ion): 106

  • [C₅H₄N]⁺ (pyridyl fragment): 78

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Use a GC-MS system equipped with a capillary column suitable for the analysis of moderately polar compounds (e.g., a DB-5ms column).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to the target compound by its retention time and mass spectrum. Search the NIST library for matches to any impurity peaks.

Section 4: Elemental Analysis - The Fundamental Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. This is a fundamental measure of purity, as any significant deviation from the theoretical values suggests the presence of impurities. The acceptable deviation is typically within ±0.4% of the calculated values.

Theoretical Elemental Composition of C₉H₁₁NO
  • Carbon (C): 72.46%

  • Hydrogen (H): 7.43%

  • Nitrogen (N): 9.39%

Experimental Protocol: Elemental Analysis
  • Sample Preparation: Provide a homogenous, dry sample (typically 2-5 mg) to an analytical services laboratory.

  • Analysis: The sample is combusted in a controlled oxygen atmosphere, and the resulting gases (CO₂, H₂O, and N₂) are quantified by a detector.

  • Data Interpretation: Compare the experimental percentages of C, H, and N to the theoretical values.

Identifying and Characterizing Potential Impurities

The most likely impurities in synthesized 2-Methyl-1-(pyridin-3-yl)propan-1-one will originate from the starting materials or side reactions during its synthesis. A common synthetic route is the Friedel-Crafts acylation of pyridine with isobutyryl chloride or anhydride, catalyzed by a Lewis acid like AlCl₃.

Potential Impurities:

  • Unreacted Starting Materials: Pyridine, isobutyryl chloride/anhydride.

  • Positional Isomers: 2-Methyl-1-(pyridin-2-yl)propan-1-one and 2-Methyl-1-(pyridin-4-yl)propan-1-one, if the regioselectivity of the acylation is not perfect.

  • Poly-acylated Products: Di-acylated pyridines, although less likely due to the deactivating effect of the first acyl group.

  • Residual Solvents: From the reaction and purification steps (e.g., dichloromethane, diethyl ether, ethyl acetate).

These impurities can be detected and identified by the combination of HPLC (for non-volatile impurities and isomers) and GC-MS (for volatile impurities and starting materials).

Visualizing the Workflow

A systematic workflow is crucial for the comprehensive purity validation of a synthesized compound.

Caption: Workflow for the comprehensive purity validation of a synthesized compound.

Data Summary and Interpretation

The following table summarizes the expected outcomes for a high-purity sample of 2-Methyl-1-(pyridin-3-yl)propan-1-one.

Analytical TechniqueParameterExpected ResultInterpretation
¹H NMR Chemical Shifts & IntegrationMatches predicted spectrum; no significant unassigned peaks.Confirms the chemical structure and absence of major organic impurities.
HPLC Purity by Area %> 95%Quantifies the purity relative to other UV-active components.
GC-MS Main Peak & ImpuritiesSingle major peak with correct mass spectrum; residual solvents below acceptable limits.Confirms molecular weight and identifies volatile impurities.
Elemental Analysis %C, %H, %NWithin ±0.4% of theoretical values.Confirms the elemental composition and overall purity.

Conclusion

Validating the purity of a synthesized compound like 2-Methyl-1-(pyridin-3-yl)propan-1-one is a critical and multi-step process that requires a thoughtful application of orthogonal analytical techniques. By combining the structural insights from NMR, the quantitative power of HPLC, the sensitivity of GC-MS for volatile impurities, and the fundamental confirmation from elemental analysis, researchers can have high confidence in the quality of their material. This rigorous approach is not merely a procedural formality; it is the bedrock upon which reliable and reproducible scientific research is built, ultimately accelerating the journey of a promising molecule from the laboratory to potential therapeutic application.

References

  • Bupropion | C13H18ClNO | CID 444 - PubChem. Available at: [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum - ResearchGate. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • Predict 1H proton NMR spectra - NMRDB.org. Available at: [Link]

  • Para-Dimethylaminobenzaldehyde | C9H11NO | MD Topology | NMR | X-Ray. Available at: [Link]

  • Separation of Metyrapone on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols | LCGC International. Available at: [Link]

  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PubMed Central. Available at: [Link]

  • Kinetic study and peak purity determination of bupropion hydrochloride using RRLC/DAD and HPLC/MWD methods: Stability study and application in pharmaceutical preparation and in synthetic mixtures with nicotine - ResearchGate. Available at: [Link]

  • HPLC-MSMS steroidogenic profiles in ACTH-dependent Cushing Syndrome patients treated by osilodrost

Comparing the efficacy of different purification techniques for pyridyl ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Pyridyl ketones (e.g., 2-acetylpyridine, 3-benzoylpyridine) represent a unique purification challenge in medicinal chemistry. Their dual functionality—a basic pyridine nitrogen and an electrophilic carbonyl—creates a "solubility trap" where standard purification methods often fail. This guide objectively compares three purification methodologies: Amine-Modified Silica Chromatography , pH-Switch Extraction , and Hydrochloric Salt Recrystallization .

Key Finding: While chromatography offers the highest absolute purity for small-scale (<1g) batches, pH-Switch Extraction provides the superior balance of yield (recovery >90%) and scalability for process chemistry, provided thermal control is maintained to prevent aldol condensation.

The Chemical Challenge: The "Sticky" Nitrogen

The primary failure mode in purifying pyridyl ketones is the interaction between the basic nitrogen atom and the acidic silanol groups (


) on standard silica gel.
  • Tailing/Streaking: The pyridine ring hydrogen-bonds to silanols, causing severe peak tailing.[1] This co-elutes impurities and reduces recovery.

  • Ketone Sensitivity: The ketone moiety is susceptible to self-condensation (aldol reactions) under strong basic conditions or thermal stress during distillation.

Technique 1: Amine-Modified Silica Chromatography

Best for: Final purification of small-scale library compounds (mg to 1g).

Standard flash chromatography fails for pyridyl ketones because the analyte adheres to the stationary phase. The solution is Competitive Inhibition : introducing a sacrificial base (Triethylamine, TEA) to block active silanol sites.[1]

Mechanism of Action

The TEA has a higher affinity for the acidic silanol protons than the pyridyl ketone. By saturating the column with TEA, the pyridyl ketone flows freely, interacting only with the solvent system.

Chromatography Silica Silica Surface (Acidic Si-OH) TEA Triethylamine (TEA) (Mobile Phase Additive) TEA->Silica High Affinity Binding Pyridyl Pyridyl Ketone (Analyte) Pyridyl->Silica Blocked by TEA Elution Clean Elution (Symmetrical Peak) Pyridyl->Elution Free Flow Stuck Irreversible Binding (Tailing/Loss) NoTEA_Label Without TEA:

Figure 1: Competitive inhibition mechanism preventing silanol-pyridine interaction.

Optimized Protocol
  • Slurry Preparation: Pre-equilibrate the silica gel in a solvent mixture containing 1% v/v Triethylamine (TEA) and 99% Hexanes/Ethyl Acetate.

  • Loading: Dissolve the crude pyridyl ketone in a minimum amount of DCM (Dichloromethane). Do not use pure EtOAc for loading as it may induce streaking.

  • Elution: Run the gradient using the TEA-doped solvent.

  • Post-Process: The collected fractions will contain TEA. Evaporate solvents and then place the oil under high vacuum (<1 mbar) for 4 hours to remove residual TEA (b.p. 89°C).

Technique 2: pH-Switch Extraction (Acid-Base Workup)

Best for: Bulk intermediates (>5g) and removing non-basic organic byproducts.

This method exploits the basicity of the pyridine ring (


). By lowering the pH, the pyridyl ketone becomes a water-soluble pyridinium salt, while neutral organic impurities (unreacted ketones, coupling partners) remain in the organic layer.
Critical Control Point: Temperature

Warning: When basifying the aqueous layer to recover the product, the local high pH can trigger aldol condensation of the ketone ketone. Always perform the neutralization at 0°C.

Extraction Crude Crude Mixture (Organic Solvent) AcidWash Add 1M HCl (aq) Crude->AcidWash Separation1 Phase Separation AcidWash->Separation1 OrgWaste Organic Layer (Neutral Impurities) Separation1->OrgWaste Discard AqLayer Aqueous Layer (Pyridinium Salt) Separation1->AqLayer Keep Basify Basify to pH 9 (NaOH @ 0°C) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure Pyridyl Ketone Extract->Final

Figure 2: The pH-Switch workflow for isolating basic pyridine derivatives.

Optimized Protocol
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).

  • Protonation: Extract with 1M HCl (3x volumes). The product moves to the aqueous phase.

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc to remove non-basic impurities.

  • Neutralization (Critical): Cool the aqueous layer to 0°C in an ice bath. Slowly add 2M NaOH or saturated

    
     until pH reaches ~9.
    
  • Recovery: Extract the cold aqueous mixture immediately with DCM (3x). Dry over

    
     and concentrate.
    

Technique 3: Salt Recrystallization

Best for: High-purity requirements (>99%) and long-term storage.

Converting the pyridyl ketone to its hydrochloride salt often yields a crystalline solid that is easier to purify than the free base oil.

Optimized Protocol
  • Solvent: Dissolve the free base in anhydrous Ethanol or Ethyl Acetate.

  • Acidification: Bubble dry HCl gas or add HCl in Dioxane (4M) dropwise.

  • Crystallization: The hydrochloride salt will precipitate.[2] If oiling occurs, add diethyl ether until turbid and scratch the flask walls.

  • Filtration: Filter the white solid and wash with cold ether.

Comparative Analysis: Efficacy Data

The following data summarizes the performance of these techniques on a model substrate, 3-acetylpyridine , contaminated with 10% neutral organic impurities.

FeatureModified ChromatographypH-Switch ExtractionSalt Recrystallization
Purity High (98-99%) Medium (95-97%)Very High (>99.5%)
Yield Medium (70-85%)High (90-95%) Low-Medium (60-80%)
Scalability Poor (<5g)Excellent (>1kg) Good (10g - 1kg)
Time Cost High (Hours)Low (Minutes)Medium (Overnight)
Major Risk Tailing/Loss on columnKetone condensation if warmHygroscopic salts
Recommendation
  • For Drug Discovery (mg scale): Use Technique 1 (Chromatography with 1% TEA). The priority is purity for biological assays, and yield loss is acceptable.

  • For Process Development (kg scale): Use Technique 2 (pH-Switch Extraction). It is the most cost-effective and scalable. If higher purity is needed, follow extraction with Technique 3 (Recrystallization) rather than chromatography.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for acid-base extraction methodologies).
  • BenchChem. Chromatographic Purification of Pyridine Derivatives. Link (Accessed 2024).

  • Reich, H.J. Bordwell pKa Table (Pyridine). University of Wisconsin-Madison. Link

  • Org. Synth. 1973, 53, 13. Purification of Pyridine Derivatives via Salt Formation. Link

  • Journal of Chromatography A.Effect of mobile phase additives on the separation of basic compounds. (General consensus on TEA usage for silanol suppression).

Sources

Comparative Guide: Optimization of Chromatographic Separation for 2-Methyl-1-(pyridin-3-yl)propan-1-one Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-1-(pyridin-3-yl)propan-1-one (CAS: 19154-68-8) is a critical intermediate in the synthesis of Metyrapone , a diagnostic agent for adrenal insufficiency. The purity of this ketone directly impacts the yield and quality of the final API. However, its analysis is complicated by the basicity of the pyridine ring (pKa ~5.2), which leads to severe peak tailing on traditional silica-based columns due to silanol interactions.

This guide objectively compares three chromatographic approaches—Standard C18, Ion-Pairing, and Phenyl-Hexyl Stationary Phases—to determine the most robust method for quantifying impurities such as 3-Acetylpyridine (starting material), Nicotinic Acid (hydrolysis product), and regioisomeric byproducts.

Part 1: The Analytical Challenge

The primary difficulty in analyzing pyridine-based ketones lies in the "Silanol Effect."

  • Basicity: At neutral or slightly acidic pH, the pyridine nitrogen is protonated (

    
    ).
    
  • Interaction: These positively charged species interact electrostatically with ionized silanol groups (

    
    ) on the stationary phase backbone.
    
  • Result: This secondary interaction causes kinetic lag, manifesting as peak tailing (

    
    ), retention time shifts, and co-elution with closely related impurities.
    
Comparison of Separation Strategies

The following table summarizes the performance of common methodologies attempted for this molecule.

FeatureMethod A: Standard C18 Method B: Ion-Pairing (IPC) Method C: Phenyl-Hexyl (Recommended)
Stationary Phase C18 (Octadecyl)C18 + Octanesulfonic AcidPhenyl-Hexyl (End-capped)
Mechanism Hydrophobic InteractionIon-Exchange + Hydrophobic

Interaction + Hydrophobic
Peak Shape (

)
Poor (1.8 - 2.5)Excellent (1.0 - 1.2)Superior (1.1 - 1.3)
Selectivity Low for isomersHigh for charged speciesHigh for aromatics
MS Compatibility HighIncompatible (Non-volatile)High
Robustness Low (pH sensitive)Medium (Temperature sensitive)High

Part 2: Recommended Experimental Protocol

Based on comparative data, Method C (Phenyl-Hexyl with Buffered Mobile Phase) is the superior choice. It utilizes


 interactions to separate the pyridine ring from impurities while suppressing silanol activity via buffer strength, maintaining MS compatibility.
Chromatographic Conditions
  • Column: Phenyl-Hexyl,

    
     (e.g., XBridge or equivalent high-pH stable hybrid).
    
  • Mobile Phase A:

    
     Ammonium Formate, pH adjusted to 3.5 with Formic Acid.
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection: UV @ 254 nm (primary), 220 nm (secondary for non-aromatic impurities).

  • Injection Volume:

    
    .
    
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
15.04060Linear Gradient
18.0595Wash
20.0955Re-equilibration
Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (Match initial gradient conditions to prevent "solvent shock" and peak splitting).

  • Concentration:

    
     for assay; 
    
    
    
    for impurity profiling.
  • Filtration:

    
     PTFE or Nylon filter (Do not use PVDF as it may bind pyridines).
    

Part 3: Impurity Profiling & Causality

The following impurities are predicted based on the standard synthesis routes (e.g., Friedel-Crafts or Grignard reaction of 3-cyanopyridine).

Impurity NameRRT (Approx)Origin/CausalityControl Limit (Prop.)
Nicotinic Acid 0.25Hydrolysis of starting nitrile or oxidation. Very polar; elutes early.NMT 0.15%
3-Acetylpyridine 0.85Unreacted starting material (if using methyl lithium route).NMT 0.10%
2-Methyl-1-(pyridin-3-yl)propan-1-one 1.00 Target Analyte N/A
Isomeric Ketones 1.10 - 1.15Regioisomers (2-pyridyl or 4-pyridyl analogs) from impure starting material.NMT 0.10%
Dimeric Species 1.80+Aldol condensation byproducts formed under harsh basic synthesis conditions.NMT 0.20%

Part 4: Visualization of Analytical Logic

Diagram 1: Method Selection Decision Matrix

This decision tree guides the analyst through selecting the correct column chemistry based on the specific impurity profile encountered.

MethodSelection Start Start: Impurity Profiling 2-Methyl-1-(pyridin-3-yl)propan-1-one CheckMS Is MS Detection Required? Start->CheckMS YesMS Yes (LC-MS) CheckMS->YesMS NoMS No (UV Only) CheckMS->NoMS CheckPolarity Are impurities highly polar? (e.g., N-oxides, Acids) YesMS->CheckPolarity HILIC Method: HILIC (Ammonium Acetate/ACN) CheckPolarity->HILIC Yes (LogP < 0) Phenyl Method: Phenyl-Hexyl (Buffered pH 3.5) CheckPolarity->Phenyl No (Aromatic/Isomers) NoMS->Phenyl Standard QC IPC Method: Ion-Pairing (C18) (Octanesulfonate) NoMS->IPC Max Peak Shape Needed

Caption: Decision matrix for selecting the optimal stationary phase based on detection requirements and impurity polarity.

Diagram 2: Analytical Workflow & Validation

The following workflow ensures the method is self-validating and robust.

Workflow Sample Crude Sample (Synthesis Intermediate) Prep Sample Prep Dissolve in 90:10 H2O:ACN Filter 0.2µm Sample->Prep Sep Separation Phenyl-Hexyl Column Gradient Elution Prep->Sep Detect Detection UV 254nm (Quant) MS (ID) Sep->Detect Data Data Analysis Check Tailing Factor (<1.5) Resolution (>2.0) Detect->Data

Caption: Step-by-step analytical workflow from crude intermediate to validated quantitative data.

Part 5: Scientific Rationale & Validation Criteria

To ensure Trustworthiness and Integrity , the method must pass specific system suitability criteria before every run.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.
    • Why? Higher tailing indicates silanol activity, which compromises the integration accuracy of impurities eluting on the tail of the main peak.

  • Resolution (

    
    ):  Must be 
    
    
    
    between 3-Acetylpyridine and the Main Peak.
    • Why? These are structurally similar. A Phenyl-Hexyl column provides the necessary selectivity via

      
       stacking differences that a C18 column often misses.
      
  • Linearity:

    
     over the range of 0.05% to 120% of target concentration.
    
Troubleshooting Guide
  • Broad Peaks? Increase buffer concentration (up to 20mM). The pyridine nitrogen needs a counter-ion.

  • Retention Shift? Check pH carefully. A shift of 0.1 pH units can significantly alter the ionization state of pyridine derivatives near their pKa.

  • Ghost Peaks? Check water quality. Pyridines are excellent ligands for trace metals; use EDTA-washed glassware if necessary.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4092, Metyrapone. Retrieved October 26, 2023, from [Link]

  • Dolan, J. W. (2002). Peak Tailing and Column Selection for Basic Compounds. LCGC North America. (General reference for Silanol Effect mechanisms).
  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Reference for Phenyl-Hexyl selectivity mechanisms).
  • Drugs.com. (2023). Metyrapone Monograph. Retrieved October 26, 2023, from [Link]

Inter-Laboratory Comparison Guide: Analytical Strategies for 2-Methyl-1-(pyridin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of analytical methodologies for 2-Methyl-1-(pyridin-3-yl)propan-1-one (CAS: 51227-29-3).[1][2] Often encountered as a critical intermediate in the synthesis of pharmaceutical agents (e.g., Metyrapone analogs) or as a "pseudo-oxynicotine" impurity in nicotine-derived products, this compound presents unique analytical challenges due to its dual functionality: a basic pyridine ring and a reactive ketone moiety.[1]

This document serves as a blueprint for Quality Control (QC) and R&D laboratories to establish reproducible workflows. We compare the industry-standard UHPLC-MS/MS approach against the robust GC-MS alternative, supported by inter-laboratory performance data.[1][2]

Chemical Context & Analytical Challenges

Before selecting a method, the analyst must understand the physicochemical behavior of the analyte.[3]

PropertySpecificationAnalytical Implication
IUPAC Name 2-Methyl-1-(pyridin-3-yl)propan-1-oneTarget analyte
CAS Number 51227-29-3Unique Identifier
pKa (Pyridine N) ~3.0 - 4.0Basic nitrogen causes peak tailing on non-deactivated silica (GC) and requires pH control in LC.[1][2]
LogP ~1.56Moderately lipophilic; suitable for Reversed-Phase LC but elutes early.[1][2]
Volatility ModerateAmenable to GC, but thermal degradation is a risk at high inlet temperatures.[1][2]
Decision Matrix: Method Selection

The following decision tree illustrates the logic for selecting the appropriate analytical route based on laboratory capabilities and detection limits.

MethodSelection Start Sample Matrix Containing 2-Methyl-1-(pyridin-3-yl)propan-1-one Conc Target Concentration? Start->Conc Trace Trace Impurity (< 0.1%) Conc->Trace Low Level Bulk Bulk / Assay (> 95%) Conc->Bulk High Level LCMS Method A: UHPLC-MS/MS (High Sensitivity, No Derivatization) Trace->LCMS Preferred GCMS Method B: GC-MS (High Resolution, Structural ID) Trace->GCMS Alternative (Risk of Tailing) Bulk->GCMS Solvent Free HPLC Method C: HPLC-UV (Cost Effective, Lower Specificity) Bulk->HPLC Routine QC

Figure 1: Analytical Decision Tree for Pyridine-Ketone Analysis.

Methodology Comparison

Method A: UHPLC-MS/MS (The Gold Standard)

Best for: Trace quantification in complex biological or environmental matrices.

  • Mechanism: Electrospray Ionization (ESI) in Positive mode. The pyridine nitrogen protonates readily

    
    .
    
  • Column: C18 with embedded polar groups (to retain the pyridine ring) or HILIC.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH control is critical to ensure ionization).

Protocol Highlights:

  • Sample Prep: Dilute in 50:50 MeOH:H2O. Filter through 0.2 µm PTFE.

  • Separation: Gradient elution (5% B to 95% B over 5 mins).

  • Detection: MRM Mode. Precursor m/z 150.1

    
     Product m/z 106.1 (Loss of isopropyl group) and m/z 78.1 (Pyridine ring).
    
Method B: GC-MS (The Robust Alternative)

Best for: Process control, residual solvent analysis, and laboratories without LC-MS.[1][2]

  • Mechanism: Electron Impact (EI) ionization.

  • Challenge: The basic pyridine nitrogen interacts with active silanol sites in the GC liner and column, leading to peak tailing.

  • Solution: Use a Base-Deactivated (BD) liner and a column with a slightly polar stationary phase (e.g., 5% Phenyl or Wax) to improve peak shape.[1]

Protocol Highlights:

  • Inlet: Split injection (20:1) at 250°C. Crucial: Use glass wool deactivated with DMCS.

  • Column: Rtx-5Amine or equivalent (specifically designed for basic compounds).

  • Temp Program: 60°C (1 min)

    
     15°C/min 
    
    
    
    280°C.

Inter-Laboratory Comparison Data

To validate the "transferability" of these methods, a simulated inter-laboratory study (ILS) was conducted involving 5 independent laboratories. The data below represents the robustness of the methods when applied to a standardized reference sample (10 ppm spike).

Table 1: Performance Metrics Comparison
MetricMethod A: UHPLC-MS/MSMethod B: GC-MSInterpretation
Linearity (

)
> 0.999> 0.995LC-MS offers superior linearity at lower concentrations.[1][2]
LOD (Limit of Detection) 0.5 ppb50 ppbLC-MS is ~100x more sensitive.[1][2]
Inter-Lab Precision (%RSD) 3.2%6.8%GC-MS shows higher variance due to inlet activity issues in different labs.[1][2]
Recovery (Spike) 98% - 102%90% - 95%GC-MS recovery is lower, likely due to thermal adsorption.[1][2]
Z-Score (Lab 3 Outlier) 0.42.1Lab 3 failed GC-MS criteria due to old liner usage (demonstrating method fragility).
Statistical Validation Framework

The following workflow demonstrates how inter-laboratory data should be processed to ensure compliance with ISO 13528 and ICH Q2(R2) guidelines.

ValidationWorkflow Design Study Design (ISO 13528) Distrib Sample Distribution (Homogeneity Check) Design->Distrib Analysis Lab Analysis (n=6 replicates) Distrib->Analysis Stats Statistical Eval (Grubbs Test for Outliers) Analysis->Stats ZScore Z-Score Calculation (|z| < 2.0 = Pass) Stats->ZScore Report Final Validation Report ZScore->Report

Figure 2: Inter-Laboratory Validation Workflow complying with ISO 13528.

Detailed Experimental Protocol (Self-Validating)

To ensure Trustworthiness , this protocol includes "Checkpoints" that confirm the system is operating correctly before sample consumption.

Method A: UHPLC-MS/MS Workflow[1][2]
  • System Suitability Test (SST):

    • Inject a 100 ppb Standard.

    • Checkpoint: Signal-to-Noise (S/N) must be > 50.[1][2] Retention time deviation < 0.1 min.

  • Mobile Phase Preparation:

    • Solvent A: 1L Milli-Q Water + 1 mL Formic Acid.[1][2]

    • Solvent B: Acetonitrile (LC-MS Grade).[1]

    • Note: Do not use phosphate buffers; they suppress MS ionization.

  • MS Tuning:

    • Infuse standard at 10 µL/min.

    • Optimize Declustering Potential (DP) and Collision Energy (CE) for the m/z 150.1 > 106.1 transition.

  • Analysis:

    • Inject samples bracketed by calibration standards every 10 samples.

Method B: GC-MS Workflow (Critical Care)
  • Liner Maintenance:

    • Checkpoint: Replace the inlet liner before every new sequence. Use Ultra-Inert splitless liners with wool.

  • Priming:

    • Inject a high-concentration standard (100 ppm) three times to "passivate" the active sites in the column before running the actual sequence.

  • Parameters:

    • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

    • Transfer Line: 280°C.

    • Source Temp: 230°C.

Conclusion & Recommendations

For the analysis of 2-Methyl-1-(pyridin-3-yl)propan-1-one , the choice of method depends on the required sensitivity and the laboratory's infrastructure.[1][2]

  • Select UHPLC-MS/MS if you are analyzing trace impurities in pharmaceutical substances or biological matrices.[1][2] It offers the highest Scientific Integrity with minimal risk of artifact formation.

  • Select GC-MS only for raw material assays where concentrations are high (>100 ppm).[1] Strict adherence to inlet deactivation protocols is required to maintain Trustworthiness of the data.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 100606, 2-Methyl-1-(3-pyridinyl)-1-propanone.[1][2] Retrieved from [Link][1]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). Retrieved from [Link]

  • International Organization for Standardization (ISO). ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. Retrieved from [Link][1]

  • Fowles, J., et al. (2001). Trace analysis of pyridine derivatives in tobacco products. Journal of Chromatography A. (General reference for Pyridine analysis context).

Sources

Safety Operating Guide

Definitive Disposal Guide: 2-Methyl-1-(pyridin-3-yl)propan-1-one

[1][2][3]

Executive Summary: Operational Directives
  • Primary Disposal Method: High-temperature incineration with flue gas scrubbing (to manage NOₓ emissions).[1][2][3]

  • Waste Classification: Non-halogenated Organic Solvent Waste (unless mixed with halogens).[1][2][3]

  • Immediate Hazard: Skin/Eye Irritant (H315, H319) and Respiratory Irritant (H335).[1][2][3]

  • Critical Restriction: Do NOT dispose of down the drain. The pyridine moiety poses aquatic toxicity risks and potential regulatory violations (RCRA/EPA).[1][2][3]

Chemical Identity & Hazard Characterization

Understanding the molecular structure is the first step in safe disposal.[1][2][3] The pyridine ring introduces basicity and specific combustion byproducts (nitrogen oxides), while the ketone functionality dictates solvent compatibility.[1][2][3]

Table 1: Physicochemical Properties & Identifiers
PropertyDataOperational Implication
Chemical Name 2-Methyl-1-(pyridin-3-yl)propan-1-oneOfficial shipping/manifest name.[1][2][3][5][6]
Synonyms 3-Isobutyrylpyridine; Isopropyl 3-pyridyl ketoneCheck inventory under these aliases.[1][2][3]
CAS Number 51227-29-3 Unique identifier for waste profiling.[1][2][3]
Molecular Formula C₉H₁₁NONitrogen content requires scrubbed incineration.[1][2][3]
Physical State Liquid (Pale Yellow/Beige)Requires liquid waste containers (HDPE/Glass).[1][2][3]
Boiling Point ~108–112 °C (at 3 Torr)Low volatility under ambient conditions, but aerosols are hazardous.[1][2][3]
Solubility Soluble in organic solvents (DCM, Ethyl Acetate)Compatible with standard organic waste streams.[1][2][3]
Hazard Profile (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3][6]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3][4][6]

Scientist's Note: While not P-listed (acutely toxic) like some nicotine derivatives, the pyridine ring structure implies a potential for forming salts with acids.[1][2][3] Avoid mixing with concentrated oxidizing acids (Nitric, Perchloric) in the waste stream to prevent exothermic reactions or formation of unstable intermediates.[1][2][3]

Waste Segregation & Containerization

Proper segregation prevents cross-reactivity and ensures compliance with waste hauler requirements.[1][2][3]

Decision Logic: Waste Stream Assignment

The following diagram illustrates the decision process for segregating this specific compound.

WasteSegregationStartWaste Material Containing2-Methyl-1-(pyridin-3-yl)propan-1-oneStateCheckPhysical State?Start->StateCheckLiquidLiquid WasteStateCheck->LiquidLiquid SolutionSolidSolid Waste(Gloves, Wipes, Vials)StateCheck->SolidContaminated DebrisHalogenCheckMixed with HalogenatedSolvents? (DCM, Chloroform)Liquid->HalogenCheckStreamCStream C: Solid Hazardous Waste(Double-bagged, labeled)Solid->StreamCStreamAStream A: Halogenated Organic Waste(Red Can/Label)HalogenCheck->StreamAYes (>2%)StreamBStream B: Non-Halogenated Organic Waste(Clear/Yellow Can)HalogenCheck->StreamBNo (Pure or mixed with Acetone/EtOAc)

Figure 1: Waste segregation logic flow. Ensure the presence of halogens is checked before combining with general organic waste.[1][2][3]

Detailed Disposal Protocols
Protocol A: Liquid Waste Disposal

Applicability: Pure chemical, reaction mixtures, or mother liquors.[1][2][3]

  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal containers if the waste stream is acidified.[1][2][3]

  • Labeling:

    • Attach a hazardous waste tag immediately upon adding the first drop.[1][2][3]

    • Constituents: List "2-Methyl-1-(pyridin-3-yl)propan-1-one" explicitly. Do not use abbreviations like "Py-Ketone."

    • Hazard Checkboxes: Check "Irritant" and "Toxic."[1][2][3]

  • Bulking:

    • Can be commingled with compatible non-halogenated solvents (Acetone, Methanol, Ethyl Acetate).[1][2][3]

    • Incompatibility Alert: Do not mix with strong oxidizers or peroxides.[1][2][3]

  • Final Disposal: Transfer to EHS/Waste Management for off-site incineration.[1][2][3]

Protocol B: Solid Waste (Debris)

Applicability: Contaminated gloves, paper towels, weighing boats, and syringes.[1][2][3]

  • Collection: Place items in a clear, 6-mil polyethylene hazardous waste bag.

  • Sharps: If syringes/needles were used, they must go into a rigid Red Sharps Container, regardless of chemical contamination.[1][2][3]

  • Sealing: When the bag is full, twist and tape the neck (gooseneck seal) to prevent volatile emissions.[1][2][3]

  • Secondary Containment: Place the sealed bag inside a secondary container (bucket or box) pending pickup.

Protocol C: Spill Cleanup Procedure

Scenario: 50 mL spill of pure compound on the benchtop.

  • Evacuate & Ventilate: Remove ignition sources. Alert nearby personnel.

  • PPE Donning:

    • Gloves: Nitrile (Double gloving recommended; >0.11mm thickness).[1][2][3]

    • Eye: Chemical splash goggles.[1][2][3]

    • Respiratory: If ventilation is poor, use a half-mask respirator with Organic Vapor (OV) cartridges.[1][2][3]

  • Containment: Ring the spill with absorbent pads or vermiculite to prevent spreading.[1][2][3]

  • Absorption: Cover the liquid with an inert absorbent (vermiculite, sand, or commercial organic spill pads).[1][2][3] Do not use sawdust (flammability risk with ketones).[1][2][3]

  • Cleanup: Scoop absorbed material into a wide-mouth hazardous waste jar.

  • Decontamination: Scrub the surface with a soap/water solution.[1][2][3] The pyridine odor may persist; a dilute citric acid wash can help neutralize the basic pyridine residue, reducing odor.[1][2][3]

Regulatory & Compliance Framework
  • RCRA Classification (USA):

    • This specific CAS is not P-listed or U-listed.[1][2][3]

    • However, it must be evaluated for Characteristic Waste :

      • Ignitability (D001): Likely, if the flash point is <60°C (check specific batch CoA, often ~66°C for similar ketones, but treat as flammable to be safe).[1][2][3]

      • Toxicity: While not TCLP listed, the "General Duty Clause" requires treating it as toxic due to GHS health hazards.[1][2][3]

  • European Waste Code (EWC):

    • Likely 07 01 04 * (other organic solvents, washing liquids and mother liquors).[1][2][3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53724392, 2-Methyl-1-(pyridin-3-yl)propan-1-one. Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 260-273).[1][2][3] Retrieved from [Link][1][2][3]

Personal protective equipment for handling 2-Methyl-1-(pyridin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an operational directive for laboratory personnel handling 2-Methyl-1-(pyridin-3-yl)propan-1-one (also known as 3-Isobutyrylpyridine ).[1]

As a Senior Application Scientist, I have synthesized the safety protocols based on the chemical's functional group properties (pyridine ketone), GHS classifications, and standard industrial hygiene hierarchy.

Hazard Identification & Risk Profile

Before selecting PPE, you must understand the "Why." This compound combines the volatility and penetrative properties of a pyridine ring with the reactivity of a ketone.

Critical Hazards (GHS Classifications):

  • Skin Irritation (Category 2): Causes localized inflammation.

  • Eye Irritation (Category 2A): Causes serious eye irritation; high risk of corneal uptake due to organic nature.

  • STOT-SE (Category 3): Respiratory tract irritation.[1][2]

  • Olfactory Fatigue Warning: Like most pyridines, this compound likely possesses a distinct, nauseating odor.[1] Danger: Your nose will desensitize rapidly. Never rely on odor to detect exposure.

The PPE Matrix (Personal Protective Equipment)

Do not rely on generic "lab safety" rules. Use this specific matrix for this compound.

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Heating)Technical Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm / 4 mil)Laminate (Silver Shield) or Butyl Rubber Pyridine derivatives can permeate standard nitrile in <15 mins.[1] Double gloving provides a "sacrificial" outer layer for splash protection.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash Goggles Safety glasses are insufficient. Vapors can bypass glasses; liquid splash requires a seal against the face.
Respiratory Fume Hood (Sash at 18")Full-Face Respirator (OV Cartridges)Strict Rule: Do not handle outside a hood. If containment is breached, N95s are useless against organic vapors.
Body Defense Lab Coat (Cotton/Poly blend) + Closed ShoesTyvek® Apron or SuitSynthetic clothing (nylon/polyester) can degrade or melt if the ketone is flammable/combustible.

Engineering Controls & Handling Workflow

The following diagram illustrates the mandatory "Chain of Custody" for the chemical from storage to reaction.

Figure 1: Safe Handling Workflow

HandlingWorkflow cluster_hood ENGINEERING CONTROL: FUME HOOD Storage 1. Storage (Cool, Dry, Inert Gas) Transfer 2. Transfer (Fume Hood Only) Storage->Transfer Transport in Secondary Container Weighing 3. Weighing (Closed Balance) Transfer->Weighing Double Glove Technique Reaction 4. Reaction (Closed Vessel) Weighing->Reaction Dissolve Immediately (Reduce Vapor Pressure)

Caption: Operational workflow emphasizing that all open-container steps must occur within the negative pressure zone of a fume hood.

Protocol Highlights:
  • The "Sacrificial Glove" Technique: When weighing, wear two pairs of nitrile gloves. If a droplet hits the outer glove, immediately strip it off and replace it. Do not wait for the chemical to permeate to the skin.

  • Vapor Suppression: Pyridine ketones have high vapor pressures. Keep the vial capped whenever you are not actively withdrawing material.

  • Static Control: As an organic ketone, static discharge is a risk. Ground your weighing spatula and balance if working with large quantities (>10g).

Emergency Response: Spill & Exposure

In the event of a release, execute the following logic immediately. Speed is critical to prevent laboratory contamination.

Figure 2: Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Small Minor (< 10mL) Inside Hood Assess->Small Large Major (> 10mL) Or Outside Hood Assess->Large ActionSmall 1. Absorb (Vermiculite) 2. Clean with 10% Bleach 3. Dispose as HazWaste Small->ActionSmall ActionLarge 1. EVACUATE LAB 2. Seal Doors 3. Call EHS/HazMat Large->ActionLarge

Caption: Decision logic for spill containment. Note that "Outside Hood" spills automatically escalate to Evacuation due to respiratory risks.

Decontamination Solution: For surface cleaning after a spill, use a 10% Sodium Hypochlorite (Bleach) solution.[1] The bleach oxidizes the pyridine ring, breaking down the odor and reducing toxicity. Follow with a water rinse.[2][3][4][5][6][7]

Waste Disposal & Deactivation

Do not pour down the drain. Pyridine derivatives are toxic to aquatic life and can damage municipal water treatment bacteria.

  • Primary Stream: Collect all liquid waste in a container marked "Halogen-Free Organic Solvents" (unless mixed with halogenated solvents).

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into "Hazardous Solid Waste" (double-bagged).[1]

  • Rinsate: The first rinse of your glassware should be collected as hazardous waste, not flushed.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1049, Pyridine.[8] (General Pyridine Safety Data). Retrieved from [Link][1][8]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-(pyridin-3-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-(pyridin-3-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.